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  • Product: Boc-Tyr(Me)-OMe
  • CAS: 94790-24-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-Tyr(Me)-OMe: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr(Me)-OMe, is a synthetically modified amino acid der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr(Me)-OMe, is a synthetically modified amino acid derivative of significant interest in the fields of peptide chemistry and drug discovery. Its unique structural features—a Boc-protected α-amino group, a methylated phenolic hydroxyl group, and a methyl esterified carboxyl group—render it a valuable building block for the synthesis of peptides with tailored properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-Tyr(Me)-OMe, offering field-proven insights for its effective utilization in research and development.

The strategic methylation of the tyrosine side chain prevents phosphorylation and sulfation, common post-translational modifications, and can also enhance the lipophilicity and metabolic stability of the resulting peptide. This modification is particularly crucial in the design of peptide-based therapeutics, where controlling the pharmacokinetic and pharmacodynamic profile is paramount. Boc-Tyr(Me)-OMe serves as a key component in the synthesis of various bioactive peptides, including analogs of hormones and neurotransmitters, contributing to the development of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-Tyr(Me)-OMe is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₃NO₅[2]
Molecular Weight 309.36 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 67-74 °C[2]
Optical Rotation [α]²⁰/D +21.8 to +22.3° (c=1 in CHCl₃)[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[3]
Storage Store at 0-8 °C[2]

Synthesis of Boc-Tyr(Me)-OMe

The synthesis of Boc-Tyr(Me)-OMe is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the protection of the α-amino group of L-tyrosine, followed by methylation of the phenolic hydroxyl group and esterification of the carboxylic acid.

Synthetic Workflow

SynthesisWorkflow L_Tyrosine L-Tyrosine Boc_Tyr_OH Boc-L-Tyr-OH L_Tyrosine->Boc_Tyr_OH (Boc)₂O, Base Boc_Tyr_OMe Boc-L-Tyr-OMe Boc_Tyr_OH->Boc_Tyr_OMe SOCl₂, MeOH or CH₃I, Base Boc_TyrMe_OMe Boc-L-Tyr(Me)-OMe Boc_Tyr_OMe->Boc_TyrMe_OMe CH₃I, Base

Caption: General synthetic workflow for Boc-Tyr(Me)-OMe.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Boc-L-Tyrosine (Boc-Tyr-OH)

This initial step protects the α-amino group, preventing its participation in subsequent reactions.

  • Materials: L-Tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve L-Tyrosine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • After the reaction is complete, acidify the mixture with a saturated solution of potassium bisulfate (KHSO₄) to a pH of 4.[4]

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-L-Tyr-OH.[4]

Part 2: Synthesis of Boc-L-Tyrosine Methyl Ester (Boc-Tyr-OMe)

Esterification of the carboxylic acid is a key step towards the final product.

  • Materials: Boc-L-Tyr-OH, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend Boc-L-Tyr-OH in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Part 3: Synthesis of Boc-L-Tyr(Me)-OMe

The final step involves the methylation of the phenolic hydroxyl group.

  • Materials: Boc-L-Tyr-OMe, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Boc-L-Tyr-OMe in anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Add methyl iodide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Boc-L-Tyr(Me)-OMe.

Chemical Reactivity and Handling

Boc-Tyr(Me)-OMe is a stable compound under standard laboratory conditions. However, its protecting groups can be selectively removed to facilitate peptide bond formation and other chemical transformations.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a critical step in peptide synthesis to expose the free amine for subsequent coupling reactions.

Boc_Deprotection Boc_TyrMe_OMe Boc-Tyr(Me)-OMe H_TyrMe_OMe H-Tyr(Me)-OMe Boc_TyrMe_OMe->H_TyrMe_OMe TFA in DCM

Caption: Boc deprotection of Boc-Tyr(Me)-OMe.

Protocol for Boc Deprotection:

  • Reagents: Boc-Tyr(Me)-OMe, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve Boc-Tyr(Me)-OMe in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TFA in DCM (typically 25-50% v/v) dropwise.[5]

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the TFA salt of the free amine.[5]

Cleavage of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is necessary for coupling the C-terminus of the amino acid to another amino group.

Protocol for Methyl Ester Cleavage:

  • Reagents: Boc-Tyr(Me)-OMe, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve Boc-Tyr(Me)-OMe in a mixture of THF and water.

    • Add a solution of lithium hydroxide.

    • Stir the reaction at room temperature until the saponification is complete (monitored by TLC).

    • Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain Boc-Tyr(Me)-OH.

Cleavage of the O-Methyl Ether

The O-methyl group is a stable ether linkage. Its cleavage requires harsh conditions and is typically performed at the final stages of a synthesis or when the native tyrosine residue is desired.

Protocol for O-Methyl Ether Cleavage:

  • Reagents: Peptide containing Tyr(Me), Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Tyr(Me)-containing peptide in anhydrous DCM.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ in DCM.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Quench the reaction carefully with water or methanol.

    • The product is then purified by appropriate chromatographic techniques.

Applications in Peptide Synthesis and Drug Discovery

Boc-Tyr(Me)-OMe is a valuable building block in the synthesis of modified peptides with improved biological activity and pharmacokinetic properties. The methylation of the tyrosine side chain can prevent phosphorylation, which can be a site of metabolic degradation, and can also influence receptor binding affinity and selectivity.

A prominent application of this modified amino acid is in the synthesis of peptide hormone antagonists. For instance, O-methyltyrosine is a structural component of many potent vasopressin and oxytocin antagonists.[1] The incorporation of Tyr(Me) at position 2 of oxytocin analogs, such as in d(CH₂)₅[Tyr(Me)²]OVT, has been shown to result in potent antagonists of the oxytocin receptor.[6] These antagonists are valuable tools for studying the physiological roles of oxytocin and have potential therapeutic applications in conditions such as preterm labor.

The use of Boc-Tyr(Me)-OMe in solid-phase peptide synthesis (SPPS) follows standard protocols. After deprotection of the N-terminal Boc group of the resin-bound peptide, Boc-Tyr(Me)-OMe is activated using a suitable coupling reagent (e.g., HBTU, HATU) and coupled to the free amine. The cycle of deprotection and coupling is repeated to elongate the peptide chain.

Conclusion

Boc-Tyr(Me)-OMe is a versatile and valuable derivative of L-tyrosine for researchers and professionals in peptide chemistry and drug development. Its unique combination of protecting groups allows for its strategic incorporation into peptide sequences, leading to the creation of novel molecules with enhanced stability and biological activity. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in the design and synthesis of next-generation peptide-based therapeutics.

References

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • ChemBK. (2024). Boc-Tyr-OMe. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). 125I-labelled d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH2(9)]OVT: a selective oxytocin receptor ligand. PubMed. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2.2 Carboxy Group. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]...

  • ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on Boc-Tyr(Me)-OMe: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a pivotal ami...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a pivotal amino acid derivative in contemporary peptide chemistry. The document details its molecular structure, physicochemical properties, and provides a step-by-step synthesis protocol with mechanistic insights. Furthermore, it explores the strategic applications of this building block in peptide synthesis and drug discovery, emphasizing its role in enhancing the pharmacological profiles of peptide-based therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development.

Introduction: The Role of Modified Amino Acids in Peptide Drug Discovery

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, their application can be limited by metabolic instability. The incorporation of modified amino acids is a key strategy to overcome these limitations. Boc-Tyr(Me)-OMe is a prime example of such a modified building block, offering enhanced stability and the potential for modulated biological activity.[1] This guide delves into the technical details of Boc-Tyr(Me)-OMe, providing a foundational understanding for its effective utilization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structural and physical characteristics of Boc-Tyr(Me)-OMe is essential for its application in synthesis.

Structural Analysis

Boc-Tyr(Me)-OMe is an L-tyrosine derivative with protective groups at the N-terminus, C-terminus, and the side chain.

  • N-terminus: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is instrumental in preventing unwanted side reactions during peptide synthesis.[]

  • C-terminus: The carboxyl group is esterified as a methyl ester (OMe), enhancing its stability and ease of manipulation in synthetic protocols.[]

  • Side Chain: The phenolic hydroxyl group is methylated, a modification that can significantly influence the biological activity and stability of the resulting peptide.[1][3]

Physicochemical Data
PropertyValue
Molecular Formula C16H23NO5
Molecular Weight 309.32 g/mol
Appearance White to off-white crystal powder[3]
Melting Point 67 - 74 °C[3]
Storage 0 - 8 °C[3]

Synthesis of Boc-Tyr(Me)-OMe

The synthesis of Boc-Tyr(Me)-OMe from L-tyrosine is a multi-step process involving protection of the amino and carboxyl groups, followed by methylation of the phenolic hydroxyl group.

Synthetic Pathway Overview

SynthesisWorkflow Start L-Tyrosine Step1 Boc Protection (Boc-Tyr-OH) Start->Step1 (Boc)2O, Base Step2 Esterification (Boc-Tyr-OMe) Step1->Step2 SOCl2, MeOH Step3 O-Methylation (Boc-Tyr(Me)-OMe) Step2->Step3 MeI, K2CO3 End Final Product Step3->End

Caption: Synthetic workflow for Boc-Tyr(Me)-OMe.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Tyrosine

This initial step protects the amino group of L-tyrosine.

  • Procedure:

    • Dissolve L-tyrosine in a mixture of dioxane and water.

    • Add potassium carbonate (K2CO3) and cool the solution to 0°C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the mixture and extract the product with ethyl acetate.

    • Dry and evaporate the organic layer to obtain Boc-L-Tyr-OH.[4]

Step 2: Methyl Esterification

The carboxyl group of Boc-L-Tyr-OH is then protected as a methyl ester.

  • Procedure:

    • Suspend Boc-L-Tyr-OH in dry methanol.

    • Add thionyl chloride dropwise.

    • Heat the reaction mixture for several hours.

    • Evaporate the solvent to yield Boc-Tyr-OMe.[5]

Step 3: O-Methylation

The final step is the methylation of the phenolic hydroxyl group.

  • Procedure:

    • Dissolve Boc-Tyr-OMe in a suitable solvent.

    • Add a base such as potassium carbonate.

    • Add methyl iodide or dimethyl sulfate dropwise.

    • Stir the mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product.

    • Purify the crude product by silica gel column chromatography to obtain pure Boc-Tyr(Me)-OMe.[6]

Applications in Peptide Synthesis and Drug Discovery

Boc-Tyr(Me)-OMe is a valuable building block in the synthesis of modified peptides with improved therapeutic properties.

Peptide Synthesis

This derivative is widely used in both solid-phase and solution-phase peptide synthesis to introduce O-methyltyrosine residues into peptide chains.[3][7] The Boc protecting group allows for controlled, stepwise assembly of the peptide.[][8]

Drug Development

The incorporation of O-methyltyrosine can lead to peptides with enhanced stability against enzymatic degradation.[1] This modification can also modulate receptor binding affinity and selectivity, making it a useful tool for fine-tuning the pharmacological properties of peptide-based drugs.[1][3] For instance, it is a component in the synthesis of potent vasopressin and oxytocin antagonists.[7]

Conclusion

Boc-Tyr(Me)-OMe is a cornerstone in the field of peptide chemistry, enabling the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features and the well-established synthetic routes make it an indispensable tool for researchers in drug discovery and development. This guide provides the essential technical information to facilitate its effective application in the laboratory.

References

  • ChemBK. Boc-Tyr-OMe. Available from: [Link]

  • PubChem. Boc-Tyr-OMe | C15H21NO5 | CID 7019130. Available from: [Link]

  • Chem-Impex International. Boc-L-tyrosine methyl ester. Available from: [Link]

  • Chem-Impex International. Boc-O-methyl-L-tyrosine methyl ester. Available from: [Link]

  • J-Stage. An Efficient Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine. Available from: [Link]

  • PrepChem.com. Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Available from: [Link]

  • Aapptec Peptides. Boc-Tyr(Me)-OH [53267-93-9]. Available from: [Link]

  • National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to N-tert-Butoxycarbonyl-O-methyl-L-tyrosine: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine, a critical building block for researchers, chemists, and drug development professionals. We will delve into its synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine, a critical building block for researchers, chemists, and drug development professionals. We will delve into its synthesis, detailed analytical characterization, and strategic applications in peptide chemistry, offering field-proven insights and robust protocols.

Introduction: The Strategic Advantage of a Doubly Protected Tyrosine Derivative

N-tert-Butoxycarbonyl-O-methyl-L-tyrosine, commonly referred to as Boc-Tyr(Me)-OH, is a cornerstone derivative of the amino acid L-tyrosine. Its utility in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), stems from the strategic protection of its two reactive functional groups: the α-amino group and the phenolic hydroxyl group.

The tert-butoxycarbonyl (Boc) group on the nitrogen atom provides a temporary, acid-labile protecting group, which is central to the Boc-SPPS strategy. Concurrently, the methyl ether on the phenolic side chain offers a stable, permanent protecting group that prevents unwanted side reactions under the conditions of peptide synthesis. This dual-protection scheme allows for the precise and controlled incorporation of a modified tyrosine residue into complex peptide chains, which is often crucial for modulating the pharmacological properties of the final molecule. Boc-Tyr(Me)-OH is particularly noted for its use in synthesizing potent vasopressin and oxytocin antagonists.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Boc-Tyr(Me)-OH is paramount for its effective use.

Table 1: Physicochemical Properties of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine
PropertyValueSource(s)
CAS Number 53267-93-9[2][3]
Molecular Formula C₁₅H₂₁NO₅[4]
Molecular Weight 295.34 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point Approx. 115–120°C (decomposition)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][5][6]
pKa (Predicted) 3.00 ± 0.10[2][5]
Optical Rotation +16.0 to +20.0° (c=1 in methanol)[3]
Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of Boc-Tyr(Me)-OH. The following data were obtained in deuterated methanol (CD₃OD) at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[2][5]

¹H NMR (300 MHz, CD₃OD): [2][5]

  • δ 7.13 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the methoxy group.

  • δ 6.82 (d, J=8.4 Hz, 2H): Aromatic protons meta to the methoxy group.

  • δ 4.31-4.29 (m, 1H): α-proton of the amino acid backbone.

  • δ 3.73 (s, 3H): Methyl protons of the O-methyl ether.

  • δ 3.08 (dd, J=13.8, 4.5 Hz, 1H): One of the β-protons.

  • δ 2.85 (dd, J=13.5, 8.7 Hz, 1H): The other β-proton.

  • δ 1.38 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (75 MHz, CD₃OD): [2][5]

  • δ 175.42: Carboxylic acid carbonyl carbon.

  • δ 159.95: Aromatic carbon bearing the methoxy group.

  • δ 157.67: Carbonyl carbon of the Boc group.

  • δ 131.27: Aromatic CH carbons.

  • δ 130.37: Quaternary aromatic carbon.

  • δ 114.81: Aromatic CH carbons.

  • δ 80.50: Quaternary carbon of the Boc group.

  • δ 56.37: α-carbon.

  • δ 55.64: Methoxy carbon.

  • δ 37.86: β-carbon.

  • δ 28.67: Methyl carbons of the Boc group.

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound.

  • Expected m/z: [M+H]⁺ = 296.15, [M+Na]⁺ = 318.13

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-Tyr(Me)-OH is a well-established procedure. The following is a reliable two-step laboratory-scale protocol.

Diagram: Synthesis Pathway of Boc-Tyr(Me)-OH

Synthesis_Pathway L_Tyrosine L-Tyrosine Boc_Tyr_OH Boc-L-Tyrosine L_Tyrosine->Boc_Tyr_OH (Boc)₂O, Base Boc_Tyr_Me_OH Boc-Tyr(Me)-OH Boc_Tyr_OH->Boc_Tyr_Me_OH CH₃I, Base

Caption: Two-step synthesis of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine.

Step 1: N-Boc Protection of L-Tyrosine

This initial step protects the α-amino group of L-tyrosine.

  • Materials: L-Tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve L-Tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of NaHCO₃.

    • Cool the solution to 0°C in an ice bath.

    • Add a slight excess (1.1 equivalents) of (Boc)₂O dissolved in a minimal amount of dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product, Boc-L-Tyrosine, with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: O-Methylation of Boc-L-Tyrosine

This second step introduces the permanent methyl protecting group on the phenolic hydroxyl.

  • Materials: Boc-L-Tyrosine, Methyl iodide (CH₃I), Anhydrous potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Boc-L-Tyrosine in anhydrous DMF.

    • Add 2-3 equivalents of anhydrous K₂CO₃ to the solution.

    • Add a slight excess (1.2 equivalents) of methyl iodide.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water and acidify to pH 2-3 with 1M HCl.

    • Extract the product, Boc-Tyr(Me)-OH, with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.[2][5]

Analytical Characterization Workflow

Ensuring the purity and structural integrity of Boc-Tyr(Me)-OH is crucial before its use in peptide synthesis.

Diagram: Analytical Workflow

Analytical_Workflow Crude Crude Boc-Tyr(Me)-OH Purification Column Chromatography Crude->Purification Purity_Check HPLC Analysis Purification->Purity_Check Structure_Confirmation NMR & MS Analysis Purity_Check->Structure_Confirmation Final_Product Pure Boc-Tyr(Me)-OH Structure_Confirmation->Final_Product

Caption: Standard workflow for the purification and analysis of Boc-Tyr(Me)-OH.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reversed-phase HPLC method is employed to determine the purity of the synthesized compound.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Expected Outcome: A single major peak indicating high purity.

Strategic Application in Peptide Synthesis

The choice of protecting groups is a critical decision in peptide synthesis. The Boc/Bzl strategy, where the Nα-amino group is protected by the acid-labile Boc group and side chains are protected by more stable benzyl-based groups, is a well-established method.[7]

The Role of O-Methyl Protection

The O-methyl group on the tyrosine side chain is stable to the repetitive TFA treatments used to remove the Nα-Boc group during SPPS. This is a key advantage over other protecting groups like the benzyl (Bzl) ether, which can be partially cleaved by TFA. This stability prevents the formation of deletion peptides and other side products arising from an unprotected or prematurely deprotected tyrosine hydroxyl group.

Comparison with Other Tyrosine Side-Chain Protecting Groups in Boc-SPPS
Protecting GroupStability to TFACleavage ConditionsKey Considerations
Methyl (Me) HighNot cleaved by standard methodsPermanent modification, useful for specific pharmacological goals.
Benzyl (Bzl) ModerateStrong acids (e.g., HF)Can be partially cleaved by TFA, leading to side products.
2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) HighStrong acids (e.g., HF)Offers greater stability to TFA than Bzl.
tert-Butyl (tBu) LowTFANot suitable for standard Boc-SPPS as it would be cleaved with the Nα-Boc group.
Boc-SPPS Protocol for Incorporating Boc-Tyr(Me)-OH

The following is a generalized cycle for the incorporation of Boc-Tyr(Me)-OH into a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Deprotection: Treat the resin-bound peptide with 50% TFA in dichloromethane (DCM) to remove the Nα-Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple the Boc-Tyr(Me)-OH using a suitable activating agent (e.g., HBTU/HOBt in the presence of DIEA) in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Diagram: Boc-SPPS Cycle

Boc_SPPS_Cycle Start Resin-Bound Peptide (N-Boc Protected) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-Tyr(Me)-OH, HBTU, DIEA) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing End Resin-Bound Peptide (Elongated by one residue) Washing->End

Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS).

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-Tyr(Me)-OH and the reagents used in its synthesis and application.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

N-tert-Butoxycarbonyl-O-methyl-L-tyrosine is a highly valuable, strategically protected amino acid derivative. Its robust O-methyl side-chain protection offers significant advantages in Boc-SPPS, particularly for the synthesis of complex peptides where side reactions on the tyrosine residue must be minimized. A comprehensive understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, empowers researchers to confidently and effectively utilize this key building block in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Boc-Tyr(Me)-OH [53267-93-9]. Aapptec Peptides. [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

  • Boc-Tyr-OMe | C15H21NO5 | CID 7019130. PubChem - NIH. [Link]

  • Boc-O-methyl-L-tyrosine | C15H21NO5 | CID 2762280. PubChem - NIH. [Link]

  • N1-Tert-butoxycarbonyl-N-methyl-o-methyl-D-tyrosine methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of arginine-vasopressins, modified in positions 1 and 2, as antagonists of the vasopressor response to the parent hormone. PubMed. [Link]

  • o-Pent-4-enyl-N-tert-butoxycarbonyl-L-tyrosine methyl ester. SpectraBase. [Link]

  • tert-Butoxycarbonyl-tyrosine | C14H19NO5 | CID 100117. PubChem - NIH. [Link]

  • Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. PubMed. [Link]

  • Synthesis and some pharmacological properties of 18 potent O-alkyltyrosine-substituted antagonists of the vasopressor responses to arginine-vasopressin. PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. PubMed. [Link]

  • Synthesis and Characterization of Iodinated Vasopressin Antagonists Which Retain High Affinity for the Vasopressin Receptor. PubMed. [Link]

  • Synthesis and Biological Activity of Oxytocin Analogues Containing Unnatural Amino Acids in Position 9. PubMed. [Link]

  • Antagonists of Oxytocin Featuring Replacement With Modified Beta-Mercaptopropionic Acids at Position 1. PubMed. [Link]

  • The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC - NIH. [Link]

  • o-Pent-4-enyl-N-(2-tert-butoxycarbonylmethylpent-4-enoyl)-L-tyrosine, methyl ester. SpectraBase. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to O-Methylated Tyrosine Derivatives in Peptide Research

Introduction: Beyond Nature's Blueprint In the landscape of peptide-based drug discovery, native sequences are often a starting point rather than a final destination. Their therapeutic potential is frequently hampered by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Blueprint

In the landscape of peptide-based drug discovery, native sequences are often a starting point rather than a final destination. Their therapeutic potential is frequently hampered by inherent limitations, most notably their susceptibility to rapid enzymatic degradation in vivo.[1][2] This challenge has catalyzed the exploration of non-canonical amino acids to enhance the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates. Among the most strategic and effective modifications is the O-methylation of tyrosine residues.

This guide provides an in-depth technical exploration of O-methylated tyrosine derivatives, moving beyond a simple recitation of facts to explain the fundamental causality behind their utility. We will delve into the rationale for their use, the specifics of their synthesis and incorporation into peptides, and the analytical frameworks required to validate their enhanced properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool to engineer next-generation peptide therapeutics.

The Strategic Rationale for Tyrosine O-Methylation

The decision to replace a native tyrosine with an O-methylated version is a deliberate design choice aimed at overcoming specific biochemical hurdles. The methylation of the phenolic hydroxyl group—a chemically subtle modification—imparts profound changes to the peptide's character.

Fortifying the Peptide Backbone: Enhanced Enzymatic Stability

The primary driver for incorporating modified amino acids is to improve metabolic stability.[1]

  • Steric Hindrance: The addition of a methyl group to the tyrosine side chain introduces steric bulk that can physically impede the approach of proteolytic enzymes like chymotrypsin, which typically recognize and cleave at the C-terminal side of aromatic residues.[2]

  • Elimination of H-Bonding: The native hydroxyl group can participate in hydrogen bonding that may be critical for an enzyme's recognition and catalytic mechanism. O-methylation removes this hydrogen bond donor capability, disrupting this recognition process.[2]

  • Blocking Post-Translational Modification: The phenolic hydroxyl group of tyrosine is a primary site for phosphorylation, a key post-translational modification (PTM) in cellular signaling.[3][4] O-methylation permanently blocks this site, which is a desirable attribute when designing peptides with specific and controlled signaling activities, preventing unintended phosphorylation in vivo.[1]

  • The D-Amino Acid Advantage: A synergistic strategy involves using the D-enantiomer, O-methyl-D-tyrosine. Proteolytic enzymes exhibit high stereoselectivity for L-amino acids. The incorporation of a D-amino acid renders the adjacent peptide bonds significantly more resistant to cleavage, dramatically prolonging the peptide's in vivo half-life.[1][5][6]

Modulating Biological Activity and Receptor Interaction

Altering the tyrosine side chain directly impacts how a peptide interacts with its biological target.

  • Phosphotyrosine Mimicry: The O-methyl group can serve as a stable, non-hydrolyzable mimic of phosphotyrosine.[5] This is particularly valuable for designing antagonists or modulators of signaling pathways that depend on tyrosine phosphorylation, such as those mediated by SH2 domains.[5]

  • Conformational Influence: The introduction of the methyl group, especially in a D-configuration, can induce significant changes in the peptide's local secondary structure, potentially disrupting alpha-helices or promoting beta-turn formations.[6] This can fine-tune the peptide's conformation to enhance binding affinity for its target receptor or, conversely, decrease off-target binding. While this modification can sometimes lead to a modest decrease in binding affinity, this is a critical parameter to evaluate experimentally on a case-by-case basis.[1]

  • Hydrophobicity and Solubility: The methyl ether increases the hydrophobicity of the tyrosine residue.[6] This can influence the peptide's overall solubility and its ability to cross cell membranes, which must be considered during formulation and purification.[6]

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful use of O-methylated tyrosine hinges on its efficient synthesis and incorporation into the desired peptide sequence. The standard methodology is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8]

The Building Block: Fmoc-Tyr(Me)-OH

The key reagent is N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) or its D-isomer.[7] A crucial advantage of this building block is that the O-methyl group acts as a permanent protecting group for the side chain.[6] Unlike the commonly used tert-butyl (tBu) group, the methyl ether is stable to the trifluoroacetic acid (TFA) used in the final cleavage step, simplifying the synthesis by removing the need for a separate side-chain deprotection consideration for this residue.[6][9]

Core Experimental Protocol: Fmoc-SPPS of an O-Methylated Peptide

This protocol outlines a standard automated or manual synthesis workflow. The causality for each step is explained to provide a self-validating framework.

Materials:

  • Resin: Rink Amide or other suitable resin for C-terminal amide peptides.

  • Solvents: Dimethylformamide (DMF), N-methylpyrrolidone (NMP), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Tyr(Me)-OH.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% piperidine in DMF.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Causality: Proper swelling is critical to ensure that reactive sites within the resin beads are accessible to reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes. Causality: The basic piperidine cleaves the acid-labile Fmoc group from the N-terminal amine, preparing it for the next coupling reaction.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Causality: Residual piperidine will neutralize the activated amino acid in the next step, preventing efficient coupling. A qualitative test (Kaiser test) can confirm the presence of a free primary amine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Tyr(Me)-OH (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in DMF or NMP.[7]

    • Add DIPEA (6-10 equivalents) to the mixture to activate the carboxylic acid.[7]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For difficult couplings, heating to 50°C or using microwave irradiation (e.g., 5 minutes at 75°C) can be employed.[7]

    • Causality: HCTU/HATU rapidly converts the amino acid's carboxyl group into a highly reactive acylisourea intermediate, which readily reacts with the resin's free amine to form a stable peptide bond. DIPEA acts as an organic base to facilitate this activation.

  • Troubleshooting Aggregation: If on-resin aggregation is suspected (indicated by poor resin swelling or a failed Kaiser test after coupling), switch the primary solvent from DMF to the more polar NMP.[7] Causality: NMP is a better solvent for many hydrophobic sequences and can disrupt the intermolecular hydrogen bonds that lead to β-sheet formation and aggregation.[7]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

SPPS_Cycle_for_Tyr_Me

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Cleavage from Resin and Final Deprotection

Protocol: Cleavage with Reduced Demethylation Risk

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[6]

  • Add Scavengers: To mitigate potential partial demethylation of the Tyr(Me) side chain under strong acidic conditions, add 5% v/v anisole as an additional scavenger.[6] Causality: Scavengers are nucleophilic species that "trap" reactive carbocations generated from the cleavage of other side-chain protecting groups (like tBu), preventing them from causing side reactions such as alkylating or demethylating sensitive residues.[6]

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin and agitate gently for 1.5-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Analytical and Functional Validation

Synthesizing the peptide is only the first step. A rigorous analytical and functional validation framework is required to confirm that the O-methylation has conferred the desired properties.

Validation_Workflow

Caption: Workflow for the comparative characterization of peptides.[1]

Protocol: Comparative Enzymatic Stability Assay

This assay quantifies the resistance of the modified peptide to proteolytic degradation compared to its native counterpart.

Methodology:

  • Peptide Preparation: Prepare stock solutions of both the native (Peptide-Y) and O-methylated (Peptide-mY) peptides in an appropriate buffer (e.g., PBS).

  • Incubation: Incubate a known concentration of each peptide separately in a relevant biological matrix (e.g., human serum, plasma, or a solution of a specific protease like chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile). This precipitates the enzymes and stops the degradation.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS. Quantify the peak area of the remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2) for each peptide.

Protocol: Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki) of the peptides for their target receptor.

Methodology:

  • Materials: Prepare cell membranes or whole cells expressing the target receptor and a radiolabeled ligand known to bind the receptor.

  • Competition Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptides (either Peptide-Y or Peptide-mY).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[1]

Data Presentation: A Comparative Overview

To clearly illustrate the impact of O-methylation, quantitative data should be summarized in tables. The following presents a realistic, though hypothetical, comparison based on known principles.

Table 1: Comparative Pharmacodynamic and Pharmacokinetic Properties

ParameterPeptide-Y (L-Tyrosine)Peptide-mY (O-methyl-D-Tyrosine)Rationale for Expected Outcome
Receptor Binding Affinity (Ki) 5.2 nM15.6 nMThe structural modification may slightly alter the conformation, potentially reducing binding affinity. This must be experimentally verified.[1]
Enzymatic Half-life (t1/2 in serum) 18 min> 240 minThe combination of O-methylation and D-amino acid configuration provides significant protection against proteolytic degradation.[1][6]
In Vitro Potency (EC50) 10.5 nM35.1 nMFunctional potency often correlates with binding affinity. A slight decrease is expected if binding is reduced.

Conclusion and Future Outlook

The O-methylation of tyrosine is a potent and versatile strategy in modern peptide chemistry. It provides a rational and effective means to enhance enzymatic stability, modulate receptor interactions, and ultimately improve the pharmacokinetic profile of peptide therapeutics.[1] By blocking sites of metabolic liability and unwanted post-translational modifications, researchers can exert precise control over a peptide's biological behavior. The protocols and frameworks presented in this guide offer a robust system for the synthesis, incorporation, and validation of O-methylated tyrosine derivatives, empowering scientists to design more durable and effective peptide-based drugs. As the demand for novel therapeutics continues to grow, the judicious application of such chemical modifications will remain a cornerstone of successful peptide drug development.

References

  • Maget-Dana, R., Ptak, M., Peypoux, F., & Michel, G. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(1), 1–5. Available at: [Link]

  • PrepChem.com. Synthesis of O-methyl-L-tyrosine. Available at: [Link]

  • Kuttruff, J., Noren-Muller, A., & Håvarstein, L. S. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1199–1213. Available at: [Link]

  • Wikipedia. Post-translational modification. Available at: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 101–111. Available at: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • Amblard, F., Cho, J. H., & Schinazi, R. F. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(25), 6684–6697. Available at: [Link]

Sources

Foundational

Boc-Tyr(Me)-OMe molecular weight and formula

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine Methyl Ester (Boc-Tyr(Me)-OMe) Abstract N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr(Me)-OMe, is a p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine Methyl Ester (Boc-Tyr(Me)-OMe)

Abstract

N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr(Me)-OMe, is a pivotal non-canonical amino acid derivative employed extensively in peptide synthesis and drug discovery. Its unique structure, featuring protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, methylation of the side-chain hydroxyl, and esterification of the C-terminus, provides strategic advantages for chemists. This guide offers a comprehensive overview of its molecular characteristics, a detailed examination of its synthesis and purification, and a thorough exploration of its application in Solid-Phase Peptide Synthesis (SPPS). By explaining the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers aiming to create modified peptides with enhanced stability, receptor affinity, and tailored pharmacokinetic profiles.

Core Molecular Profile

Boc-Tyr(Me)-OMe is a fully protected derivative of the amino acid L-tyrosine. Understanding its precise molecular identity is fundamental for its correct application and for accurate stoichiometric calculations in synthesis. The O-methyl and methyl ester modifications distinguish it from other commonly used tyrosine derivatives.

It is crucial to differentiate Boc-Tyr(Me)-OMe from its closely related analogs to avoid errors in experimental design:

  • Boc-Tyr-OMe : The phenolic hydroxyl group is unprotected.

  • Boc-Tyr(Me)-OH : The C-terminal carboxylic acid is free, making it suitable for direct coupling reactions in peptide synthesis.[1][2]

The table below summarizes the key identifiers for Boc-Tyr(Me)-OMe.

ParameterValueSource
IUPAC Name Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoateN/A
Synonyms Boc-L-Tyr(Me)-OMe, Boc-p-methoxy-L-Phe-OMe[3]
CAS Number 94790-24-6[3][4]
Molecular Formula C₁₆H₂₃NO₅[3][4]
Molecular Weight 309.36 g/mol [4]

Physicochemical and Handling Properties

The physical properties of Boc-Tyr(Me)-OMe dictate its handling, storage, and behavior in various solvent systems. These characteristics are essential for developing robust and reproducible experimental protocols.

PropertyValueSource
Appearance White to off-white crystalline powder[3]
Melting Point 67 - 74 °C[3]
Purity ≥98% (typically assessed by HPLC)[3]
Optical Rotation [α]²⁰/D = +21.8 to +22.3° (c=1 in CHCl₃)[3]
Storage Store at 0 - 8 °C to ensure long-term stability[3]
Solubility Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[2]

Synthesis, Purification, and Characterization

The synthesis of Boc-Tyr(Me)-OMe requires a multi-step approach involving orthogonal protection strategies. The causality behind this approach is to selectively modify one functional group of L-tyrosine (α-amino, C-terminal carboxyl, side-chain hydroxyl) without affecting the others, ensuring a high-yield, high-purity final product. A logical synthetic pathway is outlined below.

G cluster_0 Synthetic Workflow for Boc-Tyr(Me)-OMe A L-Tyrosine B Tyr-OMe (Esterification) A->B SOCl₂ / MeOH C Boc-Tyr-OMe (N-Protection) B->C (Boc)₂O / Base D Boc-Tyr(Me)-OMe (O-Methylation) C->D MeI or Me₂SO₄ / Base

Caption: A representative synthetic pathway for Boc-Tyr(Me)-OMe from L-Tyrosine.

Protocol 3.1: Representative Synthesis of Boc-Tyr(Me)-OMe

This protocol describes a common three-step synthesis starting from L-Tyrosine. Each step is followed by purification to ensure the quality required for the subsequent reaction.

Step 1: Esterification to L-Tyrosine Methyl Ester (Tyr-OMe)

  • Rationale: The carboxylic acid is the most acidic proton after the ammonium group is protonated, making it reactive. Esterification protects it from participating in subsequent reactions and increases solubility in organic solvents.

  • Suspend L-tyrosine in anhydrous methanol (MeOH).

  • Cool the suspension in an ice bath (0 °C).

  • Add thionyl chloride (SOCl₂) dropwise. This is an exothermic reaction that generates HCl in situ, which catalyzes the esterification.

  • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude Tyr-OMe as its hydrochloride salt.

Step 2: N-Protection to Boc-Tyr-OMe

  • Rationale: The Boc group is installed to protect the nucleophilic α-amino group from reacting during the subsequent O-methylation step. It is stable to basic conditions but easily removed with mild acid, providing orthogonality.

  • Dissolve the crude Tyr-OMe·HCl in a suitable solvent such as dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to neutralize the hydrochloride and deprotonate the amino group.[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for 12-24 hours.[5]

  • Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield pure Boc-Tyr-OMe.[5]

Step 3: O-Methylation to Boc-Tyr(Me)-OMe

  • Rationale: Methylation of the phenolic hydroxyl group prevents potential side reactions (e.g., acylation) during peptide synthesis and can be critical for modulating biological activity.

  • Dissolve Boc-Tyr-OMe in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄), dropwise.[6]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction and perform an aqueous workup, typically extracting the product into ethyl acetate.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product via recrystallization or silica gel chromatography to obtain Boc-Tyr(Me)-OMe.

Protocol 3.2: Purification and Characterization
  • Self-Validation: Each analytical technique provides orthogonal data to confirm the identity and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) to assess purity. A single, sharp peak indicates a pure compound. Purity should typically be ≥98%.[3]

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ is m/z 310.16.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of all expected protons: the Boc group singlet (~1.4 ppm, 9H), the two methyl singlets from the ester and ether groups (~3.7-3.8 ppm, 3H each), the aromatic protons, and the α- and β-protons of the amino acid backbone.

    • ¹³C NMR: Verify the number of unique carbon atoms, including the characteristic carbonyls of the ester and carbamate, the aromatic carbons, and the carbons of the methyl and tert-butyl groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Me)-OMe itself is a fully protected amino acid and is not directly used in SPPS. Its de-esterified counterpart, Boc-Tyr(Me)-OH , is the building block that is actively incorporated. The O-methyl group on this building block is highly advantageous in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

  • Expertise & Causality: The O-methyl group is robust and stable under the acidic conditions (e.g., neat trifluoroacetic acid, TFA) required to remove the N-terminal Boc group at each cycle of the synthesis.[7] This prevents unwanted side-chain modification. It is only cleaved under very harsh conditions (e.g., HBr/AcOH or HF), which are typically used at the final step to cleave the peptide from the resin and remove side-chain protecting groups like benzyl ethers.[7]

Protocol 4.1: Incorporation of Boc-Tyr(Me)-OH in Manual Boc-SPPS

This protocol outlines the standard cycle for adding a Boc-Tyr(Me)-OH residue to a growing peptide chain on a solid support (e.g., Merrifield resin).

G Start Start Cycle: Peptide-Resin Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Removes TFA salt Coupling 3. Activation & Coupling (Boc-Tyr(Me)-OH + HBTU/DIEA in DMF) Neutralization->Coupling Frees N-terminal amine Wash 4. Wash (DCM / DMF) Coupling->Wash End End Cycle: (n+1) Peptide-Resin Wash->End

Caption: The standard four-step cycle for Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[7]

  • Boc Deprotection:

    • Drain the DCM and add a solution of 50% TFA in DCM.

    • Agitate for 30 minutes to cleave the N-terminal Boc group, exposing a free ammonium salt.

    • Drain the vessel and wash thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM and agitate for 10 minutes.

    • This step neutralizes the ammonium salt to yield a free primary amine, which is necessary for the subsequent coupling reaction.

    • Drain and wash with DCM and then DMF to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Boc-Tyr(Me)-OH (typically 3-4 equivalents relative to resin substitution) with a coupling agent like HBTU/HOBt and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. The coupling efficiency can be monitored using a qualitative ninhydrin test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: After successful coupling (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection cycle.

Authoritative Grounding: Impact on Drug Development

The incorporation of non-canonical amino acids like O-methyl-tyrosine is a powerful strategy in medicinal chemistry.[7]

  • Enhanced Stability: The D-configuration analog, Boc-D-Tyr(Me)-OH, is used to confer resistance to enzymatic degradation by proteases, which significantly increases the in-vivo half-life of peptide therapeutics.[8]

  • Modulation of Receptor Affinity: The O-methyl group alters the electronic and steric properties of the tyrosine side-chain. This modification can fine-tune ligand-receptor interactions, potentially increasing binding affinity and selectivity.[8] A prominent example is in the synthesis of dermorphin analogs, which are potent µ-opioid receptor agonists, where such modifications are used to optimize their pharmacological profile.[8] Furthermore, O-methyltyrosine is a structural component of many potent vasopressin and oxytocin antagonists.[2]

Conclusion

Boc-Tyr(Me)-OMe and its corresponding acid, Boc-Tyr(Me)-OH, are more than just protected amino acids; they are strategic tools for scientific innovation. By providing a stable modification to the tyrosine side-chain that is compatible with standard synthesis chemistries, they enable researchers to systematically probe structure-activity relationships. This in-depth guide provides the foundational knowledge—from molecular properties to validated synthetic protocols—required for scientists to confidently and effectively utilize this versatile compound in the development of next-generation peptide-based therapeutics.

References

  • Sigma-Aldrich. Boc-Tyr-OMe 97.
  • BenchChem. Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.
  • BenchChem. Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Oakwood Chemical. Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe.
  • PubChem, NIH. Boc-Tyr-OMe | C15H21NO5.
  • MedchemExpress.com. Boc-Tyr(Me)
  • ChemicalBook. Boc-Tyr(Me)-OH | 53267-93-9.
  • PubChem, NIH. Boc-Ala-Tyr-OMe | C18H26N2O6.
  • ChemicalBook. Boc-L-Tyrosine methyl ester synthesis.
  • PrepChem.com. Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr).
  • Chem-Impex. Boc-O-methyl-L-tyrosine methyl ester.
  • NIH.
  • BenchChem. Application Notes and Protocols for Boc-D-tyr(ME)-OH in the Synthesis of Peptide-Based Therapeutics.

Sources

Exploratory

Spectroscopic Characterization of Boc-Tyr(Me)-OMe: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a crucial building block in peptide synthesis and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to Boc-Tyr(Me)-OMe, offering not just data, but also insights into the experimental choices and interpretation of the results.

Introduction: The Significance of Boc-Tyr(Me)-OMe in Synthetic Chemistry

Boc-Tyr(Me)-OMe, with the systematic IUPAC name methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid tyrosine. The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid as a methyl ester render it a versatile tool in solid-phase and solution-phase peptide synthesis.[1] The additional methylation of the phenolic hydroxyl group enhances its stability and modulates its electronic properties, making it a valuable component in the design of novel peptides and peptidomimetics with specific biological activities. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Boc-Tyr(Me)-OMe, both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about its molecular framework. The data presented here is based on analysis of the closely related analogue, Boc-Tyr-OMe, and predicted shifts for the O-methyl group.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Boc-Tyr(Me)-OMe reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) provide detailed information about the electronic environment and connectivity of the protons.

Table 1: ¹H NMR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe data in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05d, J ≈ 8.5 Hz2HAr-H (ortho to CH₂)
~6.85d, J ≈ 8.5 Hz2HAr-H (ortho to OMe)
~5.00d, J ≈ 7.9 Hz1HNH
~4.55m1Hα-CH
3.79s3HAr-OCH₃
3.71s3HCOOCH₃
~3.00m2Hβ-CH₂
1.42s9HBoc (CH₃)₃

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]

Expertise & Experience: The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice for compounds like Boc-Tyr(Me)-OMe due to its excellent solubilizing properties for protected amino acids. The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-donating methoxy group is a key indicator of the substitution pattern. The singlet at 3.79 ppm is the key differentiator from its phenolic precursor, Boc-Tyr-OMe, and confirms the successful methylation of the hydroxyl group. The broad signal around 5.00 ppm is characteristic of the amide proton, and its coupling to the α-proton can be confirmed by decoupling experiments.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe data in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.5C =O (ester)
~158.5Ar-C -OMe
~155.2C =O (Boc)
~130.2Ar-C H (ortho to CH₂)
~128.5Ar-C (ipso to CH₂)
~114.0Ar-C H (ortho to OMe)
~80.0C (CH₃)₃ (Boc)
~55.3Ar-OC H₃
~54.5α-C H
~52.2COOC H₃
~37.5β-C H₂
~28.3C(C H₃)₃ (Boc)

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]

Trustworthiness: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbonyl carbons of the ester and the Boc group are found at the downfield end of the spectrum, as expected. The presence of the signal at approximately 55.3 ppm for the aromatic methoxy carbon, in conjunction with the absence of a phenolic carbon signal, provides conclusive evidence of the O-methylation.

Molecular Structure and Key NMR Correlations

Caption: Molecular structure of Boc-Tyr(Me)-OMe.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: IR Spectroscopic Data for Boc-Tyr(Me)-OMe (Predicted based on Boc-Tyr-OMe data)

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch (amide)
~2980-2850MediumC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1710StrongC=O stretch (Boc)
~1610, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~1160StrongC-O stretch (Boc)

Data is predicted based on the available spectra of Boc-Tyr-OMe.[3][4]

Authoritative Grounding & Comprehensive References: The IR spectrum of Boc-Tyr(Me)-OMe is characterized by two strong carbonyl absorption bands corresponding to the ester and the Boc protecting group. The absence of a broad O-H stretching band, which would typically appear around 3300 cm⁻¹ for the phenolic hydroxyl group in Boc-Tyr-OMe, is a key confirmation of successful O-methylation. The sharp N-H stretch of the amide is also a prominent feature.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of Boc-Tyr(Me)-OMe directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be:

      • Pulse width: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the free induction decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Use the same sample as for the ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be:

      • Pulse width: 30 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve h1_acq ¹H NMR Acquisition dissolve->h1_acq c13_acq ¹³C NMR Acquisition dissolve->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate assign Signal Assignment reference->assign integrate->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR spectroscopic analysis.

IR Sample Preparation and Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • IR Acquisition:

    • Place a small amount of Boc-Tyr(Me)-OMe powder onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Clean the ATR crystal thoroughly after analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the characterization of Boc-Tyr(Me)-OMe. A thorough analysis of the ¹H NMR, ¹³C NMR, and IR spectra allows for the unambiguous confirmation of its structure and assessment of its purity. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental for the successful application of this important synthetic building block in research and development.

References

  • PubChem. (S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester. National Center for Biotechnology Information. [Link]

  • SpectraBase. Boc-Tyr-OMe - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. Boc-Tyr-OMe. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Boc-Tyr(Me)-OMe

This guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester, commonly referred to as Boc-Tyr(Me)-OMe. It is intended for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester, commonly referred to as Boc-Tyr(Me)-OMe. It is intended for researchers, chemists, and drug development professionals who utilize this crucial building block in peptide synthesis and medicinal chemistry. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, a detailed protocol for empirical determination, and a summary of its behavior in common laboratory solvents.

Introduction: The Molecular Profile of Boc-Tyr(Me)-OMe

N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) is a fully protected amino acid derivative. Its strategic importance lies in the orthogonal protection scheme it offers. The N-terminal amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the C-terminal carboxylic acid and the side-chain phenol are protected as methyl esters and methyl ethers, respectively. This full protection renders the molecule significantly more nonpolar than its parent amino acid, a characteristic that fundamentally dictates its solubility profile. Understanding this profile is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring homogeneity in solution-phase synthesis, and developing effective purification strategies.

Chemical Structure and Identifiers:

  • Chemical Name: N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester

  • Synonyms: Boc-L-Tyr(Me)-OMe, Boc-p-methoxy-L-Phe-OMe

  • CAS Number: 94790-24-6

  • Molecular Formula: C₁₆H₂₃NO₅[1]

  • Molecular Weight: 309.36 g/mol [1]

It is critical to distinguish Boc-Tyr(Me)-OMe from its common relatives, as their solubility profiles differ significantly:

  • Boc-Tyr-OMe (CAS 4326-36-7): Possesses a free phenolic hydroxyl group, making it more polar and capable of hydrogen bonding.[2][3]

  • Boc-Tyr(Me)-OH (CAS 53267-93-9): Features a free carboxylic acid, rendering it soluble in basic aqueous solutions and more polar organic solvents.[4][5][6]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8][9] Let's dissect the molecular structure of Boc-Tyr(Me)-OMe to understand its interactions.

  • Nonpolar Regions: The molecule possesses significant nonpolar character due to the bulky tert-butyl group, the aromatic phenyl ring, and various methylene groups. These regions interact favorably with nonpolar solvents through London dispersion forces.

  • Polar Regions: Polarity arises from the carbonyl groups of the Boc-protecting group and the methyl ester, as well as the ether oxygen on the side chain. These groups can participate in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: Crucially, Boc-Tyr(Me)-OMe lacks strong hydrogen bond donors (like -OH or -NH₂). It has several hydrogen bond acceptors (the carbonyl and ether oxygens), allowing for weak interactions with protic solvents, but the absence of a donor group significantly limits its solubility in highly polar, protic solvents like water.

Based on this analysis, we can predict that Boc-Tyr(Me)-OMe will exhibit the highest solubility in moderately polar to nonpolar aprotic solvents, where its dipole moments can be solvated without the need for strong hydrogen bonding. Its solubility in highly polar protic solvents (e.g., water) is expected to be very low, and its solubility in purely nonpolar aliphatic solvents (e.g., hexane) may be limited by its polar functional groups.

Qualitative Solubility Data

While precise quantitative solubility data (in mg/mL) for Boc-Tyr(Me)-OMe is not extensively published, a qualitative understanding can be synthesized from supplier data sheets, related compounds, and its use in synthetic procedures. The methoxy group is noted to enhance its solubility compared to derivatives with a free phenol.[1]

Solvent ClassSolvent ExamplePredicted/Observed SolubilityRationale
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Soluble These solvents have moderate polarity and can effectively solvate the entire molecule. Implied by its use as a solvent for optical rotation measurements.[1] The related Boc-Tyr(Me)-OH is also soluble in these.[4][5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate (EtOAc)Soluble These solvents effectively solvate the polar ester and carbamate groups via dipole-dipole interactions. The related Boc-Tyr(Me)-OH is soluble in these solvents.[4][5]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to Soluble These solvents have a good balance of polarity to solvate the functional groups and nonpolar character to interact with the hydrocarbon portions.
Alcohols Methanol (MeOH), Ethanol (EtOH)Sparingly to Moderately Soluble The polar hydroxyl group of the solvent can act as a hydrogen bond acceptor for the compound's carbonyls, but the overall interaction is weaker than with aprotic solvents.
Nonpolar Toluene, Hexane, HeptaneSparingly Soluble to Insoluble The polarity of the ester and carbamate functionalities is too high to be effectively solvated by these nonpolar solvents.
Aqueous WaterInsoluble The large, nonpolar hydrocarbon structure and lack of strong hydrogen bond donating groups prevent dissolution in water. Protected amino acids are generally sparingly soluble in water.[10]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust, self-validating method for empirically determining the solubility of Boc-Tyr(Me)-OMe in a given solvent.

Materials and Reagents
  • Boc-Tyr(Me)-OMe (CAS 94790-24-6), solid

  • Candidate solvents (analytical grade or higher)

  • Scintillation vials or small glass vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Thermostatically controlled shaker or water bath (set to 25 °C)

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

  • Pre-weighed collection vials

Workflow for Solubility Measurement

G cluster_prep Preparation cluster_equilibration Equilibration (24h at 25°C) cluster_analysis Analysis A 1. Add excess Boc-Tyr(Me)-OMe to a vial B 2. Add a known volume (e.g., 2.0 mL) of solvent A->B C 3. Vortex vigorously (1 min) B->C D 4. Sonicate (15 min) C->D E 5. Place on shaker to equilibrate D->E F Check for solid: Is undissolved solid still present? E->F G Add more solid & repeat 3-5 F->G No H 6. Allow solid to settle F->H Yes G->C I 7. Filter aliquot of supernatant into a pre-weighed vial H->I J 8. Record exact volume/weight of filtered aliquot I->J K 9. Evaporate solvent under vacuum J->K L 10. Weigh vial with dry solute residue K->L M 11. Calculate solubility (mg/mL) L->M

Caption: Workflow for determining quantitative solubility.

Step-by-Step Methodology
  • Preparation: To a glass vial, add an excess amount of solid Boc-Tyr(Me)-OMe (e.g., ~100 mg, enough to ensure saturation). Record the exact mass if desired, but it is not essential as long as solid remains.

  • Solvation: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial tightly and vortex vigorously for 1 minute to break up any clumps.

    • Place the vial in a bath sonicator for 15 minutes to enhance dissolution and break down aggregates.[11]

    • Transfer the vial to a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium. The presence of undissolved solid is crucial as it signifies a saturated solution.

  • Sampling: After equilibration, remove the vial and let it stand for 30 minutes to allow the excess solid to settle.

  • Isolation: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.2 μm chemical-resistant filter. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

  • Quantification (Gravimetric):

    • Remove the solvent from the collection vial under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) until a constant weight is achieved.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved Boc-Tyr(Me)-OMe.

    • Divide the mass of the solute by the volume of the aliquot taken to calculate the solubility in mg/mL.

This protocol is self-validating because the persistent presence of solid material confirms that the solution is saturated, representing the thermodynamic solubility limit under the specified conditions.

Molecular Interactions and Solubility Trends

The solubility of Boc-Tyr(Me)-OMe is a direct result of the balance of intermolecular forces between it and the solvent molecules.

G cluster_mol Boc-Tyr(Me)-OMe mol Boc-(NH)-CH(R)-C(=O)OMe boc t-Butyl Group (Nonpolar) boc->mol ester Ester & Amide C=O (Polar Aprotic) ester->mol ether Aromatic & Ether (Moderately Polar) ether->mol dcm DCM (Moderately Polar) dcm->boc Favorable dcm->ester Strong Dipole-Dipole dcm->ether Favorable water Water (Polar Protic) water->boc Unfavorable (Hydrophobic) (Insoluble) water->ester Weak H-Bond Accepting hexane Hexane (Nonpolar) hexane->boc Strong van der Waals hexane->ester Poor Interaction (Insoluble)

Caption: Intermolecular forces governing solubility.

As the diagram illustrates, solvents like Dichloromethane (DCM) are effective because they can favorably interact with all parts of the molecule. In contrast, nonpolar hexane primarily interacts with the nonpolar regions, failing to solvate the polar ester and amide groups, leading to insolubility. Water, a polar protic solvent, is repelled by the large nonpolar regions (hydrophobic effect) and cannot form strong enough hydrogen bonds with the acceptor-only sites to overcome this, also resulting in insolubility.

Conclusion

The solubility of Boc-Tyr(Me)-OMe is dominated by its fully protected and largely nonpolar character. It is readily soluble in common polar aprotic and halogenated organic solvents such as DMF, DMSO, DCM, and Chloroform. It exhibits moderate solubility in ethers and lower alcohols and is effectively insoluble in water and nonpolar aliphatic hydrocarbons. For applications requiring precise concentration, the experimental protocol provided herein offers a reliable method for determining quantitative solubility in any solvent system of interest. This understanding is paramount for the successful application of this versatile building block in research and development.

References

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 18, 2026, from [Link]

  • Kondo, Y. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. International Journal of Nanomedicine, 6, 2153–2159. Retrieved from [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-O-methyl-L-tyrosine. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

  • Chemistry For Everyone. (2023, November 25). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 18, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 18, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved January 18, 2026, from [Link]

  • Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 681504. Retrieved from [Link]

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Exploratory

Introduction: The Strategic Importance of Modified Amino Acids in Peptide Science

An In-Depth Technical Guide to the Commercial Availability and Application of N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) In the landscape of modern drug discovery and peptide chemistry, non-canonical amin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe)

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids serve as fundamental building blocks for creating novel therapeutics with enhanced pharmacological profiles. Among these, O-methylated tyrosine derivatives are of significant interest. The methylation of the phenolic hydroxyl group of tyrosine can impart crucial properties to a peptide, such as increased metabolic stability, altered receptor binding affinity, and improved pharmacokinetic characteristics. This guide focuses on a key reagent in this class: Boc-Tyr(Me)-OMe , or N-α-tert-butoxycarbonyl-O-methyl-L-tyrosine methyl ester.

The strategic importance of this molecule lies in its dual-protection scheme. The N-terminal tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection essential for controlled, stepwise peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] The C-terminal methyl ester protects the carboxylic acid, while the O-methyl group on the side chain is a permanent modification that becomes part of the final peptide structure. Understanding the commercial landscape, quality control, and application of Boc-Tyr(Me)-OMe is therefore critical for researchers aiming to innovate in peptide-based drug development.[3]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective use in synthesis and research.

PropertyValueSource(s)
CAS Number 94790-24-6[3][4]
Molecular Formula C₁₆H₂₃NO₅[3][4]
Molecular Weight 309.36 g/mol [4]
Appearance White to off-white crystal powder[3]
Melting Point 67 - 74 °C[3]
Optical Rotation [α]²⁰/D = +21.8 to +22.3° (c=1 in CHCl₃)[3]
Purity (Typical) ≥ 98% (HPLC)[3]
Storage Conditions 0 - 8 °C, under inert gas[3]

Note: The related precursor, Boc-Tyr(Me)-OH, has a CAS number of 53267-93-9.[1][5][6]

Commercial Availability and Procurement

Boc-Tyr(Me)-OMe and its carboxylic acid precursor, Boc-Tyr(Me)-OH, are readily available from a variety of chemical suppliers specializing in amino acids and peptide synthesis reagents. The choice of supplier often depends on factors such as required purity, scale (milligrams to kilograms), lead time, and documentation (e.g., Certificate of Analysis).

Below is a comparative table of representative commercial suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.

SupplierProduct NameCatalog Number (Example)PurityAvailable Quantities
Oakwood Chemical Boc-O-methyl-L-tyrosine methyl ester468503Not Specified250mg, 1g
Chem-Impex Boc-O-methyl-L-tyrosine methyl ester29094≥ 98% (HPLC)Gram to bulk scale
Sigma-Aldrich (Novabiochem®) Boc-Tyr(Me)-OH853071≥98% (TLC)Gram to bulk scale
MedchemExpress Boc-Tyr(Me)-OHHY-W01569499.77%1g, 5g, 10g, 25g, 100g
TCI Chemicals Boc-Tyr(Me)-OHD6223>95.0% (HPLC)1g, 5g
Aapptec Boc-Tyr(Me)-OHUBY131Not Specified5g, 25g

Procurement Strategy: For initial small-scale research, suppliers offering smaller quantities (1-5 g) are suitable. For process development or large-scale synthesis, it is imperative to contact suppliers who specialize in bulk quantities to ensure batch-to-batch consistency and favorable pricing. Always request a lot-specific Certificate of Analysis (CoA) with every purchase.

Quality Control and In-House Validation: A Self-Validating System

While commercial suppliers provide a CoA, performing in-house quality control on incoming starting materials is a critical step that embodies the principle of a self-validating research system.[] The purity and identity of Boc-Tyr(Me)-OMe directly impact the success of a multi-step peptide synthesis, where impurities can lead to failed couplings, difficult purifications, and the generation of deletion or modified sequences.[8][9]

Core QC Workflow

The following workflow outlines a standard procedure for the validation of a newly received batch of Boc-Tyr(Me)-OMe.

QC_Workflow cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Physical & Spectroscopic Analysis cluster_2 Phase 3: Decision cluster_3 Phase 4: Disposition A Receive Shipment B Quarantine Material A->B C Verify Documentation (CoA, SDS) B->C D Visual Inspection (Color, Form) C->D E Confirm Identity (¹H NMR, MS) D->E F Assess Purity (RP-HPLC) E->F G Check Chiral Integrity (Chiral HPLC, Optional) F->G H Meets Specs? G->H I Release to Inventory (Assign Lot #, Log Entry) H->I Yes J Reject Lot (Contact Supplier) H->J No SPPS_Cycle A Start: Resin-Bound Peptide (Free N-terminus) B Step 1: Coupling Activate Boc-Tyr(Me)-OH* Couple to Resin A->B Add Activator (e.g., HBTU) C Result: Elongated Peptide (Boc-Protected N-terminus) B->C D Step 2: Deprotection Treat with Acid (e.g., TFA) to remove Boc group C->D E Result: Elongated Peptide (Free N-terminus) D->E E->B Next Boc-AA F Repeat Cycle or Cleave E->F

Caption: A simplified cycle for incorporating a Boc-amino acid in Solid-Phase Peptide Synthesis (SPPS). Note: Boc-Tyr(Me)-OH is shown as it is directly used in SPPS.

Conclusion

Boc-Tyr(Me)-OMe is more than just a chemical reagent; it is an enabling tool for the rational design of sophisticated peptide therapeutics. Its commercial availability from multiple reputable suppliers provides researchers with reliable access to this key building block. However, commercial availability must be paired with rigorous in-house quality control to ensure the integrity of complex synthetic endeavors. By understanding the function of its protecting groups and the rationale behind its application, scientists can fully leverage Boc-Tyr(Me)-OMe to construct novel peptides with tailored biological functions, pushing the boundaries of drug discovery and development.

References

  • Slavish, J. et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]

  • Aapptec Peptides. Boc-Tyr(Me)-OH [53267-93-9]. Aapptec. [Link]

  • National Center for Biotechnology Information. Boc-Tyr-OMe. PubChem. [Link]

  • Oakwood Chemical. Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe. Oakwood Chemical. [Link]

  • European Pharmaceutical Review. (2023). Quality control: the central pillar supporting peptide manufacturing. [Link]

  • ResearchGate. The structure of Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe. ResearchGate. [Link]

  • ACS Publications. Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

Sources

Foundational

The Strategic Incorporation of O-Methyltyrosine in Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution of natural amino acids with non-canonical counterparts represents a cornerstone of modern peptide and protein engineering. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of natural amino acids with non-canonical counterparts represents a cornerstone of modern peptide and protein engineering. Among these, O-methyltyrosine (Tyr(Me)) has emerged as a particularly versatile tool for modulating the pharmacological and biophysical properties of peptides. This technical guide provides a comprehensive overview of the role of O-methylation on tyrosine residues within peptides. We will delve into the synthetic considerations for incorporating Tyr(Me), explore its profound impact on peptide structure and function, and detail the analytical methodologies required for characterization. Furthermore, this guide will illuminate the strategic application of Tyr(Me) in drug discovery, particularly its role in enhancing metabolic stability and serving as a phosphotyrosine mimetic, thereby offering a pathway to novel therapeutic agents.

Introduction: The Rationale for Tyrosine O-Methylation

Tyrosine, with its phenolic hydroxyl group, is a critical residue in many bioactive peptides, participating in hydrogen bonding, serving as a phosphorylation site, and contributing to overall peptide conformation.[1] The strategic replacement of this hydroxyl group with a methoxy moiety—transforming tyrosine into O-methyltyrosine—is a subtle yet powerful modification that can dramatically alter a peptide's biological profile.[2] This substitution offers several key advantages for the peptide chemist and drug developer:

  • Enhanced Enzymatic Stability: The methylation of the hydroxyl group protects the peptide from degradation by certain proteases, potentially increasing its in vivo half-life.[3][4]

  • Modulation of Receptor Interactions: By removing the hydrogen-bonding capability of the phenolic hydroxyl group, O-methylation can fine-tune a peptide's binding affinity and selectivity for its target receptor.[2]

  • Increased Hydrophobicity: The addition of a methyl group increases the lipophilicity of the tyrosine side chain, which can influence peptide solubility, aggregation propensity, and membrane permeability.[5]

  • Phosphotyrosine Mimicry: The O-methyl group can act as a stable, non-hydrolyzable mimic of phosphotyrosine, a crucial post-translational modification in cellular signaling pathways. This allows for the design of potent and specific modulators of protein-protein interactions.[3][6]

This guide will explore these facets in detail, providing both the theoretical underpinnings and practical guidance for leveraging tyrosine O-methylation in peptide research and development.

The Chemistry and Synthesis of O-Methyltyrosine Peptides

The incorporation of O-methyltyrosine into a peptide sequence is most commonly achieved through solid-phase peptide synthesis (SPPS) using a pre-functionalized Fmoc-O-methyl-L-tyrosine or Fmoc-O-methyl-D-tyrosine building block.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for synthesizing a peptide containing O-methyltyrosine follows standard Fmoc-based SPPS protocols. The O-methyl group serves as a permanent protecting group for the side chain, simplifying the synthesis by eliminating the need for an additional side-chain protecting group and its subsequent removal.[5]

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including Fmoc-Tyr(Me)-OH) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Continue Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection Washing->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis of O-methyltyrosine-containing peptides.

Key Experimental Protocol: Solid-Phase Synthesis of a Tyr(Me)-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing O-methyltyrosine using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-O-methyl-L-tyrosine)

  • Coupling reagents (e.g., HATU, HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5))[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (e.g., Fmoc-O-methyl-L-tyrosine) by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 1.5-2 hours at room temperature. For peptides containing O-methyl-tyrosine, the addition of 5% v/v anisole as a scavenger is recommended to minimize potential demethylation.[5]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[5]

  • Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by HPLC and confirm its identity by mass spectrometry.

Troubleshooting Common Synthetic Challenges
Problem Symptoms Potential Cause Recommended Solution
Incomplete Coupling Positive Kaiser test after coupling; presence of deletion sequences in MS.Steric Hindrance: The O-methyl group can cause steric hindrance.[5]Extend coupling time; perform a double coupling; use a more potent coupling reagent like HATU or HCTU.[5]
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin.[5]Switch to a more polar solvent like NMP; sonicate the reaction vessel; increase coupling temperature.[5]
Demethylation Presence of a peptide with a free tyrosine residue in the final product (mass difference of -14 Da).The O-methyl group can be partially cleaved during TFA treatment.[5]Minimize cleavage time; use a scavenger like anisole in the cleavage cocktail.[5]
Difficult Purification Poor peak shape (broadening, tailing) in HPLC; co-elution of impurities.Peptide Aggregation: Increased hydrophobicity can lead to aggregation.[5]Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase; purify at a slightly elevated temperature (e.g., 30-40 °C).[5]
Poor Solubility: The crude peptide may not be fully soluble in the HPLC mobile phase.Experiment with different solvent systems for dissolution (e.g., containing acetonitrile, methanol, or isopropanol).[5]

Biophysical and Biochemical Consequences of Tyrosine O-Methylation

The substitution of a hydroxyl group with a methoxy group, while seemingly minor, can have significant repercussions for the biophysical and biochemical properties of a peptide.

Impact on Peptide Conformation and Flexibility

The O-methyl group is bulkier than the hydroxyl group it replaces, which can introduce steric constraints that influence the local peptide backbone conformation. Furthermore, the removal of the hydrogen-bonding capacity of the tyrosine side chain can disrupt intramolecular hydrogen networks that stabilize specific secondary structures, such as β-turns or α-helices.[5] The increased hydrophobicity of the Tyr(Me) residue can also promote hydrophobic collapse in aqueous environments, potentially leading to more compact and ordered structures.

Biophysical Characterization Techniques:

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to changes in peptide secondary structure.[7] A comparison of the CD spectra of a native peptide and its O-methylated analog can reveal alterations in α-helical or β-sheet content.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, residue-specific information about peptide conformation and dynamics in solution.[9] Chemical shift perturbation studies can be used to map the binding interface of a peptide with its target, and NOE data can be used to determine three-dimensional structures.[10][11]

Altered Hydrophobicity and Solubility

The O-methyl group significantly increases the hydrophobicity of the tyrosine side chain.[5] This can have a profound effect on the overall solubility of the peptide. While increased lipophilicity can be advantageous for membrane permeability, it can also lead to challenges with aggregation and solubility in aqueous buffers, particularly for peptides with multiple hydrophobic residues.[5]

Enhanced Enzymatic Stability

A key advantage of incorporating O-methyltyrosine, particularly the D-enantiomer, is the enhanced resistance to enzymatic degradation.[3] The methyl group can sterically hinder the approach of proteases that recognize and cleave at tyrosine residues. Furthermore, the D-amino acid configuration is not recognized by most endogenous proteases, leading to a significantly longer in vivo half-life.[5]

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Incubation: Incubate the O-methyltyrosine-containing peptide and its native counterpart at a known concentration (e.g., 1 mg/mL) in a solution containing the protease of interest (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Determination: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each peptide.

Applications in Drug Discovery and Chemical Biology

The unique properties of O-methyltyrosine make it a valuable tool in the design of novel peptide-based therapeutics and chemical probes.

O-Methyltyrosine as a Phosphotyrosine Mimic

Tyrosine phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The development of molecules that can mimic phosphotyrosine (pTyr) is therefore of great interest for modulating these pathways. O-methyltyrosine can serve as a stable, non-hydrolyzable mimic of pTyr.[3] While it lacks the negative charge of a phosphate group, the methyl group can occupy the same binding pocket and sterically mimic the phosphate group, leading to the inhibition of pTyr-dependent protein-protein interactions, such as those mediated by SH2 domains.[3][6]

pTyr_Mimicry cluster_0 Phosphotyrosine Recognition cluster_1 Inhibition by O-Methyltyrosine pTyr Phosphotyrosine SH2 SH2 Domain pTyr->SH2 Binding TyrMe O-Methyltyrosine SH2_inhibited SH2 Domain TyrMe->SH2_inhibited Competitive Binding (Inhibition) MS_Fragmentation cluster_0 Peptide Backbone cluster_1 Fragmentation N_terminus H- Amino_Acid_1 AA1 Peptide_Bond_1 -CO-NH- TyrMe Tyr(Me) b_ion b-ion Peptide_Bond_1->b_ion Cleavage Peptide_Bond_2 -CO-NH- Amino_Acid_3 AA3 y_ion y-ion Peptide_Bond_2->y_ion Cleavage C_terminus -OH

Sources

Exploratory

An In-depth Technical Guide to Protected Amino Acids for Synthesis

Abstract The precise, sequential assembly of amino acids to form peptides and proteins is a cornerstone of modern drug discovery and biomedical research. This process, however, is fundamentally challenged by the polyfunc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise, sequential assembly of amino acids to form peptides and proteins is a cornerstone of modern drug discovery and biomedical research. This process, however, is fundamentally challenged by the polyfunctional nature of amino acids, which possess multiple reactive sites. To achieve the requisite control and specificity in peptide synthesis, a strategy of temporary chemical masking, or "protection," is essential.[1][2][3] This guide provides an in-depth exploration of the chemical logic and practical application of protected amino acids. It details the core principles of orthogonality, compares the dominant synthesis strategies, and offers field-proven protocols for the manipulation of the most common protecting groups used in both solid-phase and solution-phase peptide synthesis.

The Imperative for Protection: Directing Reactivity

Amino acids are characterized by at least two reactive functional groups: an α-amino group and a α-carboxyl group. Furthermore, many of the 20 common amino acids feature additional reactive moieties in their side chains (e.g., the ε-amino group of lysine, the hydroxyl group of serine, or the thiol of cysteine).[1][][5] Without a protection strategy, activating the carboxyl group of one amino acid for coupling would lead to a chaotic polymerization, with the activated acid reacting indiscriminately with the amino groups of other monomers.[2][5]

The core function of a protecting group (PG) is to reversibly render a functional group inert to specific reaction conditions.[] An ideal protecting group exhibits the following characteristics:

  • Ease of Introduction: It can be attached to the target functional group in high yield without inducing racemization of the chiral α-carbon.[5][7]

  • Stability: It remains robust and unreactive under the conditions required for subsequent reactions, such as peptide bond formation and the deprotection of other groups.[5][]

  • Selective Cleavage: It can be removed in high yield under mild conditions that do not affect the newly formed peptide bonds or other protecting groups present in the molecule.[5][7]

  • Benign Byproducts: The byproducts of its removal should be easily separable from the desired peptide.[8]

The strategic application of these "temporary masks" is what enables the orderly, stepwise elongation of a peptide chain with defined sequence and stereochemical integrity.[][9]

The Principle of Orthogonality: A Multi-Layered Strategy

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection .[9][10] This elegant strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a distinct chemical mechanism, leaving the others intact.[5][10][11] This allows for the selective unmasking of specific functional groups at precise moments during the synthesis.

A typical orthogonal scheme in SPPS involves three classes of protecting groups:

  • Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle.[10]

  • Permanent Side-Chain Protecting Groups: Protect the reactive side chains of trifunctional amino acids throughout the entire chain assembly.[10][12]

  • Linker to the Solid Support: This can be considered a C-terminal protecting group, anchoring the peptide to the resin. It is typically cleaved only at the very end of the synthesis, concurrently with the side-chain protecting groups.[9]

This multi-layered approach provides the high fidelity necessary for synthesizing long and complex peptides.

Orthogonality Peptide Fully Protected Peptide on Resin (Nα-PG + SideChain-PGs + Resin-Linker) N_Deprotection Nα-Deprotection (e.g., Base) Peptide->N_Deprotection Cycle 1..n Final_Cleavage Final Cleavage (e.g., Strong Acid) Peptide->Final_Cleavage End of Synthesis Coupling Amino Acid Coupling N_Deprotection->Coupling Removes only Nα-PG Coupling->Peptide Reforms Nα-protected chain Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide Removes SideChain-PGs & Cleaves from Resin

Caption: Orthogonal protection scheme in Solid-Phase Peptide Synthesis (SPPS).

The Two Pillars of SPPS: Fmoc vs. Boc Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the tert-Butoxycarbonyl (Boc) strategy and the 9-Fluorenylmethyloxycarbonyl (Fmoc) strategy.[][14][15] The choice between them dictates the selection of Nα-protection, side-chain protection, and the solid support linker.

FeatureBoc/Bzl Strategy Fmoc/tBu Strategy
Nα-Protecting Group Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nα-Deprotection Condition Moderate Acid (e.g., Trifluoroacetic Acid, TFA)[]Mild Base (e.g., 20% Piperidine in DMF)[][16]
Side-Chain Protection Benzyl (Bzl) based ethers, esters, and carbamates[9]tert-Butyl (tBu) based ethers, esters, and carbamates[]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[15][17]Strong Acid (e.g., TFA)[15]
Orthogonality Quasi-orthogonal (relies on different acid strengths)[5]Fully orthogonal (Acid vs. Base)[9]
Advantages Robust for hydrophobic sequences; reduces aggregation[15]Milder conditions; compatible with acid-sensitive modifications[][]
Disadvantages Harsh final cleavage (HF); requires specialized equipmentBase-labile modifications are incompatible; potential for aspartimide formation
The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its milder overall conditions.[][16]

  • Nα-Protection: The Fmoc group is attached to the α-amino group. It is stable to acids but is readily cleaved by a secondary amine, typically piperidine, via a β-elimination mechanism.[16][19]

  • Side-Chain Protection: Side chains are protected with acid-labile groups derived from tert-butanol (e.g., t-butyl ether for Ser/Thr/Tyr, Boc for Lys).[][20]

  • Synthesis Cycle: Each cycle involves (1) removal of the Fmoc group with piperidine, followed by washes, and (2) coupling of the next Fmoc-protected amino acid.

  • Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly based on TFA.[15]

Fmoc_Cycle Start Resin-AA(SideChain-tBu)-Fmoc Deprotection 1. Treat with 20% Piperidine/DMF (Fmoc Removal) Start->Deprotection Washes1 2. Wash (DMF) Deprotection->Washes1 FreeAmine Resin-AA(SideChain-tBu)-H Washes1->FreeAmine Coupling 3. Add Fmoc-AA-OH + Activator (e.g., HBTU/DIEA) FreeAmine->Coupling Washes2 4. Wash (DMF) Coupling->Washes2 Elongated Resin-AA-AA(SideChain-tBu)-Fmoc Washes2->Elongated Elongated->Deprotection Repeat for next cycle

Caption: The cyclical workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.

The Boc/Bzl Strategy: The Classic Approach

The Boc strategy, pioneered by R.B. Merrifield, laid the foundation for automated peptide synthesis.[][17]

  • Nα-Protection: The Boc group is used for temporary N-terminal protection. It is stable to bases but is removed by moderate acids like TFA.[9][19]

  • Side-Chain Protection: Side chains are protected with groups based on benzyl alcohol (Bzl), which are stable to the TFA used for Boc removal but are cleaved by very strong acids.[9]

  • Synthesis Cycle: Each cycle involves (1) removal of the Boc group with TFA, (2) neutralization of the resulting ammonium salt with a hindered base (e.g., DIEA), and (3) coupling of the next Boc-protected amino acid.

  • Final Cleavage: The final step requires a very strong acid, such as anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.[15][17]

Boc_Cycle Start Resin-AA(SideChain-Bzl)-Boc Deprotection 1. Treat with TFA/DCM (Boc Removal) Start->Deprotection Neutralization 2. Neutralize with DIEA/DCM Deprotection->Neutralization FreeAmine Resin-AA(SideChain-Bzl)-H Neutralization->FreeAmine Coupling 3. Add Boc-AA-OH + Activator (e.g., DCC/HOBt) FreeAmine->Coupling Elongated Resin-AA-AA(SideChain-Bzl)-Boc Coupling->Elongated Elongated->Deprotection Repeat for next cycle

Caption: The cyclical workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

A Closer Look at Protecting Groups

α-Amino Protecting Groups

The choice of the temporary Nα-protecting group is the defining feature of a synthesis strategy.

  • Boc (tert-Butoxycarbonyl): Removed with moderate acids (e.g., 25-50% TFA in DCM). The mechanism involves the formation of a stable tert-butyl cation, which must be "scavenged" to prevent side reactions.[9][19]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a mild base (e.g., 20% piperidine in DMF). The deprotection is rapid and the UV-active dibenzofulvene byproduct can be used to monitor the reaction progress.[][19]

  • Cbz (Carboxybenzyl): Also known as Z, this group is a classic in solution-phase synthesis. It is stable to mild acid and base but is removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.[][17][19]

Carboxyl Group Protection

In SPPS, the solid-phase resin itself, via a linker, serves as the C-terminal carboxyl protecting group.[9] In solution-phase synthesis, protection is typically achieved by esterification.[]

  • Methyl/Ethyl Esters: Simple esters that are stable to anhydrous acidic conditions used for Boc removal but are cleaved by saponification (e.g., with NaOH).[]

  • Benzyl Esters (OBzl): Compatible with the Boc strategy, as they are stable to TFA but are cleaved by catalytic hydrogenation or strong acids (HF).[21]

  • tert-Butyl Esters (OtBu): Compatible with the Fmoc strategy, as they are stable to the basic conditions for Fmoc removal but are cleaved by TFA.

Side-Chain Protection: Preventing Undesired Chemistry

Protecting reactive side chains is critical for preventing a host of side reactions, such as branching at lysine, oxidation of cysteine, or acylation of serine/threonine hydroxyls.[12][22] The protecting groups must be stable to the repeated cycles of Nα-deprotection but removable during the final cleavage step.[9][12]

Common Side-Chain Protection Schemes (Fmoc/tBu Strategy):

  • Lysine (Lys): Boc

  • Aspartic Acid (Asp), Glutamic Acid (Glu): t-Butyl ester (OtBu)

  • Serine (Ser), Threonine (Thr), Tyrosine (Tyr): t-Butyl ether (tBu)[20]

  • Cysteine (Cys): Trityl (Trt), Acetamidomethyl (Acm)

  • Arginine (Arg): 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

  • Histidine (His): Trityl (Trt)

  • Tryptophan (Trp): Boc (to prevent acid-catalyzed side reactions during cleavage)

Key Experimental Protocols

The following protocols are illustrative and should be optimized based on the specific peptide sequence and scale.

Protocol 1: Manual Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 3 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine.

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Global Deprotection and Cleavage (Fmoc/tBu Strategy)

Safety Note: This procedure must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile.

  • Resin Preparation: Transfer the dry peptide-resin to a suitable reaction vessel.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, thioanisole, EDT) are crucial for capturing the reactive cations (e.g., t-butyl) generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[23]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion

The strategic use of protecting groups is the enabling technology behind chemical peptide synthesis. By understanding the principles of orthogonality and the distinct chemical logics of the Fmoc and Boc strategies, researchers can exert precise control over the assembly of complex peptide molecules. The choice of protecting groups for the N-terminus, C-terminus, and reactive side chains must be considered as an integrated system to ensure high yields and purity. As the demand for synthetic peptides in therapeutics, diagnostics, and materials science continues to grow, a deep, mechanistic understanding of these foundational protection and deprotection strategies remains an indispensable tool for the modern scientist.

References

  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fang, G., Li, Y., & Liu, L. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 108(51), 20363-20368. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 386, 3-27. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Wade, J. D., & Tregear, G. W. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Wang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1533-1542. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9934-10031. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Hiskey, R. G., & Adams, J. B. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 636-640. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Comprehensive Organic Synthesis II, 6, 103-148. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Boc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Introduction Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technology for the chemical synthesis of peptides in both academic research and industrial drug development. The Boc/Bzl (tert-butyloxycarbonyl/benz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technology for the chemical synthesis of peptides in both academic research and industrial drug development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while one of the original methodologies, is a robust and powerful approach, particularly for complex or lengthy sequences.[1][2] This protocol focuses on the incorporation of a non-canonical amino acid, N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) , into a peptide sequence using the Boc-SPPS workflow.

The strategic incorporation of modified amino acids is a critical tool for modulating the biological properties of peptides. O-methylation of the tyrosine side-chain hydroxyl group serves several key purposes: it enhances metabolic stability by preventing enzymatic phosphorylation or sulfation, can improve receptor affinity and selectivity, and acts as a stable, non-hydrolyzable mimic of phosphotyrosine, making it invaluable for studying signaling pathways.[3][4]

In the context of Boc-SPPS, Boc-Tyr(Me)-OH is an ideal building block. The Nα-Boc group is a temporary protecting group, selectively removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[1] Conversely, the O-methyl ether on the tyrosine side chain is a permanent protecting group, stable to the repetitive TFA treatments and the harsh, strongly acidic conditions of the final cleavage step.[3] This orthogonality is fundamental to the successful synthesis of the target peptide.

This document provides a detailed, step-by-step guide for researchers, covering the entire workflow from resin preparation to final peptide cleavage, with an emphasis on the chemical rationale behind each procedural choice.

Note on Nomenclature: The requested topic specified "Boc-Tyr(Me)-OMe". In SPPS, the starting material is the free carboxylic acid, Boc-Tyr(Me)-OH, which is activated for coupling to the resin-bound amine. The C-terminal methyl ester (OMe) is not typically used for chain elongation. This guide therefore details the protocol for the incorporation of the Boc-Tyr(Me)-OH amino acid.

Physicochemical Properties and Reagent Overview

Accurate reagent preparation is fundamental to reproducible synthesis. The properties of the key amino acid derivative and a summary of common reagents are provided below.

Table 1: Physicochemical Properties of Boc-L-Tyr(Me)-OH

ParameterValueReference
IUPAC Name (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Molecular Formula C₁₅H₂₁NO₅[5]
Molecular Weight 295.33 g/mol [5]
Appearance White to off-white powder[5]
Nα-Protection tert-butyloxycarbonyl (Boc)[3]
Side-Chain Protection Methyl (Me) ether[3]
Solubility Soluble in DMF, DCM, Chloroform

Table 2: Key Reagents for Boc-SPPS Workflow

Reagent ClassExample(s)Role & Concentration
Solid Support Merrifield Resin (1% DVB)Insoluble polymer support for peptide assembly.
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Resin swelling, washing, and reaction medium.
Deprotection Agent Trifluoroacetic Acid (TFA)Removes Nα-Boc group; typically 25-50% in DCM.[1][6]
Neutralization Base N,N-Diisopropylethylamine (DIEA)Neutralizes TFA salt to free amine; typically 5-10% in DCM or DMF.[7][8]
Coupling Reagents HBTU, DCC, DICActivates the carboxylic acid for amide bond formation.[9][10][11]
Cleavage Agent Anhydrous Hydrogen Fluoride (HF), TFMSACleaves peptide from resin and removes side-chain protecting groups.[1][12]
Scavengers Anisole, p-Cresol, ThioanisoleTraps reactive carbocations generated during cleavage.[7][8][13]

Core Boc-SPPS Workflow

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid residue and consists of four main stages: deprotection, neutralization, coupling, and washing. This iterative process is repeated until the full peptide sequence is assembled.

spss_workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Deprotection (25-50% TFA/DCM) Neutralization 2. Neutralization (5-10% DIEA/DCM) Deprotection->Neutralization Forms TFA salt Coupling 3. Coupling (Boc-Tyr(Me)-OH + HBTU) Neutralization->Coupling Frees N-terminus Washing 4. Washing (DCM / DMF) Coupling->Washing Forms peptide bond Resin Peptide-Resin (Nα-Boc Protected) Washing->Resin Ready for next cycle Resin->Deprotection

Caption: High-level overview of the cyclical Boc-SPPS workflow.

Detailed Experimental Protocols

These protocols outline the manual synthesis of a peptide containing Boc-Tyr(Me)-OH on a 0.25 mmol scale. Adjust reagent volumes proportionally for different scales.

Protocol 1: Resin Preparation & First Amino Acid Attachment (Merrifield Resin)

The initial step involves covalently linking the C-terminal amino acid to the solid support. For Merrifield resin (chloromethylated polystyrene), this is typically achieved via the cesium salt method to minimize side reactions.

  • Resin Swelling: Place Merrifield resin (e.g., 1.0 g, ~1.0 meq/g substitution) into a reaction vessel. Swell the resin in DCM (10-15 mL) for 1 hour with gentle agitation. Drain the DCM.

  • First Amino Acid Preparation: In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents) in a mixture of DMF and water. Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

  • Lyophilization: Remove the solvent and water from the neutralized amino acid solution via rotary evaporation and then lyophilize overnight to obtain the dry Boc-amino acid cesium salt.

  • Attachment Reaction: Dissolve the dried cesium salt in a minimal amount of DMF (8-10 mL). Add this solution to the swollen, drained resin. Agitate the mixture at 50°C for 12-24 hours.

  • Washing and Capping: Filter the resin and wash sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x). To cap any unreacted chloromethyl sites, treat the resin with a solution of acetyl imidazole or a mixture of acetic anhydride and DIEA in DMF for 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum. Determine the final substitution level (loading) using a method like the picric acid test or by cleaving the first amino acid and quantifying via UV-Vis.

Protocol 2: Iterative Cycle for Peptide Elongation (Incorporation of Boc-Tyr(Me)-OH)

This protocol details a single iterative cycle for adding Boc-Tyr(Me)-OH to the growing peptide chain.

A. Nα-Boc Deprotection

  • Rationale: The acid-labile Nα-Boc group must be removed to expose the free amine for the next coupling step. TFA is used because it is strong enough to cleave the Boc group but, in the concentrations used, generally does not cleave the more stable side-chain protecting groups or the peptide-resin linker.[1][7]

  • Wash the peptide-resin with DCM (3 x 10 mL).

  • Add a solution of 25-50% TFA in DCM (10 mL) to the resin. Agitate for 1-2 minutes and drain.

  • Add a second portion of the TFA/DCM solution (10 mL) and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (5-6 x 10 mL) to remove all traces of TFA. The N-terminus is now a protonated TFA salt.

B. Neutralization

  • Rationale: The N-terminal ammonium TFA salt must be converted to the free amine before it can act as a nucleophile in the coupling reaction. A hindered, non-nucleophilic base like DIEA is used to prevent side reactions.[7][8] In situ neutralization, where the base is added along with the activated amino acid, is also a common and efficient alternative.[8]

  • Add a solution of 5-10% DIEA in DCM (10 mL) to the resin. Agitate for 1-2 minutes and drain.

  • Repeat the DIEA/DCM wash.

  • Wash the resin with DCM (3 x 10 mL) to remove excess DIEA.

  • Wash the resin with DMF (3 x 10 mL) to prepare for the coupling step.

C. Coupling of Boc-Tyr(Me)-OH

  • Rationale: This step forms the new peptide bond. To achieve this, the carboxylic acid of the incoming Boc-Tyr(Me)-OH must be activated to make it highly electrophilic. Aminium salts like HBTU are highly efficient activating agents that react with the carboxylic acid to form a reactive OBt-ester intermediate, which is then readily attacked by the N-terminal amine of the peptide-resin.[9][14] This method is fast, efficient, and minimizes the risk of racemization.[11]

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF (5-8 mL).

  • Add DIEA (6 equivalents) to the solution. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Boc-Tyr(Me)-OH Activated Activated OBt-Ester AA->Activated HBTU HBTU + DIEA HBTU->Activated Product Elongated Peptide-Resin Activated->Product Peptide Bond Formation Resin Peptide-Resin (Free H₂N-terminus) Resin->Product

Caption: Chemical logic of the HBTU-mediated coupling reaction.

D. Monitoring and Washing

  • Rationale: It is critical to ensure the coupling reaction has gone to completion before proceeding to the next cycle. Incomplete coupling leads to deletion sequences that are difficult to purify. The Kaiser test is a reliable qualitative method for detecting free primary amines.[15] Thorough washing removes excess reagents and byproducts.

  • Monitoring: Take a small sample of resin beads (5-10 mg), wash them thoroughly with ethanol, and perform a qualitative Kaiser (ninhydrin) test.[15] A positive result (dark blue beads) indicates the presence of unreacted primary amines, and the coupling step should be repeated. A negative result (yellow/colorless beads) indicates completion.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The peptide-resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection
  • Rationale: The final step uses a very strong acid to simultaneously cleave the peptide from the resin support and remove any remaining acid-labile side-chain protecting groups (e.g., from Lys, Arg, Asp). Anhydrous Hydrogen Fluoride (HF) is the traditional and highly effective reagent for Boc-SPPS.[12] During this process, protective groups are released as reactive carbocations. Scavengers, such as anisole, are essential nucleophiles added to the cleavage cocktail to trap these carbocations and prevent them from causing side reactions, such as the alkylation of sensitive residues like Trp or Met.[7][8][13] The O-methyl group of Tyr(Me) is stable to these conditions.

WARNING: Anhydrous HF is extremely toxic and corrosive. It must only be handled by trained personnel in a specialized, HF-resistant apparatus and fume hood.

  • Preparation: Place the fully synthesized, dried peptide-resin (e.g., ~1.0 g) and a magnetic stir bar into the reaction vessel of an all-fluorocarbon HF cleavage apparatus.

  • Add Scavengers: Add a scavenger cocktail. A common choice is p-cresol or anisole (1.0 mL per gram of resin).[13]

  • HF Distillation: Cool the reaction vessel to -5°C to 0°C using an ice/salt or dry ice/acetone bath.

  • Slowly and carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum. This must be done carefully within the specialized apparatus.

  • Peptide Precipitation: Once the resin appears dry, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

  • Isolation and Purification: Transfer the resin/peptide slurry to a centrifuge tube. Wash the resin with more cold ether to ensure complete transfer of the peptide. Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet several times with cold ether to remove residual scavengers and organic byproducts.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Table 3: Representative Cleavage Cocktails for Boc-SPPS

Cocktail NameComposition (v/v)Intended Use & RationaleReference
Standard HF Cleavage HF:Anisole (9:1)Standard procedure for most peptides. Anisole scavenges benzyl and t-butyl cations.[16]
Low-High HF Cleavage Step 1 (Low): HF:DMS:p-cresol (25:65:10)Step 2 (High): HF:p-cresol (90:10)A two-step method to reduce side reactions with sensitive residues like Arg(Tos), Cys(Bzl), and Trp(For).[17]
Reagent K (TFA-based) TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5)A common TFA-based cocktail for peptides with multiple sensitive residues (Cys, Trp, Met, Tyr). Not suitable for standard Boc-resins like Merrifield.[17]
TMSOTf Cleavage TMSOTf:TFA:m-cresol (~2:7:1)An alternative to HF for cleavage from MBHA resins.[12]

Troubleshooting and Key Considerations

  • Incomplete Coupling of Boc-Tyr(Me)-OH: While not exceptionally hindered, if coupling proves difficult (persistent positive Kaiser test), strategies include:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

    • Extended Reaction Time: Increase the coupling time to 3-4 hours.

    • Alternative Reagents: Use a more potent phosphonium-based coupling reagent like PyBOP.

  • Aggregation: During the synthesis of long or hydrophobic sequences, the peptide chain can aggregate on the resin, hindering reagent access.[18] This can be monitored by observing poor resin swelling or failed coupling reactions.[18] Mitigation strategies include using chaotropic salts (e.g., LiCl) in the coupling medium or switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP).

  • Stability of O-Methyl Group: The methyl ether is a robust protecting group. It is stable to the 25-50% TFA used for Nα-Boc deprotection and the final HF or TFMSA cleavage conditions. This ensures the integrity of the modified tyrosine residue in the final peptide product.

  • Monitoring: On-resin monitoring is crucial for success.[18][19][20] While the Kaiser test is standard for primary amines, other tests like the isatin test can be used to confirm the coupling to a secondary amine (e.g., proline).

Conclusion

The incorporation of Boc-Tyr(Me)-OH via Boc-strategy solid-phase peptide synthesis is a reliable method for producing peptides with enhanced stability and tailored biological functions. The key to success lies in understanding the chemistry of the Boc/Bzl strategy: the differential acid lability between the temporary Nα-Boc group and the permanent side-chain protecting groups. The O-methyl ether of tyrosine is exceptionally stable throughout the synthesis, simplifying the process compared to other side-chain modifications. By employing robust coupling chemistries, diligent monitoring, and appropriate cleavage conditions with effective scavengers, researchers can confidently synthesize high-quality O-methylated peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Pentelute, B. L., & Kent, S. B. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Pentelute, B. L., & Kent, S. B. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. MPG.PuRe. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Ghorai, P., & Das, S. (2011). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. [Link]

  • Pentelute, B. L., & Kent, S. B. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate. [Link]

  • Mutter, M., et al. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science. [Link]

  • Amgen. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Houghten, R. A., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]

  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Bio-protocol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Bodanszky, M. (n.d.). Chemistry of peptide synthesis. SpringerLink. [Link]

Sources

Application

Application Notes and Protocols for the Coupling of Boc-Tyr(Me)-OMe in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Incorporating Modified Tyrosine Analogs The site-specific incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Modified Tyrosine Analogs

The site-specific incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications are instrumental in enhancing pharmacological profiles, improving proteolytic stability, and fine-tuning receptor affinity.[1] N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe) is a valuable building block, offering a permanently protected hydroxyl group that can influence hydrophobicity and hydrogen bonding capacity within a peptide sequence.[2]

While the O-methyl group is stable under the acidic conditions of Boc-SPPS, the steric bulk in proximity to the carboxylic acid can present a moderate challenge for achieving high coupling efficiencies.[3] This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the successful incorporation of Boc-Tyr(Me)-OMe, ensuring high purity and yield of the target peptide. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Critical Role of Carboxyl Group Activation

In peptide synthesis, the direct reaction between a carboxylic acid and an amine to form an amide bond is inefficient. Therefore, the carboxylic acid of the incoming amino acid must first be "activated" to create a more reactive electrophile.[4][5] This is achieved through the use of coupling reagents, which convert the carboxyl group into a more reactive species, such as an active ester or a symmetric anhydride.[5] The choice of coupling reagent is paramount, especially when dealing with sterically hindered amino acids, as it directly impacts coupling efficiency, reaction kinetics, and the potential for side reactions like racemization.[3][6]

Recommended Coupling Reagents for Boc-Tyr(Me)-OMe

For the efficient coupling of Boc-Tyr(Me)-OMe, a balance must be struck between reactivity and the minimization of side reactions. The following classes of coupling reagents are recommended, with a discussion of their mechanisms and optimal use cases.

Carbodiimides with Additives: The Classic and Cost-Effective Choice

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization.[7] To mitigate these side reactions and improve coupling efficiency, an additive is almost always used.[5]

  • N,N'-Diisopropylcarbodiimide (DIC) / 1-Hydroxybenzotriazole (HOBt): This is a robust and cost-effective combination. HOBt traps the O-acylisourea intermediate to form a more stable and selective HOBt-active ester, which then reacts with the N-terminal amine of the growing peptide chain. DIC is generally preferred over DCC in Fmoc-SPPS due to the better solubility of its urea byproduct, but for Boc-SPPS, either can be used effectively.[7]

  • DIC / Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma is a newer generation additive that offers several advantages over HOBt. It has been shown to provide higher coupling efficiencies and reduced racemization, particularly for sterically hindered amino acids.[6][8]

Mechanism of Carbodiimide-Mediated Coupling with an Additive

G Boc_AA Boc-Tyr(Me)-OMe O_acylisourea O-Acylisourea (Reactive Intermediate) Boc_AA->O_acylisourea + DIC DIC DIC DIC->O_acylisourea Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt/Oxyma DIU Diisopropylurea (Byproduct) HOBt HOBt or Oxyma HOBt->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide + Resin-Bound Peptide Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Coupled_Peptide

Caption: Carbodiimide activation workflow.

Uronium/Aminium Salts: High Reactivity for Difficult Couplings

For more challenging couplings, including those involving sterically hindered residues, uronium/aminium salt-based reagents are often the preferred choice due to their high reactivity and rapid reaction kinetics. These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), convert the carboxylic acid into its corresponding active ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is one of the most commonly used coupling reagents in SPPS. It rapidly forms the HOBt-active ester of the incoming amino acid.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a more reactive analogue of HBTU, incorporating the HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom in the pyridine ring of HOAt can act as a neighboring group to accelerate the aminolysis step, making HATU particularly effective for coupling hindered amino acids.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on Oxyma. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of better solubility and reduced allergenic potential.[5]

Table 1: Comparison of Recommended Coupling Reagents

Reagent CombinationRelative ReactivityCostKey AdvantagesPotential Issues
DIC/HOBt GoodLowCost-effective, reliable for standard couplings.Lower efficiency for hindered amino acids.
DIC/Oxyma Very GoodModerateReduced racemization, higher efficiency than HOBt.[6]
HBTU/DIEA HighModerateFast reaction times, widely used.Potential for guanidinylation of the N-terminus if not pre-activated.[9]
HATU/DIEA Very HighHighExcellent for sterically hindered couplings.Higher cost.
COMU/DIEA Very HighHighHigh efficiency, safer handling profile.[5]Higher cost.

Experimental Protocols

The following protocols are designed for a standard 0.2 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin substitution level.

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for most sequences containing Boc-Tyr(Me)-OMe.

Materials:

  • Boc-Tyr(Me)-OMe (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

  • Neutralization:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step one more time.

    • Wash the resin with DCM (3x) and then DMF (3x).[1]

  • Amino Acid Pre-activation and Coupling:

    • In a separate vessel, dissolve Boc-Tyr(Me)-OMe (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]

    • Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction.[10]

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: High-Efficiency HBTU/DIEA Coupling with In Situ Neutralization

This protocol streamlines the synthesis cycle by combining neutralization and coupling, which can minimize peptide chain aggregation and is highly effective for difficult sequences.[10]

Materials:

  • Boc-Tyr(Me)-OMe (4 equivalents)

  • HBTU (3.9 equivalents)

  • N,N-diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 100% Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA to the resin and agitate for 2 minutes. Drain.

    • Repeat the 100% TFA treatment for another 2 minutes.

    • Wash the resin with DCM (3 x 10 mL).[10]

  • In Situ Neutralization and Coupling:

    • In a separate vial, dissolve Boc-Tyr(Me)-OMe (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Immediately add DIEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 15-30 minutes.[10]

  • Monitoring and Washing:

    • Perform a Kaiser test. If the test is positive, extend the coupling time for another 15-30 minutes and re-test.

    • If coupling remains incomplete, consider a double coupling.

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).[10]

Workflow for In Situ Neutralization Coupling

G cluster_0 Synthesis Cycle Resin Peptide-Resin (Boc-protected) Deprotection Boc Deprotection (100% TFA) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Coupling In Situ Coupling: Add Boc-Tyr(Me)-OMe, HBTU, DIEA Washing1->Coupling Kaiser Kaiser Test Coupling->Kaiser Washing2 DMF/DCM Wash Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle Kaiser->Coupling Positive (Recouple) Kaiser->Washing2 Negative

Caption: In situ neutralization SPPS cycle.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: A positive Kaiser test after the initial coupling time is the most common issue.[3]

    • Causality: Steric hindrance from the O-methyl group and the growing peptide chain can slow down the reaction.

    • Solution: Perform a "double coupling" by repeating the coupling step with fresh reagents.[3] If the problem persists, switching to a more potent activating agent like HATU or COMU is recommended.[3]

  • Racemization: While less of a concern for tyrosine compared to other amino acids like histidine or cysteine, racemization can occur, especially with prolonged pre-activation times or the use of excess base.[3]

    • Causality: The formation of a 5(4H)-oxazolone intermediate is the primary mechanism of racemization.[3]

    • Solution: Minimize the pre-activation time before adding the activated amino acid to the resin.[3] The use of additives like HOBt, and particularly Oxyma, is known to suppress racemization.[5][7] If racemization is detected, consider using a weaker base like N-methylmorpholine (NMM) in place of DIEA.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures on the resin, leading to poor solvation and incomplete reactions.

    • Causality: Inter-chain hydrogen bonding can make reactive sites inaccessible.

    • Solution: The in situ neutralization protocol is highly effective at minimizing aggregation.[10] Additionally, incorporating structure-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or a small amount of Dimethyl sulfoxide (DMSO) into the DMF can improve outcomes.[3][10]

Conclusion

The successful incorporation of Boc-Tyr(Me)-OMe in Boc-SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine synthesis, the classic DIC/HOBt or DIC/Oxyma combinations provide a reliable and cost-effective solution. For more challenging sequences or when maximizing efficiency is critical, high-reactivity uronium reagents like HBTU or HATU, preferably within an in situ neutralization framework, are strongly recommended. By understanding the chemical principles behind each protocol and anticipating potential side reactions, researchers can confidently synthesize modified peptides containing Boc-Tyr(Me)-OMe with high purity and yield.

References

  • Peptide and Protein Synthesis - Reactivity: substitution at carboxyl. (n.d.).
  • Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide synthesis. (n.d.). University of Calgary.
  • Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. (2025).
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024).
  • Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • Application Notes and Protocols: Incorporation of Fmoc-Tyr(Me)-OH into Bioactive Peptides. (n.d.). Benchchem.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

Sources

Method

Application Notes and Protocols for the Selective Deprotection of Boc-Tyr(Me)-OMe using Trifluoroacetic Acid

Introduction: Navigating the Orthogonality of Amine Protection In the landscape of synthetic organic chemistry, particularly in the assembly of peptides and complex molecular architectures, the strategic use of protectin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Orthogonality of Amine Protection

In the landscape of synthetic organic chemistry, particularly in the assembly of peptides and complex molecular architectures, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, lauded for its stability across a range of chemical environments and its facile, acid-promoted removal. Trifluoroacetic acid (TFA) has emerged as the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies product isolation.[1]

This technical guide provides a comprehensive examination of the TFA-mediated deprotection of N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe). We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for selective Boc cleavage, and address the critical considerations for preserving the integrity of the O-methyl ether and C-terminal methyl ester functionalities. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for this specific transformation.

Theoretical Framework: The Principle of Differential Acid Lability

The successful selective deprotection of Boc-Tyr(Me)-OMe hinges on the principle of differential acid lability of the protecting groups present. The Boc group is highly sensitive to acidolysis, while aryl methyl ethers and methyl esters are significantly more robust under acidic conditions.

The mechanism of Boc deprotection with TFA is a well-established acid-catalyzed process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.

  • Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.

Aryl methyl ethers, such as the O-methyl group on the tyrosine side chain, are generally stable to the acidic conditions used for Boc deprotection and require much harsher conditions for cleavage.[2][3] Similarly, methyl esters are relatively stable to TFA, especially at lower temperatures and shorter reaction times.[4] This differential stability allows for the selective removal of the Boc group while leaving the Tyr(Me) and -OMe moieties intact.

A critical aspect of this reaction is the management of the liberated tert-butyl cation. This electrophilic species can potentially alkylate the electron-rich aromatic ring of the tyrosine derivative, leading to undesired side products. The use of scavengers is therefore essential to intercept the tert-butyl cation.

Experimental Protocols

The following protocols are designed to be self-validating systems, with integrated checkpoints for reaction monitoring to ensure high yield and purity of the desired product, H-Tyr(Me)-OMe·TFA.

Protocol 1: Standard TFA Deprotection of Boc-Tyr(Me)-OMe in Dichloromethane (DCM)

This protocol outlines the most common and generally applicable method for the deprotection of Boc-Tyr(Me)-OMe.

Materials:

  • Boc-Tyr(Me)-OMe

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-Tyr(Me)-OMe (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).

  • Scavenger Addition: Add anisole (1.0-1.2 eq) to the solution. Anisole acts as a scavenger for the tert-butyl cation generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. (See Analytical Monitoring section for details).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[4]

    • The crude product will be the trifluoroacetate salt of the deprotected amine, H-Tyr(Me)-OMe·TFA.

  • Isolation (as TFA salt):

    • Dissolve the oily residue in a minimal amount of DCM.

    • Add cold diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Isolation (as free amine - optional):

    • Dissolve the crude TFA salt in DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, H-Tyr(Me)-OMe.

Diagram of the Deprotection Workflow:

DeprotectionWorkflow Start Boc-Tyr(Me)-OMe in DCM AddScavenger Add Anisole Start->AddScavenger Cool Cool to 0°C AddScavenger->Cool AddTFA Add TFA Solution Cool->AddTFA React Stir at RT (1-3h) AddTFA->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Rotary Evaporation & Toluene Co-evaporation Monitor->Workup Complete Precipitate Precipitate with Cold Diethyl Ether Workup->Precipitate Neutralize Neutralize with NaHCO₃ (Optional) Workup->Neutralize IsolateSalt Isolate H-Tyr(Me)-OMe·TFA Precipitate->IsolateSalt IsolateFreeAmine Isolate H-Tyr(Me)-OMe Neutralize->IsolateFreeAmine

Caption: General workflow for the TFA-mediated deprotection of Boc-Tyr(Me)-OMe.

Data Presentation: Reaction Parameters and Considerations

ParameterRecommended RangeRationale and Field-Proven Insights
TFA Concentration 20-50% (v/v) in DCMA 25% TFA solution is often sufficient for complete deprotection within 1-2 hours at room temperature. Higher concentrations (e.g., 50%) can accelerate the reaction but may increase the risk of side reactions if not carefully monitored.
Reaction Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for complete deprotection.
Reaction Time 1-3 hoursThe reaction time is substrate-dependent and should be determined by careful monitoring. Prolonged reaction times are generally not necessary and may lead to degradation.
Scavengers Anisole, Thioanisole, Triethylsilane (TES)Anisole is a common and effective scavenger for the tert-butyl cation. Thioanisole can also be used and may offer additional protection against side reactions. TES is a powerful scavenger but can reduce certain functional groups, so its use should be considered carefully based on the substrate.

Analytical Monitoring: Ensuring a Self-Validating System

Careful monitoring of the reaction is crucial for achieving a high yield of the pure product.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent, for example, 10-20% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes. The optimal mobile phase should provide good separation between the starting material and the product.

  • Visualization:

    • UV light (254 nm): Both the starting material and the product are UV active.

    • Ninhydrin stain: The deprotected amine will stain positive (typically a purple or yellow spot), while the Boc-protected starting material will not. This is an excellent method to confirm the presence of the free amine.

  • Expected Result: The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) that is ninhydrin-positive.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: UV at 254 nm or 280 nm.

  • Expected Result: The Boc-protected starting material is more non-polar and will have a longer retention time than the deprotected, more polar product. A successful reaction will show the disappearance of the starting material peak and the appearance of a new, earlier-eluting peak corresponding to the product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient TFA, short reaction time, or low temperature.Increase the concentration of TFA, prolong the reaction time, or allow the reaction to proceed at room temperature for a longer period. Always monitor by TLC or HPLC to confirm.
Side Product Formation Alkylation of the tyrosine ring by the tert-butyl cation.Ensure an adequate amount of scavenger (e.g., anisole) is used. Consider using a more effective scavenger like thioanisole.
Cleavage of Methyl Ether or Methyl Ester Excessively harsh conditions (high TFA concentration, high temperature, prolonged reaction time).Use the mildest conditions necessary for complete Boc deprotection. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty in Isolating the Product The TFA salt may be an oil.After co-evaporation with toluene, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and precipitate with a non-polar solvent like cold diethyl ether or hexanes.

Conclusion

The TFA-mediated deprotection of Boc-Tyr(Me)-OMe is a reliable and efficient transformation when performed with careful consideration of the reaction parameters. By leveraging the differential acid lability of the protecting groups and employing appropriate scavengers, researchers can achieve selective removal of the Boc group in high yield and purity. The protocols and insights provided in this guide are intended to empower scientists to confidently execute this critical step in their synthetic endeavors.

References

  • Royal Society of Chemistry. "SUPPORTING INFORMATION." Polymer Chemistry, 2010. [Link]

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International journal of peptide and protein research 12.5 (1978): 258-268. [Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry. [Link]

  • Chemistry LibreTexts. "3.2.4: Reactions of Ethers- Acidic Cleavage." Chemistry LibreTexts, 2022. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

Sources

Application

Application Notes & Protocols: Strategic Incorporation of O-Methyl-L-Tyrosine into Bioactive Peptides using Boc-SPPS

Abstract The strategic modification of amino acid side chains is a cornerstone of modern peptidomimetic and drug design. O-methylation of tyrosine, introduced during synthesis using its Nα-Boc-protected precursor, Boc-Ty...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of amino acid side chains is a cornerstone of modern peptidomimetic and drug design. O-methylation of tyrosine, introduced during synthesis using its Nα-Boc-protected precursor, Boc-Tyr(Me)-OH , provides a powerful tool to enhance the pharmacological properties of bioactive peptides. This modification sterically blocks enzymatic phosphorylation, increases local hydrophobicity, and can improve metabolic stability by protecting against enzymatic degradation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for incorporating Boc-Tyr(Me)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind procedural choices, provide step-by-step workflows, and discuss the characterization of the final O-methylated peptide.

Introduction: The Rationale for Tyrosine O-Methylation

Tyrosine's phenolic hydroxyl group is a frequent site for post-translational modifications, most notably phosphorylation, which is a critical "on/off" switch for many cellular signaling pathways. It also contributes a key hydrogen bond donor functionality and can be a site for oxidative damage. The permanent capping of this hydroxyl group with a methyl ether offers several strategic advantages in peptide design:

  • Blocking Phosphorylation: For peptides designed to interact with kinases or phosphatases, or to probe signaling pathways, incorporating Tyr(Me) creates a non-phosphorylatable analog. This allows for the decoupling of binding effects from phosphorylation events.

  • Enhanced Metabolic Stability: The hydroxyl group can be a target for sulfation or glucuronidation. The O-methyl group is chemically robust and protects the tyrosine residue from such metabolic transformations, potentially increasing the peptide's in vivo half-life.

  • Modulation of Receptor Affinity: Replacing the polar hydroxyl group with a less polar methyl ether alters the local electronic and steric environment. This can fine-tune the peptide's binding affinity and selectivity for its target receptor by modifying key hydrogen bonding or hydrophobic interactions.[1] For example, this modification is a known strategy in the design of potent vasopressin and oxytocin antagonists.[2]

  • Increased Hydrophobicity: The addition of the methyl group slightly increases the hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and overall conformation.

The precursor of choice for this modification in Boc-based synthesis is N-α-t-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH) . Its side-chain O-methyl group is stable to the moderately acidic conditions used for repeated Nα-Boc deprotection (e.g., Trifluoroacetic Acid), making it fully compatible with the standard Boc/Bzl synthesis strategy.[3]

Choosing the Right Synthetic Strategy: Boc vs. Fmoc

The two dominant strategies in solid-phase peptide synthesis are Boc and Fmoc chemistry. The choice between them depends on the peptide sequence, desired scale, and available side-chain protecting groups.

FeatureBoc (tert-Butyloxycarbonyl) StrategyFmoc (9-Fluorenylmethyloxycarbonyl) Strategy
Nα-Deprotection Strong acid (e.g., 25-50% TFA in DCM)[][5]Mild base (e.g., 20% piperidine in DMF)[][6]
Side-Chain Protection Typically Benzyl (Bzl)-based ethers/estersTypically tert-Butyl (tBu)-based ethers/esters
Final Cleavage Strong acid (e.g., anhydrous HF, TFMSA)[5][7]Strong acid (e.g., 95% TFA with scavengers)
Compatibility Boc-Tyr(Me)-OH is ideal as the O-methyl group is acid-stable.Fmoc-Tyr(Me)-OH is used. The O-methyl group is also stable to the basic deprotection conditions.
Advantages Historically robust, often lower cost for bulk reagents, less aggregation for some sequences.[]Milder conditions, broader compatibility with acid-sensitive moieties, simpler cleavage.

This guide focuses on the Boc strategy , for which Boc-Tyr(Me)-OH is perfectly suited due to the stability of the side-chain ether under repeated acid treatments for Nα-deprotection.[3]

Core Protocol: Incorporation of Boc-Tyr(Me)-OH via Boc-SPPS

This protocol outlines a standard manual synthesis cycle for coupling Boc-Tyr(Me)-OH onto a peptide-resin using the Boc/Bzl strategy on a Merrifield resin.

Materials and Reagents
  • Resin: Merrifield resin pre-loaded with the first C-terminal amino acid.

  • Amino Acid: Boc-Tyr(Me)-OH (3 equivalents relative to resin substitution).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA).

  • Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in DCM with 0.5% Dithioethane (DTE) as a scavenger.[5]

  • Neutralization Solution: 5-10% DIEA in DCM.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.).

  • Monitoring: 2% Ninhydrin in ethanol, 80% Phenol in ethanol, Pyridine (for Kaiser Test).[3]

Workflow Diagram

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Elongation Cycle Start Peptide-Resin (N-term Boc-Protected) Deprotection 1. Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 2. DCM/DMF Washes Deprotection->Wash1 Neutralization 3. Neutralization (5-10% DIEA/DCM) Wash1->Neutralization Wash2 4. DCM/DMF Washes Neutralization->Wash2 Coupling 5. Coupling Boc-Tyr(Me)-OH + DIC/HOBt Wash2->Coupling Wash3 6. DCM/DMF Washes Coupling->Wash3 Kaiser 7. Kaiser Test (Monitor Completion) Wash3->Kaiser End Next Cycle or Final Cleavage Kaiser->End Negative (Yellow) Recouple Recouple Kaiser->Recouple Positive (Blue) Recouple->Coupling

Caption: Standard workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a starting resin substitution of 0.5 mmol/g. All steps are performed at room temperature with agitation.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (25% TFA/DCM). Agitate for 1 minute.

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes. The TFA cleaves the Nα-Boc group, leaving a TFA salt of the free amine.[5]

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), DMF (2x), and DCM (3x) for 1 minute each to remove residual TFA and cleaved t-butyl cations.

  • Neutralization:

    • Add the neutralization solution (10% DIEA/DCM). Agitate for 2 minutes.

    • Drain and repeat the neutralization step. This converts the amine-TFA salt to a free primary or secondary amine, ready for coupling.[5]

  • Washing: Drain the neutralization solution. Wash the resin with DCM (3x) and DMF (3x) for 1 minute each to remove excess DIEA.

  • Amino Acid Pre-activation and Coupling:

    • In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes. Causality: Pre-activation forms the HOBt-ester of the amino acid, which is a highly reactive species that minimizes side reactions like N-acylurea formation.

    • Drain the wash solvent from the resin and add the pre-activated amino acid solution.

    • Agitate for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads (~5-10 mg) and perform a qualitative Kaiser test.[3]

    • Negative Result (Yellow Beads): Coupling is complete (>99%). Proceed to the next cycle.

    • Positive Result (Blue Beads): Incomplete coupling. A second coupling (recoupling) is required. Drain the reaction solution and repeat step 6. If the test remains positive, cap any unreacted amines with acetic anhydride before proceeding.

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide must be cleaved from the resin support and the side-chain protecting groups removed. This is the harshest step in Boc-SPPS.

  • Cleavage Cocktail: The standard method is treatment with anhydrous Hydrogen Fluoride (HF) . A typical cocktail is HF:anisole (9:1) , where anisole acts as a scavenger to trap reactive cations generated during cleavage. This must be performed in specialized HF-resistant apparatus.

  • Procedure: The peptide-resin is dried and subjected to the HF cocktail at 0°C for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether.

  • Alternative Methods: For labs not equipped for HF, Trifluoromethanesulfonic acid (TFMSA) based methods can be used, though HF is generally considered the gold standard for Boc/Bzl chemistry.

Characterization and Validation

After cleavage and precipitation, the crude peptide must be purified and its identity confirmed.

TechniquePurposeExpected Outcome for Tyr(Me) Incorporation
Reverse-Phase HPLC Assess purity and purify the crude product.A major peak corresponding to the target peptide, ideally >95% purity after purification.
Mass Spectrometry (MS) Confirm the molecular weight of the final peptide.The observed mass should match the calculated theoretical mass. The mass difference between a Tyr and a Tyr(Me) residue is +14.02 Da (CH₂).
Diagram: Blocking Phosphorylation with O-Methylation

Caption: O-methylation of the tyrosine side chain sterically hinders and prevents enzymatic phosphorylation.

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution
Positive Kaiser test after coupling 1. Steric hindrance around the coupling site. 2. Formation of secondary structures. 3. Inefficient activation.1. Recouple for a longer duration (4-6 hours) or at a slightly elevated temperature (40°C). 2. Use a more potent coupling reagent like HBTU/HATU. 3. If still positive, cap unreacted amines with acetic anhydride.
Low final yield after cleavage 1. Incomplete coupling at one or more steps leading to deletion sequences. 2. Premature cleavage of peptide from the resin (acid-labile linkers). 3. Incomplete cleavage from the resin.1. Ensure a negative Kaiser test at every step of the synthesis. 2. Confirm linker stability with your synthesis conditions. 3. Extend HF cleavage time or use a more effective scavenger cocktail.
Side products observed in MS 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during deprotection/cleavage.1. Ensure cleavage conditions (time, temperature, acid strength) are sufficient. 2. Always use appropriate scavengers (e.g., anisole, thioanisole, DTE) in deprotection and cleavage solutions.[5][7]

Conclusion

The incorporation of Boc-Tyr(Me)-OH is a robust and effective method for creating O-methylated tyrosine-containing peptides. This modification serves as an invaluable tool for structure-activity relationship studies, enabling researchers to probe the role of the tyrosine hydroxyl group in biological recognition, prevent phosphorylation, and enhance metabolic stability. By following the detailed Boc-SPPS protocols and validation steps outlined in these notes, scientists can confidently synthesize these valuable modified peptides for applications in drug discovery and chemical biology.

References

  • An Efficient Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine . Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Boc-Tyr(Me)-OH [53267-93-9] . Aapptec Peptides. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]

  • The structure of Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe showing the... . ResearchGate. [Link]

  • Overview of Custom Peptide Synthesis . GenScript. [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics . National Institutes of Health. [Link]

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Method

Synthesis of Peptides Containing O-methyltyrosine: An Application & Protocol Guide

< Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptides incorporating O-methyltyrosine (Tyr(Me)). The strategic substitution of tyrosine with its O-methylate...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptides incorporating O-methyltyrosine (Tyr(Me)). The strategic substitution of tyrosine with its O-methylated analog is a key tool in medicinal chemistry for enhancing peptide stability, modulating receptor interactions, and conducting structure-activity relationship (SAR) studies. This document details the rationale behind using Tyr(Me), outlines the robust Fmoc-based solid-phase peptide synthesis (SPPS) workflow for its incorporation, presents validated protocols, and discusses critical aspects of analytical characterization and troubleshooting.

Introduction: The Role of O-methyltyrosine in Peptide Design

Tyrosine is a pivotal amino acid in many bioactive peptides, contributing to biological function through its phenolic hydroxyl group. This group can participate in hydrogen bonding and is a primary site for post-translational modifications like phosphorylation.[1] The strategic replacement of tyrosine with O-methyltyrosine—an analog where the hydroxyl proton is replaced by a chemically stable methyl group—is a powerful tactic in peptide engineering and drug design.[1]

The primary motivations for incorporating Tyr(Me) include:

  • Enhanced Metabolic Stability: The O-methyl group protects the peptide from enzymatic degradation at the tyrosine position and prevents modifications like phosphorylation, which can increase the peptide's in vivo half-life.[2][3]

  • Modulation of Receptor Affinity: By removing the hydrogen-bonding capability of the hydroxyl group, O-methylation can fine-tune a peptide's binding affinity and selectivity for its target receptor.[1][4]

  • Structure-Activity Relationship (SAR) Studies: Incorporating Tyr(Me) allows researchers to probe the specific role of the tyrosine hydroxyl group in receptor binding and signaling, providing critical insights for lead optimization.[1]

  • Phosphotyrosine Mimicry: In some contexts, the O-methyl group can serve as a stable mimic of phosphotyrosine, aiding in the design of antagonists or agonists for signaling proteins that recognize this modification.[2]

Fmoc-Tyr(Me)-OH is a commercially available building block that integrates seamlessly into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] The methyl ether is a permanent protecting group, stable to the repetitive base treatments for Fmoc removal and the final acidic cleavage from the resin.[4][5]

Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Tyr(Me)-OH is most efficiently achieved using automated or manual Fmoc SPPS. The overall workflow is consistent with the synthesis of standard peptides, involving iterative cycles of N-α-Fmoc deprotection and amino acid coupling.

Core Principles

The synthesis is built upon a solid support (resin), to which the C-terminal amino acid is anchored. The peptide chain is elongated in the C-to-N direction through a series of repeating steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically piperidine, to expose a free amine.[6][7]

  • Activation & Coupling: The incoming amino acid, Fmoc-Tyr(Me)-OH, is activated in solution using a coupling reagent and then added to the resin to form a new peptide bond with the exposed amine.

  • Washing: Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps.

This cycle is repeated for each amino acid in the sequence. Upon completion, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Key Reagent Considerations

A summary of the critical reagents and recommended choices for synthesizing Tyr(Me)-containing peptides is provided below.

Parameter Recommendation Rationale & Causality
Resin Rink Amide or Wang ResinRink Amide: For C-terminal amide peptides. Wang Resin: For C-terminal carboxylic acid peptides. Choose a resin with appropriate loading (e.g., 0.3-0.7 mmol/g).
Fmoc Deprotection 20% Piperidine in DMFThe industry standard for efficient Fmoc removal via a β-elimination mechanism.[6][7] For aggregation-prone sequences, accelerated protocols with DBU may be considered.[6]
Amino Acid Fmoc-Tyr(Me)-OHThe standard protected building block for incorporation. The O-methyl group is stable to all standard SPPS conditions.
Coupling Reagents HATU or HCTU These uronium/aminium salt-based reagents are highly efficient, especially for modified or sterically hindered amino acids.[5][8][9] They minimize racemization and drive the coupling reaction to completion.[5][10]
Base (Activation) DIPEA (Diisopropylethylamine)A non-nucleophilic base required to activate the coupling reagents and neutralize the reaction mixture.
Solvents DMF (N,N-Dimethylformamide)The primary solvent for SPPS due to its excellent resin-swelling and reagent-solubilizing properties. NMP may be used for aggregation-prone sequences.[4]
Cleavage Cocktail Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)A standard strong acid cocktail for cleaving the peptide from the resin and removing common side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[5] The O-methyl group is stable to this treatment.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the manual or automated synthesis of a generic peptide containing a Tyr(Me) residue.

General SPPS Workflow Visualization

SPPS_Workflow cluster_resin Solid Support Resin Peptide-Resin (N-term Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 2 x 10 min Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-Tyr(Me)-OH HATU/DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 1-2 hours Completion Repeat Cycle for Next Amino Acid Wash2->Completion Completion->Deprotection Start Next Cycle

Caption: General Fmoc-SPPS cycle for incorporating an O-methyltyrosine residue.

Protocol 1: Single Coupling Cycle for Fmoc-Tyr(Me)-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • Peptide-resin with a free N-terminal amine (from previous deprotection step)

  • Fmoc-Tyr(Me)-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous, peptide-grade DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within the reaction vessel. Drain the solvent immediately before adding the coupling solution.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Tyr(Me)-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in DMF (~2 mL for 0.1 mmol scale).[4]

  • Activation: Add DIPEA (e.g., 6 eq.) to the activation mixture. Vortex or agitate for 1-2 minutes to pre-activate the amino acid.[4] The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[4]

  • Agitation: Agitate the mixture via shaking, bubbling, or vortexing at room temperature for 1-2 hours.[4][6]

  • Monitoring Completion (Optional but Recommended): Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and may require a second coupling step (see Troubleshooting).[5]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.[4] The resin is now ready for the next Fmoc deprotection step.

Protocol 2: Final Cleavage and Peptide Precipitation

CAUTION: This procedure involves strong acid (TFA) and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K is recommended for peptides with multiple sensitive residues. A simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient. For Tyr(Me)-containing peptides, adding anisole (5% v/v) can help scavenge any cations that could potentially threaten the methyl ether, though it is generally very stable.[5]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1.5-2 hours.[5]

  • Peptide Filtration: Filter the resin and collect the filtrate, which now contains the cleaved peptide, into a clean collection tube. Wash the resin once or twice with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA). A white precipitate (the crude peptide) should form immediately.[5]

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final Tyr(Me)-containing peptide.

Analytical_Workflow Crude Crude Peptide (Post-Cleavage) RP_HPLC Purification: Reverse-Phase HPLC Crude->RP_HPLC Purity Purity Assessment: Analytical HPLC (>95%) RP_HPLC->Purity Identity Identity Confirmation: Mass Spectrometry (LC-MS) RP_HPLC->Identity Final Lyophilized Pure Peptide Purity->Final Identity->Final

Caption: Standard workflow for the purification and analysis of synthetic peptides.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary technique for both purification and purity assessment.[1] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to separate the target peptide from deletion sequences or other impurities. Purity should typically exceed 95% for biological assays.[1]

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the purified peptide.[11][12] The observed mass should match the theoretical mass calculated for the Tyr(Me)-containing sequence. A mass difference of +14 Da compared to the native tyrosine peptide is expected (CH₂ group).

Troubleshooting Common Issues

Problem Symptom Possible Cause & Solution
Incomplete Coupling Positive Kaiser test after coupling.[5]Cause: Steric hindrance from the Tyr(Me) or aggregation of the growing peptide chain.[5] Solution: Perform a "double coupling": after the first coupling, drain, wash, and repeat the coupling step with a fresh solution of activated Fmoc-Tyr(Me)-OH for an additional 1-2 hours.[5] Using a more polar solvent like NMP can also help disrupt aggregation.[4]
Demethylation MS shows a peak at -14 Da from the expected mass, corresponding to the native Tyr peptide.Cause: This is a rare side reaction, as the methyl ether is very stable. However, prolonged exposure to very harsh acidic conditions or elevated temperatures during cleavage could potentially cause partial demethylation.[5] Solution: Minimize cleavage time to the recommended 1.5-2 hours and ensure the reaction is performed at room temperature. Use scavengers like anisole in the cleavage cocktail.[5]
Peptide Aggregation Poor resin swelling, slow deprotection or coupling reactions.Cause: Hydrophobic sequences, particularly those containing Tyr(Me), can be prone to forming intermolecular hydrogen bonds and aggregating on the resin.[4] Solution: Switch the primary solvent from DMF to NMP.[4] Consider using microwave-assisted synthesis, which can disrupt aggregation and accelerate reactions.[4]

Conclusion

The incorporation of O-methyltyrosine into peptides is a robust and straightforward process using standard Fmoc-SPPS chemistry. The stability of the O-methyl ether group throughout the synthesis and cleavage steps makes Fmoc-Tyr(Me)-OH an excellent tool for medicinal chemists and peptide scientists. By following the validated protocols and characterization workflows outlined in this guide, researchers can reliably produce high-quality Tyr(Me)-containing peptides to advance their drug discovery and biological research programs.

References

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]

  • BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234–245. Available at: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Intertek. Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec. Available at: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Application

The Strategic Incorporation of Boc-Tyr(Me)-OMe in the Synthesis of Potent Vasopressin Antagonists: A Detailed Guide for Researchers

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptide-based therapeutics, with a specific focus on vasopressin receptor antagonists. Here...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptide-based therapeutics, with a specific focus on vasopressin receptor antagonists. Herein, we provide an in-depth exploration of the application of N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) and its corresponding acid, Boc-Tyr(Me)-OH, pivotal building blocks in the solid-phase peptide synthesis (SPPS) of potent and selective vasopressin antagonists. This document offers not only detailed, step-by-step protocols but also the scientific rationale behind key procedural choices, empowering researchers to optimize their synthetic strategies and accelerate the development of novel therapeutics.

Introduction: The Critical Role of Vasopressin Antagonists and the Significance of O-Methyltyrosine

Arginine vasopressin (AVP) is a neurohypophyseal hormone that plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors.[1] It exerts its effects through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[2] Dysregulation of the vasopressin system is implicated in a range of clinical conditions, including hyponatremia, congestive heart failure, and polycystic kidney disease.[3][4] Consequently, the development of vasopressin receptor antagonists has emerged as a significant therapeutic strategy.[4]

The incorporation of non-canonical amino acids is a powerful technique for enhancing the pharmacological properties of peptide-based drugs. In the context of vasopressin antagonists, the substitution of tyrosine with O-methyltyrosine at position 2 has proven to be a particularly effective strategy for achieving high antagonist potency and selectivity, especially for the V1a receptor.[5] The methyl ether on the phenolic hydroxyl group of tyrosine prevents the formation of a hydrogen bond that is thought to be important for agonistic activity, thereby favoring an antagonistic conformation. Furthermore, this modification can enhance the metabolic stability of the peptide.

Boc-Tyr(Me)-OH is the key protected amino acid derivative that enables the seamless incorporation of O-methyltyrosine into a growing peptide chain during Boc-strategy solid-phase peptide synthesis (SPPS).[6] Its Boc protecting group on the α-amino group is acid-labile, while the O-methyl group is stable to the acidic conditions used for Boc removal, providing an orthogonal protection scheme.[3]

Chemical Properties of Boc-Tyr(Me)-OH

A thorough understanding of the physicochemical properties of the building blocks is fundamental to successful peptide synthesis.

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine[7]
Synonyms Boc-L-Tyr(Me)-OH, Boc-O-Me-L-Tyr[7]
CAS Number 53267-93-9[7]
Molecular Formula C15H21NO5[7]
Molecular Weight 295.33 g/mol [7]
Appearance White to off-white crystal powder[8]
Melting Point 67 - 74 °C[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Storage 0 - 8 °C[8]

Mechanism of Action: How Vasopressin Antagonists Work

Vasopressin antagonists function by competitively binding to vasopressin receptors, thereby blocking the physiological effects of endogenous AVP. The specific downstream effects depend on the receptor subtype being antagonized.

  • V1a Receptors: Located on vascular smooth muscle cells, platelets, and hepatocytes. Antagonism of V1a receptors leads to vasodilation, inhibition of platelet aggregation, and reduced glycogenolysis.[2][9]

  • V2 Receptors: Primarily found on the principal cells of the renal collecting ducts. V2 receptor antagonists prevent the AVP-induced translocation of aquaporin-2 water channels to the apical membrane, leading to increased free water excretion (aquaresis) without significant electrolyte loss.[10]

The following diagram illustrates the signaling pathways of the V1a and V2 vasopressin receptors and the points of intervention for their respective antagonists.

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin (AVP) V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction, Platelet Aggregation Ca->Response1 PKC->Response1 Antagonist1 V1a Antagonist (e.g., Relcovaptan) Antagonist1->V1aR AVP2 Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Response2 Water Reabsorption AQP2->Response2 Antagonist2 V2 Antagonist (e.g., Tolvaptan) Antagonist2->V2R SPPS_Workflow Start Start: MBHA Resin Swell 1. Resin Swelling in DCM Start->Swell Deprotection 2. Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Loop Repeat Steps 2-5 for each Amino Acid Wash->Loop Loop->Deprotection Next cycle FinalDeprotection 6. Final Boc Deprotection Loop->FinalDeprotection Final cycle Cleavage 7. HF Cleavage and Deprotection FinalDeprotection->Cleavage Precipitation 8. Precipitation in Diethyl Ether Cleavage->Precipitation Purification 9. HPLC Purification Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization End End: Purified Peptide Lyophilization->End

Caption: General workflow for Boc-SPPS of a vasopressin antagonist.

Detailed Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of MBHA resin (e.g., 1 g, with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

  • Wash the resin three times with DCM to remove any impurities.

  • Add fresh DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.

Step 2: Boc Deprotection

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% (v/v) TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes and then drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes. The initial short treatment helps to minimize degradation of the acid-sensitive resin linkage.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.

Step 3: Neutralization

  • Wash the resin twice with isopropanol (IPA) and then twice with DCM.

  • Add a solution of 10% (v/v) DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base. A neutral pH is essential for the subsequent coupling reaction.

Step 4: Amino Acid Coupling (Incorporation of Boc-Tyr(Me)-OH) This step is detailed for the coupling of Boc-Tyr(Me)-OH, but the general principle applies to all amino acids in the sequence.

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF. Add HBTU (3 equivalents) and DIEA (6 equivalents). Allow the mixture to pre-activate for 10-15 minutes at room temperature. Pre-activation is performed to form the active ester of the amino acid, which readily reacts with the free amine on the peptide-resin.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates that all the free amino groups have reacted. If the test is positive (blue beads), a second coupling may be necessary.

Step 5: Washing

  • After a successful coupling, drain the reaction mixture.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

Step 6: Repetition of the Synthesis Cycle Repeat steps 2 through 5 for each subsequent amino acid in the sequence of the vasopressin antagonist.

Step 7: Final Cleavage and Deprotection CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • After the final Boc deprotection and washing, dry the peptide-resin under high vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add anisole (as a scavenger) to the resin.

  • Cool the apparatus in a dry ice/acetone bath and condense anhydrous HF into the vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring. The HF cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Evaporate the HF under a stream of nitrogen.

Step 8: Precipitation and Washing of the Crude Peptide

  • Wash the resin residue with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide and wash it several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.

  • Dry the crude peptide under vacuum.

Step 9: Purification

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide and verify their purity by analytical HPLC and mass spectrometry.

Step 10: Lyophilization

  • Pool the pure fractions and lyophilize them to obtain the final peptide as a white, fluffy powder.

Conclusion

The strategic incorporation of Boc-Tyr(Me)-OH is a cornerstone in the synthesis of potent and selective vasopressin antagonists. The protocols and rationales presented in this guide provide a robust framework for researchers to successfully synthesize these complex peptides. By understanding the underlying chemical principles and adhering to meticulous experimental techniques, scientists can confidently advance their drug discovery programs targeting the vasopressin system.

References

  • Verbalis, J. G. (2007). Vasopressin receptor antagonists. Journal of the American Society of Nephrology, 18(5), 1398-1407.
  • Manning, M., Misicka, A., Olma, A., Klis, W. A., Bankowski, K., Nawrocka, E., ... & Lammek, B. (2012). Oxytocin and vasopressin agonists and antagonists. Neurohypophysis, 100, 1-22.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Schrier, R. W., Gross, P., Gheorghiade, M., Berl, T., Verbalis, J. G., Czerwiec, F. S., & Orlandi, C. (2006). Tolvaptan, a selective oral vasopressin V2-receptor antagonist, for hyponatremia. New England Journal of Medicine, 355(20), 2099-2112.
  • Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological reviews, 81(2), 629-683.
  • Thibonnier, M., Coles, P., Thibonnier, A., & Shoemaker, K. (1999). Molecular pharmacology and pathology of the V1-vascular vasopressin receptor. Journal of molecular medicine, 77(5), 339-346.
  • Goldsmith, S. R. (2008). Vasopressin receptor antagonists for heart failure. Current heart failure reports, 5(2), 87-92.
  • Chan, W. Y., & Manning, M. (2000). Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. Experimental physiology, 85(s1), 7s-18s.
  • Aapptec. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Vasopressin Receptor Family. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Ala-Tyr-OMe. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. Retrieved from [Link]

  • ResearchGate. (2007). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (1985). Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin. Retrieved from [Link]

  • PubMed. (1985). Synthesis and some pharmacological properties of 18 potent O-alkyltyrosine-substituted antagonists of the vasopressor responses to arginine-vasopressin. Retrieved from [Link]

  • PubMed. (1986). Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery. Retrieved from [Link]

  • PubMed. (1987). Synthesis of arginine-vasopressins, modified in positions 1 and 2, as antagonists of the vasopressor response to the parent hormone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of Boc-Tyr(Me)-OMe in the Development of Potent Oxytocin Antagonists

Introduction: The Oxytocin System and the Rationale for Antagonism Oxytocin (OT) is a nonapeptide hormone renowned for its pivotal roles in uterine contractions during parturition and lactation.[1][2] Synthesized in the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxytocin System and the Rationale for Antagonism

Oxytocin (OT) is a nonapeptide hormone renowned for its pivotal roles in uterine contractions during parturition and lactation.[1][2] Synthesized in the hypothalamus, it exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The activation of OTR primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[1][3] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively, culminating in smooth muscle contraction.[2][4]

While essential for normal physiological processes, excessive or untimely oxytocin activity is implicated in conditions such as preterm labor. Preterm birth is a leading cause of neonatal morbidity and mortality, creating a significant unmet medical need for effective and safe tocolytic agents that can suppress uterine contractions.[5] This has driven the development of oxytocin receptor antagonists, which competitively block the binding of endogenous oxytocin, thereby mitigating its downstream effects.

Boc-Tyr(Me)-OMe: A Key Building Block for Potent and Selective Oxytocin Antagonists

In the quest for potent and selective oxytocin antagonists, medicinal chemists have explored numerous modifications to the native oxytocin peptide sequence. One of the most successful strategies has been the modification of the tyrosine residue at position 2. The incorporation of N-tert-butoxycarbonyl-O-methyl-L-tyrosine methyl ester, or Boc-Tyr(Me)-OMe, has proven to be a cornerstone in the design of many potent peptidic oxytocin antagonists.[6][7]

The O-methylation of the tyrosine residue serves several critical functions:

  • Enhanced Antagonist Activity: The methyl group on the phenolic hydroxyl of tyrosine is a key modification that often shifts the pharmacological profile of the peptide from agonistic to antagonistic. This is attributed to altered hydrogen bonding interactions within the receptor's binding pocket.

  • Increased Selectivity: O-methylation can enhance selectivity for the oxytocin receptor over the closely related vasopressin receptors (V1a and V2), reducing the potential for off-target effects such as changes in blood pressure or water retention.

  • Improved Metabolic Stability: The methylation of the hydroxyl group can protect the peptide from enzymatic degradation in vivo, leading to a longer plasma half-life compared to the unmodified peptide.[5]

Properties of Boc-Tyr(Me)-OMe
PropertyValue
Synonyms Boc-L-Tyr(Me)-OMe, Boc-p-methoxy-L-Phe-OMe, Boc-4-methoxy-L-phenylalanine methyl ester
CAS Number 94790-24-6[8]
Molecular Formula C16H23NO5[8]
Molecular Weight 309.32 g/mol [8]
Appearance White to off-white crystalline powder[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Storage 0 - 8 °C[8]

Signaling Pathway of the Oxytocin Receptor

Understanding the downstream signaling of the oxytocin receptor is crucial for interpreting the effects of antagonists. The binding of oxytocin to its receptor initiates a conformational change that activates the associated Gq protein. This triggers a cascade of intracellular events aimed at increasing intracellular calcium concentration, the primary driver of myometrial contraction.

oxytocin_signaling OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Sensitizes Antagonist Oxytocin Antagonist (e.g., incorporating Tyr(Me)) Antagonist->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Point of Antagonist Action.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, purification, and in vitro evaluation of a peptidic oxytocin antagonist incorporating Boc-Tyr(Me)-OMe. These protocols are based on well-established solid-phase peptide synthesis (SPPS) methodologies.[9][10][11]

Workflow for Synthesis and Evaluation of an Oxytocin Antagonist

Caption: Overall workflow for the synthesis and evaluation of an oxytocin antagonist.

Protocol 1: Solid-Phase Synthesis of a Representative Oxytocin Antagonist

This protocol describes the manual synthesis of a representative antagonist on a 0.25 mmol scale using a Rink Amide resin. An automated peptide synthesizer can also be used.[12]

Materials:

  • Rink Amide resin (e.g., Rink Amide ChemMatrix®)

  • Boc-Tyr(Me)-OMe and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.25 mmol) in DMF for 1 hour in a fritted reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents, 1.0 mmol) and Oxyma Pure (4 eq., 1.0 mmol) in DMF.

    • Add DIC (4 eq., 1.0 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the crucial coupling of Boc-Tyr(Me)-OMe . For cysteine residues, it is advisable to perform the coupling at a lower temperature (e.g., 50°C) to minimize racemization.[12]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

Protocol 2: Cleavage and Deprotection

CAUTION: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cold cleavage cocktail (10 mL per 0.25 mmol of resin) to the reaction vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (e.g., 50 mL).

    • A white precipitate should form.

  • Collection and Lyophilization:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Dissolve the peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

Protocol 3: Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the lyophilized crude peptide in the mobile phase.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). An optimized gradient, for example from 5% to 30% acetonitrile over 30 minutes, is a good starting point.[12]

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the main peak.

  • Characterization by Mass Spectrometry:

    • Analyze the purified fractions by LC-MS or MALDI-TOF to confirm the identity and purity of the synthesized peptide. The observed molecular weight should match the calculated theoretical mass.

Protocol 4: In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized antagonist for the human oxytocin receptor.

Materials:

  • Membranes from cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR cells).

  • Radiolabeled oxytocin analog (e.g., [3H]-Oxytocin)

  • Synthesized antagonist and a reference antagonist (e.g., Atosiban).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of the synthesized antagonist or reference compound.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).

    • Cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Boc-Tyr(Me)-OMe is an indispensable building block in the solid-phase synthesis of potent and selective peptidic oxytocin antagonists. The protocols outlined in this application note provide a robust framework for researchers in drug development to synthesize, purify, and characterize novel oxytocin antagonists. By understanding the underlying principles of oxytocin receptor signaling and the rationale for specific chemical modifications, scientists can continue to innovate and develop improved therapeutic agents for conditions such as preterm labor.

References

  • Manning, M., Misicka, A., Olma, A., Bankowski, K., Stoev, S., Chini, B., Durroux, T., Mouillac, B., Corbani, M., & Guillon, G. (2012). Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. Journal of Neuroendocrinology, 24(4), 609–628. [Link]

  • Manning, M., Kruszynski, M., Bankowski, K., Olma, A., Lammek, B., Cheng, L. L., Klis, W. A., Seto, J., Haldar, J., & Sawyer, W. H. (1989). Solid-phase synthesis of 16 potent (selective and nonselective) in vivo antagonists of oxytocin. Journal of Medicinal Chemistry, 32(2), 382–391. [Link]

  • Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629–683. [Link]

  • Creative Diagnostics. (n.d.). Oxytocin Signaling Pathway. Retrieved from [Link]

  • Busnelli, M., & Chini, B. (2018). Molecular and functional diversity of oxytocin/vasopressin receptors. Journal of Neuroendocrinology, 30(5), e12536. [Link]

  • Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908. [Link]

  • Kim, S. H., Park, J. G., Rhee, D. K., & Pyo, S. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Neuroendocrinology, 28(9). [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Williams, P. D., et al. (1994). 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor. Journal of Medicinal Chemistry, 37(5), 565–571. [Link]

  • Biotage. (n.d.). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled Oxytocin. Retrieved from [Link]

  • ResearchGate. (2000). Effect of a selective oxytocin antagonist (d(CH 2 ) 5 [Tyr(Me) 2 , Thr... Retrieved from [Link])

Sources

Application

Application Notes and Protocols for Liquid-Phase Synthesis Utilizing Boc-Tyr(Me)-OMe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Liquid-Phase Synthesis and the Unique Role of Boc-Tyr(Me)-OMe Liquid-phase peptide synthesis (LPPS) remains a corne...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Liquid-Phase Synthesis and the Unique Role of Boc-Tyr(Me)-OMe

Liquid-phase peptide synthesis (LPPS) remains a cornerstone of peptide and peptidomimetic development, particularly for large-scale production and the synthesis of shorter to medium-length peptides where purification of intermediates is paramount.[1] Unlike solid-phase synthesis, LPPS allows for the isolation and characterization of intermediates at each step, ensuring the high purity of the final product.[1][2] This methodology offers significant advantages in terms of scalability and cost-effectiveness for industrial applications.[3]

Within the repertoire of amino acid building blocks, N-α-(tert-butoxycarbonyl)-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) presents a unique and valuable tool. The Boc protecting group on the α-amino function provides acid-labile protection, a standard in many synthetic strategies.[2] The O-methyl group on the tyrosine side chain is a permanent protecting group, stable to the acidic conditions required for Boc removal, thus preventing unwanted side reactions at the phenolic hydroxyl group.[4] The C-terminal methyl ester offers a convenient protecting group that can be selectively removed under basic conditions, allowing for further chain elongation.[5][6] This application note provides a comprehensive guide to the liquid-phase synthesis of a model dipeptide utilizing Boc-Tyr(Me)-OMe, detailing the coupling, purification, and subsequent deprotection steps.

Core Principles and Strategic Considerations

The successful liquid-phase synthesis of a peptide using Boc-Tyr(Me)-OMe hinges on a few key principles:

  • Orthogonal Protection: The synthetic strategy relies on an orthogonal protection scheme where the N-terminal Boc group can be removed under acidic conditions without affecting the O-methyl and C-terminal methyl ester protecting groups. Conversely, the C-terminal methyl ester can be removed by saponification under basic conditions without cleaving the Boc or O-methyl groups.

  • Stepwise Purification: A significant advantage of LPPS is the ability to purify the product after each reaction step.[1] This is typically achieved through liquid-liquid extraction to remove excess reagents and byproducts, followed by chromatography for high-purity isolation.[7][8]

  • Careful Monitoring: Each step of the synthesis, from coupling to deprotection, should be carefully monitored using techniques such as Thin Layer Chromatography (TLC) to ensure reaction completion and identify any potential side products.

Experimental Protocols

This section details the synthesis of a model dipeptide, Boc-Tyr(Me)-Ala-OMe , and its subsequent conversion to Boc-Tyr(Me)-Ala-OH .

Materials and Reagents
ReagentGradeSupplier
Boc-Tyr(Me)-OHSynthesis GradeVarious
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)≥99%Various
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Various
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Various
N,N-Diisopropylethylamine (DIPEA)≥99.5%Various
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Ethyl Acetate (EtOAc)ACS GradeVarious
HexanesACS GradeVarious
1 M Hydrochloric Acid (HCl)AqueousVarious
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueousVarious
Saturated Sodium Chloride (Brine) SolutionAqueousVarious
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Various
Lithium Hydroxide (LiOH)Reagent Grade, ≥98%Various
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Various
Methanol (MeOH)ACS GradeVarious
Silica Gel60 Å, 230-400 meshVarious
Protocol 1: Synthesis of Boc-Tyr(Me)-Ala-OMe Dipeptide

This protocol outlines the coupling of Boc-Tyr(Me)-OH with H-Ala-OMe.

Step 1: Preparation of L-Alanine Methyl Ester Free Base

  • Suspend L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.

  • Stir the mixture at 0 °C for 20 minutes. This solution containing the free base is used directly in the next step.[8]

Step 2: Peptide Coupling Reaction

  • In a separate flask, dissolve Boc-Tyr(Me)-OH (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]

  • Stir this activation mixture at 0 °C for 30 minutes.

  • Add the solution of L-Alanine methyl ester free base from Step 1 to the activated Boc-Tyr(Me)-OH solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[8]

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7][8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure Boc-Tyr(Me)-Ala-OMe.[8]

Protocol 2: Saponification of Boc-Tyr(Me)-Ala-OMe

This protocol describes the removal of the C-terminal methyl ester to yield the free carboxylic acid, which is necessary for further peptide chain elongation.

  • Dissolve the purified Boc-Tyr(Me)-Ala-OMe (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Lithium Hydroxide (LiOH) (1.5 - 2.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C and monitor by TLC until the starting ester is consumed (typically 1-4 hours). Saponification of methyl esters of larger peptides can be more difficult and may require harsher conditions, which increases the risk of side reactions.[5]

  • Once the reaction is complete, carefully acidify the mixture to pH ~3 with cold 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Tyr(Me)-Ala-OH.

Visualization of the Synthetic Workflow

Chemical Reaction Scheme

G cluster_coupling Peptide Coupling cluster_saponification Saponification Boc-Tyr(Me)-OH Boc-Tyr(Me)-OH DCC_HOBt DCC, HOBt, DIPEA DCM, 0°C to RT Boc-Tyr(Me)-OH->DCC_HOBt H-Ala-OMe H-Ala-OMe H-Ala-OMe->DCC_HOBt Boc-Tyr(Me)-Ala-OMe Boc-Tyr(Me)-Ala-OMe DCC_HOBt->Boc-Tyr(Me)-Ala-OMe LiOH 1. LiOH, THF/H2O 2. H+ Boc-Tyr(Me)-Ala-OMe->LiOH Boc-Tyr(Me)-Ala-OH Boc-Tyr(Me)-Ala-OH LiOH->Boc-Tyr(Me)-Ala-OH

Caption: Reaction scheme for the synthesis of Boc-Tyr(Me)-Ala-OH.

Experimental Workflow

G start Start prep_amine Prepare H-Ala-OMe (Free Base) start->prep_amine activate_acid Activate Boc-Tyr(Me)-OH (DCC/HOBt) start->activate_acid coupling Couple Amino Acids prep_amine->coupling activate_acid->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purify_ester Purify Dipeptide Ester (Chromatography) workup->purify_ester saponification Saponify Methyl Ester (LiOH) purify_ester->saponification purify_acid Purify Dipeptide Acid saponification->purify_acid end End Product: Boc-Tyr(Me)-Ala-OH purify_acid->end

Caption: Overall workflow for the liquid-phase synthesis.

Results and Discussion

The described protocols provide a reliable method for the synthesis of a dipeptide containing the O-methylated tyrosine derivative.

Expected Yields and Purity:

StepProductExpected YieldPurity (Post-Purification)
Coupling and PurificationBoc-Tyr(Me)-Ala-OMe70-85%>98% (HPLC)
Saponification and PurificationBoc-Tyr(Me)-Ala-OH85-95%>98% (HPLC)

Causality Behind Experimental Choices:

  • Coupling Reagents: The use of DCC in combination with HOBt is a classic and cost-effective method for peptide bond formation that minimizes racemization.[3][9] The HOBt additive forms an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with DCC alone.[9]

  • Base for Neutralization: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt without causing unwanted side reactions.[7]

  • Work-up Procedure: The sequential washes with acidic and basic aqueous solutions are crucial for removing unreacted starting materials and the coupling reagents. The acidic wash removes excess DIPEA, while the basic wash removes unreacted Boc-Tyr(Me)-OH and HOBt.[7][8]

  • Saponification Conditions: LiOH is a common and effective base for the saponification of methyl esters.[10] Performing the reaction at 0 °C helps to minimize potential side reactions such as racemization.[6]

Troubleshooting and Key Considerations:

  • Incomplete Coupling: If TLC indicates incomplete coupling, the reaction time can be extended, or an additional portion of the activated amino acid can be added. For sterically hindered couplings, alternative coupling reagents such as HATU or HBTU may be considered.[11]

  • Racemization: While the use of HOBt minimizes racemization, it is still a potential issue, especially during saponification.[6] It is advisable to analyze the enantiomeric purity of the final product, for instance by chiral HPLC.

  • Solubility Issues: For longer or more hydrophobic peptides, solubility in the reaction or extraction solvents may become a challenge. In such cases, solvent systems may need to be optimized. The use of co-solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) might be necessary.[11]

Conclusion

The liquid-phase synthesis of peptides using Boc-Tyr(Me)-OMe is a robust and scalable method for producing peptides with a permanently protected tyrosine side chain. The protocols outlined in this application note provide a solid foundation for the successful synthesis, purification, and deprotection of a model dipeptide. The ability to purify and characterize intermediates at each stage is a key advantage of this approach, ensuring the high quality of the final product. By understanding the principles behind the experimental choices and potential challenges, researchers can effectively utilize this methodology in their drug discovery and development endeavors.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., Synthesis of Peptides and Peptidomimetics. (n.d.). Georg Thieme Verlag.

  • Mutter, M., & Bayer, E. (1972). Liquid phase synthesis of peptides. Nature, 237(5357), 512-513.

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • BenchChem. (n.d.). Synthesis of a Protected Dipeptide: A Step-by-Step Protocol Using Boc-Trp-OMe. Retrieved from BenchChem.

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.

  • Bayer, E. (1991). Liquid Phase Peptide Synthesis. Springer-Verlag.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • BenchChem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. Retrieved from BenchChem.

  • Albericio, F. (2000). Orthogonal protecting groups for N alpha-amino and C-terminal carboxyl functions in peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
  • BenchChem. (n.d.). Synthesis of a Protected Dipeptide: A Step-by-Step Protocol Using Boc-Trp-OMe. Retrieved from BenchChem.

  • BenchChem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. Retrieved from BenchChem.

  • Azzouz, R., Petit, S., Rouchet, J. B., & Bischoff, L. (2014). A one-pot saponification–coupling sequence suitable for C-terminus peptide elongation using lithium carboxylates. Synthesis, 46(15), 2083-2090.

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • BenchChem. (n.d.). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Retrieved from BenchChem.

  • BenchChem. (n.d.). Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Retrieved from BenchChem.

  • Mutter, M., & Hagenmaier, H. (1974). The liquid phase method for peptide synthesis. Angewandte Chemie International Edition in English, 13(3), 149-157.
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers. Retrieved from BenchChem.

  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Retrieved from Bachem.

  • Dong, S. L., et al. (2016). Synthesis of sulfotyrosine-containing peptides by incorporating fluorosulfated tyrosine using an Fmoc solid-phase strategy. Organic letters, 18(15), 3854-3857.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem.

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Aapptec.

  • Gonzalez Ceballos, L. (2021). What should I do for my liquid phase peptide synthesis? [Online forum post]. ResearchGate.

  • Sigma-Aldrich. (n.d.). Boc-Tyr(Me)-OH. Retrieved from Sigma-Aldrich.

  • Lee, J., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(42), 1802228.

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel Schiff bases. Der Pharma Chemica, 3(3), 174-188.

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

  • Nishiuchi, Y. (2013). Synthesis of peptides by solution methods. In Peptide Science (pp. 1-10). The Japanese Peptide Society.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep.

Sources

Method

A Comparative Guide to Manual and Automated Synthesis of Peptides with Boc-Tyr(Me)-OMe

Senior Application Scientist Note: The incorporation of non-canonical amino acids like N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe) is a cornerstone of modern peptidomimetic design and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The incorporation of non-canonical amino acids like N-α-tert-butyloxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe) is a cornerstone of modern peptidomimetic design and drug development. This modification, where the phenolic hydroxyl group of tyrosine is methylated, can significantly alter a peptide's conformational properties, receptor affinity, and metabolic stability. This guide provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) methodologies for incorporating this valuable building block, designed to empower researchers to select the optimal strategy for their specific discovery and development needs.

Introduction to Boc-Tyr(Me)-OMe in Peptide Synthesis

Boc-Tyr(Me)-OMe is a derivative of L-tyrosine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain phenolic hydroxyl is protected by a methyl ether. This permanent methylation of the side chain is a key feature, as it is stable to the acidic conditions required for Boc group removal during synthesis, preventing unwanted side reactions.[1] The resulting O-methyl-tyrosine residue can enhance proteolytic stability and modulate biological activity, making it a valuable component in designing novel peptide therapeutics, particularly in fields like opioid receptor modulation.[2][3]

The synthesis of peptides containing Boc-Tyr(Me)-OMe is predominantly achieved via Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). This foundational technique involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[4][5] The choice between performing this cyclical process manually or utilizing an automated synthesizer is a critical decision that impacts throughput, cost, reproducibility, and flexibility.[6][7]

The Core Principles of Boc/Bzl SPPS Strategy

The Boc/Benzyl (Bzl) SPPS strategy relies on a principle of graduated acid lability.[4] The temporary Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust, "permanent" benzyl-based side-chain protecting groups and the resin linkage require a strong acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[5][8]

The synthesis for each amino acid addition follows a four-step cycle:

  • Deprotection: Removal of the N-terminal Boc group with TFA.

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate a reactive free amine.[9]

  • Coupling: The carboxylic acid of the incoming Nα-Boc-protected amino acid is activated and reacted with the free amine of the resin-bound peptide to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[9]

This entire process, whether executed by hand or by a machine, is a meticulously controlled sequence of chemical reactions designed to build the desired peptide with high fidelity.

Manual Solid-Phase Peptide Synthesis

Manual SPPS is a hands-on approach that offers maximum flexibility and control over the synthesis process. It is particularly well-suited for methods development, troubleshooting difficult sequences, and small-scale synthesis where the initial capital expense of an automated system is not justified.

Causality and Experimental Choices in Manual SPPS

The operator's skill is paramount in manual synthesis. The choice of solvents for washing is critical to ensure proper resin swelling and removal of impurities; Dichloromethane (DCM) is often used as it effectively swells polystyrene resins and dissolves most reagents.[9] The selection of coupling reagents is crucial, especially for sterically hindered amino acids like isoleucine or modified residues.[10] While standard carbodiimides like DIC are effective, more potent aminium/uronium salt reagents such as HBTU are often employed to ensure high coupling efficiency and minimize side reactions.[11][12] Monitoring the reaction's completion via a qualitative method like the Kaiser (ninhydrin) test is a self-validating step that ensures the fidelity of the final product.[13][14] A negative Kaiser test (colorless) indicates that all primary amines have been acylated, signaling a complete reaction.[14]

Detailed Protocol: Manual Synthesis of a Peptide with Boc-Tyr(Me)-OMe

This protocol outlines the manual synthesis cycle for incorporating an amino acid using Boc/Bzl chemistry.

Materials:

  • Merrifield or PAM resin (for C-terminal acid)[15]

  • Boc-protected amino acids (including Boc-Tyr(Me)-OMe)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[16][17]

  • Kaiser Test Kit[18]

  • SPPS reaction vessel with a fritted filter

Protocol Steps (One Cycle):

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DCM and gently agitate for 30-60 minutes to swell the resin beads.[4]

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[4]

    • Agitate for a 1-2 minute pre-wash, then drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove all residual acid.[4]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin.

    • Agitate for 1-2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling (HBTU Activation Example):

    • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Me)-OMe (3 equivalents relative to resin substitution) and HBTU (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[10][11]

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For a sterically hindered or modified residue like Boc-Tyr(Me)-OMe, a longer coupling time or a second "double coupling" may be necessary if the monitoring test is positive.[10]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform the Kaiser test .[14]

      • Negative (Yellow/Colorless): Coupling is complete. Proceed to washing.

      • Positive (Blue): Coupling is incomplete. Continue agitation or perform a recoupling (repeat step 4).

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection (Post-Synthesis):

    • WARNING: This step uses anhydrous Hydrogen Fluoride (HF), an extremely toxic and corrosive acid that requires specialized equipment and safety protocols.[8][19]

    • Dry the final peptide-resin under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole or p-cresol) to quench reactive carbocations generated during cleavage.[20]

    • Carefully distill anhydrous HF into the vessel at low temperature (e.g., -5 to 0 °C).

    • Stir the mixture at 0 °C for 1-2 hours.[15]

    • Evaporate the HF under vacuum.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[20]

Automated Solid-Phase Peptide Synthesis

Automated peptide synthesizers translate the manual SPPS workflow into a pre-programmed, machine-executed process.[21] This approach offers significant advantages in terms of throughput, consistency, and reduced hands-on time, making it the method of choice for synthesizing multiple peptides, peptide libraries, and for routine production.[22]

Causality and Experimental Choices in Automated SPPS

The core chemistry of automated synthesis is identical to the manual method, but the execution is standardized, which eliminates variability and human error.[7][21] Modern synthesizers offer precise control over reagent delivery, reaction times, and washing steps, leading to highly reproducible results.[22] The system software allows for the programming of specific protocols, including double coupling cycles for known "difficult" residues or extended reaction times, which can be determined during initial optimization runs.[23] The primary post-synthesis steps, namely HF cleavage and purification, remain manual procedures that require the same level of care and expertise.

Generalized Protocol: Automated Synthesis
  • System Preparation:

    • The appropriate resin is loaded into the reaction vessel(s).

    • Vials containing solutions of each required Boc-amino acid, activator (e.g., HBTU/HOBt), base (DIEA), deprotection reagent (TFA/DCM), and wash solvents are placed in the instrument.[24]

    • The desired peptide sequence and synthesis protocol (specifying reaction times, single/double coupling, etc.) are programmed into the synthesizer's control software.

  • Automated Synthesis Run:

    • The synthesizer automatically performs the deprotection, neutralization, coupling, and washing cycles for each amino acid in the sequence.

    • The instrument precisely meters and delivers all reagents and solvents according to the programmed protocol.

    • The system runs unattended until the entire sequence is assembled. Most synthesizers can be programmed to complete a full peptide sequence without user intervention.[25]

  • Post-Synthesis Workup:

    • Upon completion, the peptide-resin is removed from the instrument.

    • The final cleavage, precipitation, and purification steps are performed manually, as described in Manual Protocol Step 6 and Section 6 below.

Comparative Analysis: Manual vs. Automated Synthesis

The decision to use a manual or automated approach depends on the specific needs of the laboratory and the project goals.

Performance MetricManual SynthesisAutomated SynthesisRationale & Key Considerations
Throughput & Speed Low. Time-consuming and labor-intensive. A single cycle can take hours.[6][26]High. Can synthesize multiple peptides simultaneously or sequentially with fast cycle times.[6][25]Automation is ideal for screening libraries and high-demand production environments.
Reproducibility Operator-dependent. Prone to human error and variability between batches.[6][7]High. Precise, computer-controlled reagent delivery and timing ensure consistency.[6]For applications requiring high batch-to-batch consistency (e.g., clinical development), automation is superior.
Labor & Operator Time High. Requires constant operator attention throughout the entire synthesis.[25]Low. "Walk-away" capability after initial setup allows researchers to focus on other tasks.[21]Automation significantly increases overall laboratory efficiency and productivity.
Flexibility & Optimization High. Allows for real-time adjustments, troubleshooting, and easy modification of protocols for difficult sequences.Moderate to High. Protocols can be customized, but on-the-fly changes are difficult. Best for established procedures.Manual synthesis is often preferred for novel or particularly challenging sequences that require iterative optimization.
Initial Cost Low. Requires standard laboratory glassware and equipment.High. Requires significant capital investment in a specialized instrument.The long-term cost-per-peptide can be lower with automation in high-throughput settings.
Crude Purity & Yield Variable. Highly dependent on operator skill. Can be excellent but is less consistent.[6][7]Consistent. Generally produces higher and more consistent crude purity and yield.[6]Automation's precise control minimizes side reactions and incomplete couplings, improving quality.

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of the manual and automated SPPS processes.

Manual_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Boc Deprotection (50% TFA/DCM) Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Wash Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Wash Monitoring 4. Monitoring (Kaiser Test) Coupling->Monitoring End Final: Cleavage (HF) & Purification Coupling->End After Final AA Monitoring->Deprotection Wash (If Complete) Monitoring->Coupling Recouple (If Incomplete) Start Start: Swollen Resin Start->Deprotection

Caption: Manual Boc-SPPS Workflow Diagram.

Automated_SPPS_Workflow cluster_automated Automated Synthesizer Control Program Program Sequence & Protocol Cycle Execute Cycles: 1. Deprotection 2. Neutralization 3. Coupling 4. Washing Program->Cycle PeptideResin Completed Peptide-Resin Cycle->PeptideResin n Cycles Start Start: Load Reagents & Resin Start->Program Cleavage Manual Cleavage (HF) & Purification PeptideResin->Cleavage

Caption: Automated Boc-SPPS Workflow Diagram.

Purification and Characterization

Regardless of the synthesis method, the final crude peptide must be purified and analyzed to ensure identity and purity.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The crude product is separated based on hydrophobicity, allowing for the isolation of the target peptide from deletion sequences and other impurities.[27][28][29]

  • Analysis & Characterization:

    • Analytical RP-HPLC: Used to determine the purity of the final product, typically aiming for >95% or >98% depending on the application.[30]

    • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the desired sequence.[27]

Conclusion and Recommendations

The choice between manual and automated synthesis for incorporating Boc-Tyr(Me)-OMe is dictated by the project's specific requirements for scale, throughput, flexibility, and budget.

  • Choose Manual Synthesis for:

    • Small-scale, exploratory synthesis of novel or complex peptides.

    • Methods development and troubleshooting problematic sequences.

    • Laboratories with limited capital budgets.

  • Choose Automated Synthesis for:

    • High-throughput synthesis of peptide libraries or multiple individual peptides.

    • Routine, large-scale production where reproducibility is critical.

    • Maximizing laboratory efficiency and reducing hands-on labor.[25]

Both methods, when properly executed, are powerful tools for creating custom peptides containing modified residues like O-methyl-tyrosine. By understanding the underlying principles and the practical trade-offs of each approach, researchers can confidently select the right path to advance their scientific and drug development objectives.

References

  • Hartley, A. M., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Hartley, A. M., et al. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Retrieved from [Link]

  • Carlson, S. M., et al. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • CSBio. (2022). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs. CSBio. Retrieved from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters. Retrieved from [Link]

  • PubMed. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • National Institutes of Health. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC. Retrieved from [Link]

  • Frontiers Media. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved from [Link]

  • PubMed Central. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Aapptec. Retrieved from [Link]

Sources

Application

Application Note: The Strategic Use of Boc-Tyr(Me)-OMe in the Synthesis of Kinase Inhibitors

Introduction: The Critical Role of Protected Tyrosine Analogs in Kinase Inhibitor Scaffolds Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protected Tyrosine Analogs in Kinase Inhibitor Scaffolds

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Tyrosine kinases, a major subclass, are the targets of many successful therapeutics. The design of small molecule inhibitors that compete with ATP at the kinase active site is a cornerstone of modern drug discovery.[1][2]

The amino acid tyrosine is a recurring motif in these inhibitors, as its structure can mimic aspects of the adenine ring of ATP or engage in crucial hydrogen bonding and hydrophobic interactions within the kinase hinge region and adjacent pockets.[3] However, the unprotected functional groups of tyrosine—the α-amino, α-carboxyl, and phenolic hydroxyl groups—present significant challenges during multi-step organic synthesis. They can lead to unwanted side reactions, reducing yield and complicating purification.

This guide focuses on N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) , a versatile and strategically important building block for the synthesis of tyrosine kinase inhibitors.[4] We will explore the rationale behind its specific protecting group strategy and provide detailed protocols for its incorporation into advanced inhibitor scaffolds.

The Building Block: Boc-Tyr(Me)-OMe

Boc-Tyr(Me)-OMe is a derivative of L-tyrosine where all three functional groups are masked. This triple protection scheme is not redundant; it is a deliberate strategy that offers distinct advantages in multi-step synthetic campaigns.

PropertyValueSource
Full Chemical Name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoate[5]
Common Synonyms Boc-L-Tyr(Me)-OMe, Boc-p-methoxy-L-Phe-OMe[4]
CAS Number 94790-24-6[4]
Molecular Formula C16H23NO5[4]
Molecular Weight 309.32 g/mol [4]
Appearance White to off-white powder[6]

Causality Behind the Protecting Group Strategy:

  • α-Amino Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines.[][8] Its key advantage is its stability under a wide range of conditions, including basic hydrolysis and nucleophilic attack, yet it can be removed cleanly and efficiently under acidic conditions (e.g., with trifluoroacetic acid, TFA).[9][10] This orthogonality is crucial for selective deprotection in the presence of other sensitive functionalities.

  • α-Carboxyl Protection (Methyl Ester): The methyl ester (OMe) protects the carboxylic acid, preventing it from participating in undesired amide bond formation. It enhances the solubility of the amino acid derivative in organic solvents, which is beneficial for solution-phase reactions.[4][] The methyl ester can be hydrolyzed later in the synthesis, typically using saponification with a base like lithium hydroxide (LiOH), to reveal the free carboxylic acid for subsequent coupling reactions.

  • Phenolic Hydroxyl Protection (Methyl Ether): This is arguably the most critical feature for many kinase inhibitor syntheses. The phenolic hydroxyl of tyrosine is nucleophilic and can undergo unwanted O-acylation during coupling reactions. The methyl ether (OMe) is an extremely stable protecting group that is resistant to both the acidic conditions used for Boc deprotection and the basic conditions often used for ester hydrolysis.[11] Furthermore, in many kinase inhibitor scaffolds, the O-methyl group is not a temporary protecting group but is retained in the final active pharmaceutical ingredient (API). It can serve to block a potential metabolic site, improve cell permeability by removing a polar hydrogen bond donor, and fine-tune interactions within the hydrophobic regions of the kinase active site.

Synthetic Workflow and Key Protocols

The incorporation of Boc-Tyr(Me)-OMe into a kinase inhibitor typically follows a logical sequence of deprotection and coupling steps. The following workflow illustrates a common synthetic route.

G cluster_0 Step 1: Amine Deprotection cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: (Optional) Ester Hydrolysis start Boc-Tyr(Me)-OMe deprotection Boc Deprotection (TFA / DCM) start->deprotection intermediate H-Tyr(Me)-OMe · TFA Salt (Free Amine) deprotection->intermediate coupling Peptide Coupling (HATU / DIPEA) intermediate->coupling partner Carboxylic Acid Partner (e.g., Heterocycle-COOH) partner->coupling product Coupled Product coupling->product hydrolysis Saponification (LiOH / THF-H2O) product->hydrolysis final Final Kinase Inhibitor Core hydrolysis->final G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase Domain ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoProduct Phosphorylated Substrate Kinase->PhosphoProduct Phosphorylation Inhibitor Inhibitor (containing Tyr(Me) moiety) Inhibitor->Kinase Competitive Binding

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of N-α-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH)

Welcome to the technical support center for optimizing the coupling efficiency of N-α-Boc-O-methyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of N-α-Boc-O-methyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for incorporating this modified amino acid into peptide sequences. While O-methylation reduces some steric hindrance compared to larger protecting groups, challenges in achieving high coupling efficiency can still arise. This resource explains the causality behind common issues and provides robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing incomplete coupling with Boc-Tyr(Me)-OH, even with standard coupling reagents like DIC?

A1: Incomplete coupling of Boc-Tyr(Me)-OH, often indicated by a positive Kaiser test after the reaction, is a common issue.[1] While the O-methyl group is smaller than a benzyl ether, the residue can still present steric challenges, slowing down the reaction rate.[2][3] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) may not be potent enough to overcome this steric barrier effectively, leading to lower yields.[2][4] The mechanism of carbodiimides involves the formation of a reactive O-acylisourea intermediate, which can be susceptible to side reactions or may not be reactive enough for sterically demanding couplings.[5]

Q2: What are the most effective coupling reagents for Boc-Tyr(Me)-OH?

A2: For sterically hindered amino acids, aminium/uronium salts like HATU and HBTU, or phosphonium salts such as PyBOP, are significantly more effective.[2][6] These reagents form highly reactive esters (e.g., O-acyl-tetramethylisouronium esters for HBTU) that can overcome the steric barrier more efficiently than standard carbodiimides.[2][7] HATU is often preferred as it reacts faster and with less epimerization during coupling compared to HBTU.[8] COMU is another excellent, modern alternative with coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[5][9]

Q3: I'm using a carbodiimide reagent like DIC. Is an additive like HOBt necessary?

A3: Yes, absolutely. When using carbodiimides, an additive is crucial to suppress racemization and improve coupling efficiency.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea intermediate to form a more stable and highly reactive ester, which then couples with the amine.[7] This two-step activation minimizes side reactions, particularly racemization.[5][7] OxymaPure is a highly recommended and safer alternative to the potentially explosive HOBt.[5][6]

Q4: My peptide sequence is prone to aggregation. How does this affect the coupling of Boc-Tyr(Me)-OH and how can I mitigate it?

A4: Peptide aggregation on the solid support can severely limit reagent access to the N-terminal amine, leading to incomplete coupling.[2][6] This is particularly problematic for hydrophobic sequences.[1] The in situ neutralization protocol, where the N-terminal amine salt is neutralized in the presence of the activated amino acid, is highly effective at minimizing aggregation.[1] This method reduces the time the amine exists in its free, aggregation-prone state.[1] Additionally, switching from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) can significantly improve outcomes.[1][2] For very difficult sequences, using a solvent mixture like DCM/DMF/NMP or adding chaotropic salts like LiCl can also be beneficial.[2][6][10]

Q5: Can racemization occur during the coupling of Boc-Tyr(Me)-OH?

A5: Racemization is a potential side reaction during any amino acid activation.[1][11] The risk is minimized when using urethane-protected amino acids like Boc-Tyr(Me)-OH.[5] However, prolonged pre-activation times before adding the activated amino acid to the resin can increase this risk.[1] Using aminium/uronium reagents like HATU or HBTU, or carbodiimides with additives like HOBt or OxymaPure, is highly effective at suppressing racemization.[7][12] It is crucial to avoid excess base and extended activation periods.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Insufficient reactivity of coupling reagent.2. Steric hindrance.3. Peptide aggregation.1. Switch to a more potent coupling reagent: Use HATU, HBTU, or COMU instead of DIC/DCC.[2][8]2. Perform a double coupling: After the first coupling, drain the reagents and repeat the step with a fresh solution of activated Boc-Tyr(Me)-OH.[1][6]3. Increase reaction time: Extend coupling from 1-2 hours to 4 hours or overnight.[2][6]
Low Peptide Purity/Yield 1. Peptide aggregation.2. Suboptimal solvent choice.3. Side reactions (e.g., racemization).1. Improve solvation: Switch from DMF to NMP or use a solvent mixture.[1][2]2. Use in situ neutralization: Combine the neutralization and coupling steps to minimize aggregation.[1][10]3. Optimize reagent stoichiometry: Use a slight defect of the coupling reagent relative to the carboxylic acid to avoid side reactions with the N-terminus.[9]
Difficulty Dissolving Reagents 1. Poor solvent quality.2. Low solubility of Boc-Tyr(Me)-OH.1. Use high-purity, anhydrous solvents: Ensure DMF or NMP are peptide-synthesis grade.2. Aid dissolution: Gentle warming or sonication can be used. Boc-Tyr(Me)-OH is soluble in solvents like DMSO, DMF, Chloroform, and Dichloromethane.[13][14]

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high efficiency, especially in sterically demanding couplings.[6]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activated amino acid solution. Immediately add this complete solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[15]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1] If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol is a reliable and cost-effective alternative, though it may require longer reaction times or double coupling for difficult sequences.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[15]

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Check for reaction completion using the Kaiser test. If the test is positive, a double coupling may be necessary.[1][6]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Visualized Workflows and Mechanisms

General Coupling Reagent Mechanism

The following diagram illustrates the activation of the carboxylic acid by common aminium/uronium salt reagents, which is a key step in overcoming the steric hindrance associated with Boc-Tyr(Me)-OH.

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-COOH Boc-Tyr(Me)-OH ActiveEster Highly Reactive Active Ester Boc-AA-COOH->ActiveEster Activation CouplingReagent HATU / HBTU CouplingReagent->ActiveEster Base DIEA Base->ActiveEster PeptideAmine Resin-Bound Peptide-NH2 ActiveEster->PeptideAmine Nucleophilic Attack PeptideBond New Peptide Bond (Boc-AA-CO-NH-Peptide) PeptideAmine->PeptideBond

Caption: Activation and coupling pathway using aminium salt reagents.

Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and resolve incomplete coupling issues.

TroubleshootingWorkflow Start Coupling of Boc-Tyr(Me)-OH KaiserTest Perform Kaiser Test Start->KaiserTest IsPositive Test Positive (Blue Beads)? KaiserTest->IsPositive Success Coupling Complete Proceed to Next Cycle IsPositive->Success No (Yellow) DoubleCouple Perform a Double Coupling IsPositive->DoubleCouple Yes (Blue) DoubleCouple->KaiserTest Re-test SwitchReagent Switch to Potent Reagent (e.g., HATU) DoubleCouple->SwitchReagent Still Positive OptimizeSolvent Optimize Solvation (Switch to NMP) SwitchReagent->OptimizeSolvent Still Positive Capping Cap Unreacted Amines OptimizeSolvent->Capping Still Positive

Sources

Optimization

Technical Support Center: Preventing Racemization of Boc-Tyr(Me)-OMe During Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when coupling N-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe). Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] During the activation step, the carboxyl group of the Boc-protected amino acid is converted into a highly reactive species. This intermediate can undergo intramolecular cyclization to form the oxazolone ring. The α-proton on this planar ring is surprisingly acidic and can be readily abstracted by a base present in the reaction mixture. This deprotonation leads to a loss of the chiral center. Subsequent attack by the amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of L- and D-peptides.[1][2] Urethane-based protecting groups like Boc significantly reduce the rate of oxazolone formation compared to acyl protecting groups, but the risk is not eliminated, especially under suboptimal coupling conditions.[3]

Q2: Which experimental factors have the most significant impact on the extent of racemization?

A2: Several factors critically influence the degree of racemization. Controlling these variables is key to preserving stereochemical purity:

  • Choice of Coupling Reagent: Different reagents activate the carboxylic acid via different mechanisms, some of which are more prone to generating racemization-susceptible intermediates.[4]

  • Presence and Type of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[2][3][5]

  • Base Strength and Steric Hindrance: The basicity of the tertiary amine used for neutralization and catalysis plays a direct role in the rate of α-proton abstraction.[5][6]

  • Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[3][6]

  • Pre-activation Time: The duration between the activation of the carboxylic acid and its reaction with the amine component is a critical window where racemization can occur.[6]

Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?

A3: These additives act as "racemization suppressants." When a coupling reagent like a carbodiimide (e.g., DIC) is used, it first activates the amino acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is very unstable and prone to cyclizing into the problematic oxazolone.[2] Additives like HOBt, HOAt, or Oxyma rapidly intercept this O-acylisourea to form a new active ester (e.g., an OBt-ester). This active ester is more stable than the O-acylisourea and is significantly less likely to form the oxazolone.[1][2] It then reacts cleanly with the incoming amine to form the desired peptide bond, preserving the stereochemistry. HOAt and Oxyma are generally considered more effective suppressants than HOBt.[1][2][5]

Q4: Which coupling reagents are best for minimizing racemization?

A4: The choice of coupling reagent is one of the most critical decisions.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents are effective but are known to cause significant racemization if used alone.[8] It is essential to always use them in combination with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[3][8] The combination of DIC/Oxyma is a modern, effective, and safe choice.[9]

  • Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, HCTU (aminium/uronium) and PyBOP (phosphonium) are highly efficient and are associated with very low levels of racemization.[1][10][11] This is because they are designed to rapidly generate the active esters in situ. HATU, which is the HOAt-based aminium salt, is particularly effective due to the superior racemization-suppressing ability of the HOAt moiety.[8][11][12]

Troubleshooting Guide: High D-Isomer Content Detected

If chiral HPLC or other analytical methods reveal a significant percentage of the undesired D-Tyr diastereomer in your peptide, consult the following guide.

Potential Cause Troubleshooting Step & Recommended Protocol Scientific Rationale
Inappropriate Coupling Reagent or Lack of Additive Switch to a modern onium salt reagent. Recommended: Use HATU or HCTU. If you must use a carbodiimide, always pair it with an additive. Recommended: Use DIC with Oxyma.Onium salts are pre-activated systems that rapidly form the more stable active ester, minimizing the lifetime of intermediates prone to oxazolone formation.[11][13] Carbodiimides alone produce a highly reactive O-acylisourea that readily forms the oxazolone.[2]
Excessive Base Strength or Concentration Replace strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with a weaker or more hindered base. Recommended: Use N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum equivalents necessary (typically 2 eq. for onium salts).The primary role of the base is to neutralize protonated species and facilitate the reaction. However, excess or strong bases can directly abstract the α-proton from the oxazolone intermediate, promoting racemization. Weaker, hindered bases are less efficient at this undesired deprotonation.[3][6]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. Recommended: Start the reaction at 0°C and allow it to warm slowly to room temperature over the course of the reaction. Avoid heating.Racemization, like most chemical reactions, has an activation energy. Lowering the temperature reduces the available thermal energy, slowing the rate of oxazolone formation and subsequent epimerization more significantly than the desired aminolysis reaction.[3][6]
Prolonged Pre-activation Time Minimize the time the carboxylic acid (Boc-Tyr(Me)-OMe) is activated before the amine component is introduced. Recommended: Employ an in situ activation protocol where the coupling reagent is added to a mixture of the acid, amine, and additive.The activated amino acid intermediate is the species most prone to racemization.[9] Reducing its lifetime by ensuring the amine nucleophile is immediately available for reaction minimizes the opportunity for the racemization pathway to occur.[6]
Visualized Mechanisms and Workflows

RacemizationMechanism BocTyr Boc-Tyr(Me)-OMe Activated Activated Intermediate (e.g., O-Acylisourea) BocTyr->Activated Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization (Fast) ActiveEster Stable Active Ester (e.g., OBt, OAt, Oxyma) Activated->ActiveEster + Additive (e.g., Oxyma) Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Amine Peptide_D Racemized D-Peptide Oxazolone->Peptide_D + Amine ActiveEster->Peptide_L + Amine (Slow, Controlled)

Caption: Mechanism of Racemization vs. Suppression.

DecisionWorkflow start Start: Coupling Boc-Tyr(Me)-OMe reagent_choice Choose Coupling Reagent start->reagent_choice carbodiimide Carbodiimide (DIC, EDC) reagent_choice->carbodiimide Economical onium Onium Salt (HATU, HCTU) reagent_choice->onium High Performance add_additive MUST Add Additive (Oxyma or HOAt) carbodiimide->add_additive base_choice_onium Choose Base: NMM or Collidine onium->base_choice_onium base_choice_diic Choose Base: NMM or Collidine add_additive->base_choice_diic temp_control Set Temperature: 0°C base_choice_onium->temp_control base_choice_diic->temp_control activation_protocol Use 'In Situ' Activation temp_control->activation_protocol run_reaction Run Coupling Reaction activation_protocol->run_reaction end End: High Chiral Purity run_reaction->end

Caption: Decision Workflow for Minimizing Racemization.

Recommended Experimental Protocols
Protocol 1: High-Performance, Low-Racemization Coupling with HATU

This protocol is recommended for critical steps where maintaining the highest possible chiral purity is paramount.

  • Preparation: In a suitable reaction vessel, dissolve the N-terminal deprotected peptide-resin (1.0 eq.) and Boc-Tyr(Me)-OMe (1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Solution: In a separate vial, dissolve HATU (1.45 eq.) and N-methylmorpholine (NMM) (3.0 eq.) in a minimal amount of DMF.

  • Activation & Coupling: Add the HATU/NMM solution to the reaction vessel containing the resin and amino acid.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Optimized Carbodiimide Coupling with DIC/Oxyma

This is a cost-effective yet robust protocol that provides excellent results when performed correctly.

  • Preparation: In the reaction vessel, combine the N-terminal deprotected peptide-resin (1.0 eq.), Boc-Tyr(Me)-OMe (2.0 eq.), and Oxyma Pure (2.0 eq.). Add sufficient anhydrous DMF to swell the resin and dissolve the reagents.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (2.0 eq.) to the cooled mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue to agitate for an additional 2-4 hours. Monitor for completion.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to ensure complete removal of the diisopropylurea byproduct.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CreoSalus. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597–14609. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts. Retrieved from [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5281. [Link]

  • Elsawy, M. A., et al. (2017). Racemization during SPPS coupling step. [Diagram]. ResearchGate. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Proposed mechanism for activation by uronium salt. [Diagram]. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Boc-Tyr(Me)-OMe in Peptide Synthesis

Welcome to the technical support center for peptide synthesis utilizing Boc-Tyr(Me)-OMe. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis utilizing Boc-Tyr(Me)-OMe. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this valuable amino acid derivative into their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on both foundational chemical principles and field-proven experience to help you anticipate, troubleshoot, and resolve potential side reactions, ensuring the integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Boc-Tyr(Me)-OMe in peptide synthesis?

A1: Boc-Tyr(Me)-OMe is a valuable building block for several reasons. The O-methyl group serves as a permanent protecting group for the phenolic hydroxyl function of the tyrosine side chain.[1] This prevents common side reactions associated with unprotected or temporarily protected tyrosine, such as O-acylation during coupling steps or alkylation by carbocations generated during Boc deprotection.[1][2] Furthermore, the incorporation of O-methylated tyrosine can enhance the pharmacological properties of a peptide, such as improving enzymatic stability and modulating receptor affinity.[3] The D-configuration, if used (Boc-D-Tyr(Me)-OH), can further increase resistance to proteases.[3]

Q2: Is the O-methyl group on the tyrosine side chain completely stable throughout Boc-SPPS?

A2: While the methyl ether is generally considered a robust and stable protecting group under the standard acidic conditions of Boc deprotection (e.g., 50% TFA in DCM), there is a potential for partial demethylation.[1] This side reaction is more likely to occur with prolonged or repeated exposure to strong acids, particularly during the final cleavage from the resin with reagents like HF or TFMSA.[1][4] The result is the undesired formation of a peptide containing a free tyrosine residue.

Q3: What side reactions can occur at the C-terminal methyl ester?

A3: The C-terminal methyl ester is generally stable to the acidic deprotection steps in Boc-SPPS. However, there are a few potential side reactions to be aware of:

  • Hydrolysis: While acidic hydrolysis of the methyl ester is slow under Boc deprotection conditions, it can occur, especially if water is present in the reaction mixture. Basic conditions, which are not typical in the main cycles of Boc-SPPS, would more readily hydrolyze the ester.[5][6]

  • Transesterification: If the synthesis is performed in an alcohol-based solvent or if alcohols are present during cleavage, there is a possibility of transesterification, converting the methyl ester to a different alkyl ester.[7]

  • Epimerization: The C-terminal residue is susceptible to racemization (epimerization) during activation for the coupling of the first amino acid to the resin. This is a general concern in peptide synthesis and not specific to the methyl ester, but it is a critical parameter to control for the synthesis of stereochemically pure peptides.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Boc-Tyr(Me)-OMe and provides actionable protocols to mitigate them.

Issue 1: Detection of a Peptide with a Free Tyrosine Residue (Demethylation)
  • Symptom: Your HPLC/LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus 14 Da (the mass of a CH₂ group), indicating the loss of the methyl group from the tyrosine side chain.

  • Causality: This is a classic case of acid-catalyzed demethylation of the anisole-like side chain of Tyr(Me). Strong acids used for deprotection and cleavage can protonate the ether oxygen, making it a good leaving group (methanol). The resulting secondary carbocation on the benzyl position is then quenched, leading to a free tyrosine.

  • Solution: The key to preventing demethylation is to use an appropriate scavenger cocktail during the final cleavage step. Scavengers are compounds that can effectively trap the reactive species that cause side reactions. Anisole is an excellent scavenger for this purpose as it acts as a competitive substrate for any electrophilic species that might attack the O-methyl group.

  • Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 3 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For peptides containing acid-sensitive residues like Tyr(Me), a common and effective cocktail is Reagent K .

    • Reagent K Composition:

      • Trifluoroacetic Acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For enhanced protection against demethylation, consider adding 5% (v/v) anisole to your cleavage cocktail.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently for 1.5 to 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Crucially, do not extend the cleavage time unnecessarily , as this increases the risk of demethylation.[1]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Wash the precipitated peptide pellet several times with cold diethyl ether to remove scavengers and organic impurities.

    • Dry the crude peptide under vacuum.

Scavenger CocktailComposition (v/v)Target Side ReactionsNotes
Modified Reagent K TFA/Phenol/H₂O/Thioanisole/EDT/Anisole (80:5:5:5:2.5:2.5)Demethylation, Cationic ScavengingThe addition of anisole provides extra protection for the Tyr(Me) side chain.
TFMSA-based TFMSA/TFA/Thioanisole/m-Cresol (10:80:5:5)Demethylation, Strong CleavageFor use with more stable linkages; requires careful handling.
Issue 2: Incomplete Coupling to or from Boc-Tyr(Me)-OMe
  • Symptom: A positive Kaiser test (blue/purple beads) after a coupling step indicates the presence of unreacted free amines. This can be due to the steric hindrance of the incoming Boc-Tyr(Me)-OMe or the N-terminal Tyr(Me) residue on the growing peptide chain.

  • Causality: The O-methyl group adds some steric bulk to the tyrosine side chain, which can slightly hinder the coupling reaction compared to glycine or alanine.

  • Solution: Employ strategies to enhance coupling efficiency.

  • Initial Coupling: Perform the standard coupling protocol using your chosen reagents (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA).

  • Monitoring: After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test.

  • Double Coupling (if Kaiser test is positive):

    • Wash the resin thoroughly with DMF.

    • Repeat the coupling step with a fresh solution of Boc-Tyr(Me)-OMe, activating agent, and base.

    • Allow the second coupling to proceed for the same duration as the first.

  • Consider Potent Reagents: For particularly difficult couplings, consider using a more potent activating agent like HATU from the outset.

Visualizations

Mechanism of Acid-Catalyzed Demethylation of Tyr(Me)

G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack / Cleavage cluster_2 3. Quenching Tyr_Me Tyr(Me) Side Chain (R-O-CH3) Protonated_Ether Protonated Ether (R-O(H+)-CH3) Tyr_Me->Protonated_Ether H_plus H+ (from TFA) Methanol Methanol (CH3OH) Leaving Group Protonated_Ether->Methanol Loss of CH3OH Carbocation Benzylic Carbocation Protonated_Ether->Carbocation Quenched_Carbocation Alkylated Scavenger Carbocation->Quenched_Carbocation Trapping Undesired_Product Free Tyr Residue (R-OH) Carbocation->Undesired_Product Deprotonation Scavenger Scavenger (e.g., Anisole)

Caption: Acid-catalyzed demethylation of the Tyr(Me) side chain.

Troubleshooting Workflow for Boc-Tyr(Me)-OMe Synthesis

G Start Start Synthesis with Boc-Tyr(Me)-OMe Coupling Perform Coupling Reaction Start->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Positive Cleavage Final Cleavage Kaiser_Test->Cleavage Negative Double_Couple->Coupling Analysis HPLC/LC-MS Analysis Cleavage->Analysis Mass_Check Check for -14 Da Peak Analysis->Mass_Check Success Pure Peptide Mass_Check->Success Absent Troubleshoot_Demethylation Optimize Cleavage: - Add Anisole - Reduce Time Mass_Check->Troubleshoot_Demethylation Present Troubleshoot_Demethylation->Cleavage

Caption: Troubleshooting workflow for side reactions.

References

  • Moran, N., et al. (N.D.). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Available at: [Link]

  • Maldonado-Ortega, U., et al. (N.D.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]

  • National Center for Biotechnology Information. (N.D.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Available at: [Link]

  • National Center for Biotechnology Information. (N.D.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available at: [Link]

  • AAPPTec. (N.D.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Indian Academy of Sciences. (N.D.). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Available at: [Link]

  • AAPPTec. (N.D.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • AAPPTec. (N.D.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Methyl Esters. Available at: [Link]

  • Google Patents. (N.D.). US3412138A - Alkylation of tyrosine.
  • Taylor & Francis. (N.D.). 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. (N.D.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Available at: [Link]

  • ACS Publications. (N.D.). Selective O-Alkylation of Tyrosine. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo00350a03 selective-o-alkylation-of-tyrosine]([Link] selective-o-alkylation-of-tyrosine)

  • Semantic Scholar. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs. Available at: [Link]

  • ResearchGate. (2025). Solid-Phase Synthesis of C-Terminal Modified Peptides | Request PDF. Available at: [Link]

  • ResearchGate. (2025). (PDF) Recent developments in chemical deprotection of ester functional group. Available at: [Link]

  • Wikipedia. (N.D.). Post-translational modification. Available at: [Link]

  • ResearchGate. (2025). On choosing the ether for peptide orecipitation after acid cleavage. Available at: [Link]

  • AAPPTec. (N.D.). Planning a Peptide Synthesis. Available at: [Link]

  • Florida Atlantic University. (N.D.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Available at: [Link]

  • ResearchGate. (2015). Which solvent is suitable for polypeptide isolation after TFA cleavage? Diethylether or petroleum ether? Do you have any other solvent? Available at: [Link]

  • Pompeu Fabra University. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Boc-Tyr(Me)-OMe in DMF

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Boc-Tyr(Me)-OMe in N,N-Dimethylformamide (DM...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Boc-Tyr(Me)-OMe in N,N-Dimethylformamide (DMF). As a protected amino acid derivative, its behavior in solution is critical for successful peptide synthesis and other applications. This document provides in-depth, experience-driven troubleshooting advice and protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My Boc-Tyr(Me)-OMe is not dissolving completely in DMF at my target concentration. Is this expected?

A1: While Boc-Tyr(Me)-OMe is generally soluble in DMF, achieving high concentrations can be challenging and is dependent on several factors.[1][2] Complete dissolution is not always immediate and can be influenced by reagent purity, solvent quality, and ambient conditions.

  • Purity of Boc-Tyr(Me)-OMe: The presence of less soluble impurities or starting materials from its synthesis can impede dissolution. Ensure you are using a high-purity grade reagent (≥98%).[3]

  • Quality of DMF: DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid. These impurities can alter the solvent's polarity and interact with your amino acid derivative, affecting solubility. Always use high-purity, anhydrous, amine-free DMF for best results.[4]

  • Intermolecular Interactions: At higher concentrations, protected amino acids can exhibit intermolecular hydrogen bonding or hydrophobic interactions, leading to aggregation and reduced solubility.[4][5] The bulky Boc protecting group and the aromatic side chain of tyrosine contribute to these effects.

Q2: I observe a fine white precipitate or turbidity after adding Boc-Tyr(Me)-OMe to DMF. What is causing this and how can I resolve it?

A2: This is a common observation and typically points to either slow dissolution kinetics or the presence of moisture.

  • Kinetic vs. Thermodynamic Solubility: What appears as insolubility might simply be a slow rate of dissolution. The crystalline solid needs sufficient energy and time to break down its lattice structure and become fully solvated by DMF molecules.

  • Moisture Contamination: Water is significantly less effective at solvating the hydrophobic Boc and methyl groups. If either your solid reagent or your DMF has absorbed atmospheric moisture, it can cause the compound to "crash out" of solution, appearing as a precipitate.

Troubleshooting Flowchart for Initial Dissolution Failure

G start Boc-Tyr(Me)-OMe + DMF (Turbid or Precipitate) check_purity Verify Reagent & Solvent Purity (>98% AA, Anhydrous DMF) start->check_purity sonicate Apply Mechanical Energy: Ultrasonicate for 10-15 min check_purity->sonicate If pure check_dissolved Visually Inspect: Is solution clear? sonicate->check_dissolved warm Apply Gentle Warming: Heat to 35-40°C with stirring warm->check_dissolved check_dissolved->warm No success Solution Ready for Use check_dissolved->success Yes cosolvent Advanced Troubleshooting: Consider Co-solvents (e.g., DMSO, NMP) check_dissolved->cosolvent Still No

Caption: Initial troubleshooting workflow for dissolution.

Q3: Can I heat the DMF mixture to improve the solubility of Boc-Tyr(Me)-OMe?

A3: Yes, gentle heating is an effective strategy. Increasing the temperature provides the necessary activation energy to overcome the lattice energy of the solid and enhances solute-solvent interactions.

However, caution is required. Prolonged heating at high temperatures can potentially risk thermal degradation or side reactions, though Boc-Tyr(Me)-OMe is relatively stable.

Recommended Protocol for Thermal Dissolution:

  • Add the solid Boc-Tyr(Me)-OMe to the required volume of anhydrous DMF in a sealed vial containing a magnetic stir bar.

  • Place the vial in a heating block or water bath set to 35-40°C .

  • Stir the mixture until the solid is completely dissolved. Avoid temperatures above 50°C.

  • Once dissolved, allow the solution to cool to room temperature before use in your reaction. Check for any precipitation upon cooling. If it remains clear, the solution is stable.

Q4: Are there alternative solvents or co-solvents I can use if DMF alone is insufficient?

A4: Absolutely. When DMF is not effective, especially at high concentrations, using a stronger polar aprotic co-solvent can be highly beneficial.[4]

Co-SolventTypical Ratio (Co-solvent:DMF)Key Advantages & Considerations
DMSO (Dimethyl Sulfoxide)1:10 to 1:4Excellent solvating power for polar and non-polar compounds.[6] Use freshly opened, anhydrous DMSO as it is very hygroscopic.[2]
NMP (N-Methyl-2-pyrrolidone)1:10 to 1:4Higher solvating power than DMF for many hydrophobic protected amino acids. Often used to disrupt on-resin aggregation.[4][7]
DCM (Dichloromethane)Not recommended as primary co-solventWhile Boc-Tyr(Me)-OMe is soluble in DCM, mixing DCM with DMF is typically done for specific reaction conditions (e.g., "Magic Mixture") rather than just for initial dissolution.[4][8]

Mechanism of Co-Solvency: Co-solvents like DMSO and NMP can disrupt the intermolecular hydrogen bonds and π-stacking that may occur between Boc-Tyr(Me)-OMe molecules, leading to better solvation and a more stable solution.[6]

Advanced Troubleshooting & Protocols

Issue: The dissolved Boc-Tyr(Me)-OMe solution becomes cloudy or precipitates over time.

This indicates that the initial concentration exceeds the thermodynamic solubility limit at ambient temperature, resulting in a supersaturated and unstable solution.

Protocol: Preparation of a Stable Stock Solution using a Co-Solvent

This protocol is designed to create a stable, high-concentration stock solution for use in automated synthesizers or multiple reactions.

Materials:

  • Boc-Tyr(Me)-OMe (≥98% purity)

  • Anhydrous, Amine-Free DMF

  • Anhydrous DMSO

  • Sterile, sealed vials

  • Ultrasonic bath

Procedure:

  • Pre-dissolve in DMSO: Weigh the required amount of Boc-Tyr(Me)-OMe into a clean, dry vial. Add a minimal volume of anhydrous DMSO (e.g., to make a concentrated 200 mg/mL solution) to fully dissolve the solid. Use sonication if necessary.[2]

  • Dilute with DMF: In a separate vial, measure the final required volume of anhydrous DMF.

  • Combine: Slowly add the concentrated DMSO stock solution to the DMF with vigorous stirring or vortexing. This method of gradual dilution prevents the solute from crashing out.

  • Final Check: Ensure the final solution is clear and particle-free. This stock solution will have significantly improved stability compared to a solution prepared in DMF alone.

Issue: Poor coupling efficiency in a peptide synthesis reaction, possibly due to solubility issues.

In solid-phase peptide synthesis (SPPS), poor solubility of the incoming amino acid can lead to incomplete acylation, resulting in deletion sequences.

Logical Approach to Diagnosing and Solving Coupling Issues

G start Poor Coupling Efficiency (Deletion Sequence Detected) check_sol Step 1: Confirm AA Solution Clarity Is the Boc-Tyr(Me)-OMe/DMF solution completely clear before adding to resin? start->check_sol troubleshoot_sol Re-prepare AA solution using protocol with sonication, warming, or co-solvents (DMSO/NMP). check_sol->troubleshoot_sol No check_resin Step 2: Suspect On-Resin Aggregation Is the peptide sequence hydrophobic or known to be difficult? check_sol->check_resin Yes success Re-run coupling and monitor efficiency. (e.g., via Kaiser Test) troubleshoot_sol->success disrupt_agg Implement Aggregation Disruption: - Switch coupling solvent to NMP. - Perform chaotropic salt wash (e.g., LiCl in DMF). check_resin->disrupt_agg Yes check_resin->success No disrupt_agg->success

Caption: Decision tree for troubleshooting poor coupling.

Protocol: Chaotropic Salt Wash for On-Resin Aggregation

If the growing peptide chain on the resin is aggregating, it can block access for the incoming amino acid, mimicking a solubility problem. Chaotropic salts disrupt the secondary structures of the resin-bound peptide, improving solvation.[4][7]

  • Following the Fmoc-deprotection and subsequent wash steps, pause the synthesis.

  • Add a solution of 0.8 M LiCl in DMF to the reaction vessel.

  • Agitate or bubble the resin for 15-30 minutes.

  • Drain the salt solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of LiCl.

  • Proceed immediately with the coupling of Boc-Tyr(Me)-OMe.

Summary of Key Parameters

ParameterStandard ConditionOptimized Condition (for difficult cases)Rationale
Solvent Anhydrous DMFDMF with 10-25% DMSO or NMPIncreases solvating power for hydrophobic and aggregating molecules.[4][6]
Temperature Ambient (20-25°C)35-40°C (for dissolution)Provides energy to overcome solid lattice forces and improve dissolution kinetics.
Mechanical Aid Stirring/VortexingSonication (10-15 min)Breaks up agglomerates and accelerates the dissolution process at a molecular level.[4]
Concentration As requiredLowest effective concentrationReduces the likelihood of solute aggregation and precipitation over time.[5]

This guide provides a systematic approach to resolving the solubility challenges of Boc-Tyr(Me)-OMe in DMF. By understanding the underlying chemical principles and applying these validated protocols, researchers can ensure complete dissolution and improve the reliability and success of their experiments.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C.[Link]

  • PubChem. Boc-Tyr-OMe. National Center for Biotechnology Information. [Link]

  • Bio-Synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.[Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

  • PubChem. Boc-O-methyl-L-tyrosine. National Center for Biotechnology Information. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development.[Link]

  • Conte, V., & Erra, E. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4987. [Link]

  • ResearchGate. How to solve solubility problems with a lyophilized peptide?[Link]

  • ResearchGate. How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?[Link]

  • Google Patents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • University of Rochester. Workup: DMF or DMSO. Department of Chemistry. [Link]

  • Vaz, E. D., et al. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 9(24), 13552-13580. [Link]

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Optimization

Technical Support Center: Aggregation of Peptides Containing O-methyltyrosine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing O-methyltyrosine. This resource provides in-depth troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing O-methyltyrosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on peptide aggregation.

Introduction to O-methyltyrosine and Aggregation

The incorporation of O-methyltyrosine into a peptide sequence is a strategic modification aimed at enhancing therapeutic properties. Methylation of the tyrosine hydroxyl group can prevent post-translational modifications like phosphorylation and, if a D-amino acid form is used, can significantly increase resistance to enzymatic degradation. However, this modification also increases the hydrophobicity of the residue, which can heighten the propensity for peptide aggregation.[1][2] This guide will help you understand, troubleshoot, and control aggregation in your experiments.

Aggregation is a common issue in peptide and protein therapeutic development, where molecules associate to form larger species, which can be amorphous or highly structured, such as amyloid fibrils.[3][4] This self-association can lead to loss of activity, toxicity, and immunogenicity.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my O-methyltyrosine-containing peptide aggregating?

A1: The primary reason is the increased hydrophobicity conferred by the O-methyl group on the tyrosine residue.[1] This modification reduces the polarity of the side chain, promoting intermolecular hydrophobic interactions that can lead to self-assembly and aggregation. Other factors that influence aggregation include the overall amino acid sequence, peptide concentration, pH, ionic strength, and temperature.[4][5]

Q2: Can the position of O-methyltyrosine in the sequence affect aggregation?

A2: Yes, the position can be critical. If O-methyltyrosine is located within a hydrophobic patch of the peptide, it can significantly enhance the driving force for aggregation. Conversely, if it is flanked by charged or polar residues, the propensity for aggregation might be reduced. The overall sequence context, including the presence of aggregation-prone regions (APRs), plays a significant role.[4]

Q3: How can I detect and quantify the aggregation of my peptide?

A3: A multi-faceted approach using several biophysical techniques is recommended for robust characterization.[6]

  • Visual Inspection: The simplest initial check is for turbidity, precipitation, or gel formation in your peptide solution.[7]

  • Spectroscopic Methods: Techniques like UV-Visible Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism are powerful tools for evaluating peptide self-assembly.[8]

    • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[9] It is a widely used method to monitor fibril formation kinetics.[6][10] However, it is less effective at detecting early-stage, non-fibrillar aggregates.[9]

    • Intrinsic Tryptophan Fluorescence: If your peptide contains tryptophan, changes in its local environment due to aggregation can be monitored by observing shifts in its fluorescence emission spectrum.[11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of soluble aggregates and oligomers in the submicron range.[14][15][16][17]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates, protofibrils, and mature fibrils.[18][19][20]

Q4: Can O-methyltyrosine be demethylated during handling or storage?

A4: While the methyl ether is generally stable, there is a risk of partial demethylation under strong acidic conditions, such as prolonged exposure to Trifluoroacetic Acid (TFA) during peptide cleavage from the resin.[1] Using scavengers like anisole in the cleavage cocktail can help minimize this side reaction.[1] For long-term storage, it is crucial to follow recommended guidelines to maintain peptide integrity.

Troubleshooting Guides

Problem 1: My lyophilized O-methyltyrosine peptide won't dissolve or immediately precipitates.

Causality: The lyophilized powder may contain pre-existing "seed" aggregates that trigger rapid aggregation upon reconstitution.[7] The increased hydrophobicity from the O-methyl group contributes to poor solubility.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissolving hydrophobic peptides.

Detailed Steps:

  • Initial Dissolution: Attempt to dissolve the peptide in a small volume of a strong organic solvent like DMSO before diluting it with your aqueous buffer.[1]

  • pH Adjustment: Peptides are least soluble at their isoelectric point (pI). Adjust the pH of your buffer to be at least one to two units away from the calculated pI of your peptide to increase its net charge and promote solubility through electrostatic repulsion.[7][21]

  • Sonication: Use a bath sonicator to gently aid in the dissolution process.[7]

  • Chaotropic Agents and Detergents: As a last resort, consider using denaturants like guanidinium chloride or urea, or low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) to solubilize aggregates.[22] Be aware that these can interfere with downstream assays and may need to be removed.

Problem 2: My peptide solution is initially clear but becomes cloudy over time.

Causality: This indicates that the experimental conditions (e.g., concentration, temperature, pH, buffer components) are promoting the nucleation and growth of aggregates.[7] The process of aggregation often follows a nucleation-polymerization mechanism, which can have a lag phase before rapid growth.[4]

Preventative Measures & Optimization:

ParameterRecommendationRationale
Concentration Work with the lowest effective peptide concentration for your assay.Aggregation is a concentration-dependent process; lower concentrations can significantly slow down the kinetics.[4]
Temperature Perform experiments at the lowest practical temperature.Higher temperatures can accelerate aggregation kinetics and may induce conformational changes that expose hydrophobic regions.[7]
pH and Buffer Maintain a buffer pH that maximizes the peptide's net charge.Electrostatic repulsion between peptide molecules can prevent self-association.[7]
Ionic Strength Optimize the salt concentration in your buffer.Salts can either screen charges, promoting aggregation, or have stabilizing/destabilizing Hofmeister effects. The effect is peptide-dependent and requires empirical testing.[4]
Agitation Minimize agitation or maintain consistent agitation across all samples.Agitation can accelerate aggregation by increasing the rate of nucleation, but can sometimes improve reproducibility.[3]
Storage Store stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can induce aggregation.[7][23]
Problem 3: I am getting inconsistent results in my aggregation assays.

Causality: Inconsistent results are often due to the presence of pre-existing "seed" aggregates in the stock peptide solution, which can lead to variable lag times in aggregation kinetics.

Protocol for Preparing a "Seed-Free" Monomeric Peptide Solution:

This protocol is crucial for obtaining reproducible aggregation kinetics.

Caption: Workflow for preparing seed-free peptide solutions.

Detailed Steps:

  • Disaggregation: Dissolve the lyophilized peptide in a strong denaturant such as 6 M guanidinium hydrochloride or 8 M urea to break down any existing aggregates.

  • Purification: Purify the disaggregated peptide using size-exclusion chromatography (SEC), eluting with your desired final buffer.

  • Collection and Verification: Collect the fractions corresponding to the monomeric peptide. It is highly recommended to verify the monomeric state of the purified peptide using Dynamic Light Scattering (DLS) before proceeding with your aggregation assays.[15]

  • Immediate Use: Use the freshly prepared monomeric peptide solution immediately to ensure the most reproducible results.

Experimental Protocols

Protocol: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

Objective: To monitor the formation of amyloid-like fibrils over time.

Materials:

  • "Seed-free" monomeric peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Methodology:

  • Prepare your peptide solution at the desired final concentration in the assay buffer.

  • Add ThT to the peptide solution to a final concentration of 10-20 µM.

  • Pipette replicates of the peptide-ThT mixture into the wells of the 96-well plate. Include buffer-only and ThT-only controls.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C), with or without intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485-490 nm.[7]

  • Plot the background-subtracted fluorescence intensity against time to observe the aggregation kinetics, including the lag, growth, and plateau phases.

Protocol: Characterization of Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the peptide solution.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Prepare the peptide sample at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Acquire data according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]

  • The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and provide a size distribution profile of the particles in the sample.[17] This will allow you to identify the presence of monomers, oligomers, and larger aggregates.

References

  • A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed. Retrieved from [Link]

  • Pignataro, M. F., Herrera, M. G., & Dodero, V. I. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854. Retrieved from [Link]

  • Dynamic Light Scattering (DLS) Services for Peptide Development. (n.d.). Zentriforce Pharma. Retrieved from [Link]

  • Dynamic Light Scattering (DLS) Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. Retrieved from [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Wyatt Technology. Retrieved from [Link]

  • Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. (2022). Biophysics Reports. Retrieved from [Link]

  • Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. (2022). ACS Chemical Neuroscience, 13(10), 1509–1518. Retrieved from [Link]

  • Fluorescence Spectroscopy to Characterize Protein Aggregates and Particles. (n.d.). ResearchGate. Retrieved from [Link]

  • Transmission electron microscopy as an orthogonal method to characterize protein aggregates. (2016). Journal of Pharmaceutical Sciences, 105(5), 1647–1657. Retrieved from [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript. Retrieved from [Link]

  • Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. (2023). Molecules, 28(13), 5129. Retrieved from [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019). Reddit. Retrieved from [Link]

  • Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. (2023). International Journal of Biological Macromolecules, 253(Pt 3), 127027. Retrieved from [Link]

  • Quickly Screen Peptides, Proteins and Nanoparticles for Size and Aggregation Using Advanced Methods. (2018). YouTube. Retrieved from [Link]

  • Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. (2015). Biochemical and Biophysical Research Communications, 468(1-2), 1-6. Retrieved from [Link]

  • Biophysical studies of amorphous protein aggregation and in vivo immunogenicity. (2022). Biophysical Reviews, 14(6), 1361–1370. Retrieved from [Link]

  • Imaging Aβ aggregation by liquid-phase transmission electron microscopy. (2024). bioRxiv. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170016. Retrieved from [Link]

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (2007). Biophysical Journal, 92(8), 2633–2645. Retrieved from [Link]

  • Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. (2022). Biophysics Reports, 8(1), 42-54. Retrieved from [Link]

  • Transmission electron microscopy (TEM) images of aggregates of (A, D)... (n.d.). ResearchGate. Retrieved from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved from [Link]

  • Panel Discussion on peptides characterization and Impurities. (2024). YouTube. Retrieved from [Link]

  • Ionic Peptide Aggregation: Exploration of Conformational Dynamics in Aqueous Solution by Computational Techniques. (2010). The Journal of Physical Chemistry B, 114(38), 12445–12454. Retrieved from [Link]

  • Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. (2021). Frontiers in Molecular Biosciences, 8, 629683. Retrieved from [Link]

  • Aggregation Rules of Short Peptides. (2024). JACS Au. Retrieved from [Link]

  • Synthesis of O-phosphotyrosine-containing peptides. (1991). Peptide Research, 4(2), 66-72. Retrieved from [Link]

  • Impact of tyrosine amination on the aggregation and neurotoxicity of amyloid-β. (2021). Frontiers in Molecular Biosciences, 8. Retrieved from [Link]

  • Massive experimental quantification allows interpretable deep learning of protein aggregation. (2025). Nature Communications, 16(1), 1-13. Retrieved from [Link]

  • Synthesis of O-methyl-L-tyrosine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5). Retrieved from [Link]

  • Nitration of tyrosine 10 critically enhances amyloid β aggregation and plaque formation. (2011). Neuron, 71(5), 833-844. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170016. Retrieved from [Link]

  • Mutations That Replace Aromatic Side Chains Promote Aggregation of the Alzheimer's Aβ Peptide. (2011). Biochemistry, 50(15), 3073–3081. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Double Coupling Strategy for Difficult Boc-Tyr(Me)-OMe Incorporation

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of N-α...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of N-α-Boc-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe) into their peptide sequences. The inherent steric hindrance of this modified amino acid often leads to incomplete coupling, impacting the yield and purity of the final product.[1][2][3] This document provides a comprehensive troubleshooting guide, centered around the robust double coupling strategy, to ensure successful and efficient incorporation of this challenging residue.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Boc-Tyr(Me)-OMe so challenging?

A1: The primary difficulty in coupling Boc-Tyr(Me)-OMe arises from significant steric hindrance.[3] The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, in combination with the O-methyl group on the tyrosine side chain, creates a sterically crowded environment around the carboxylic acid. This spatial obstruction impedes the efficient approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, resulting in sluggish reaction kinetics and a higher probability of incomplete coupling.[3]

Q2: What are the tell-tale signs of an incomplete Boc-Tyr(Me)-OMe coupling reaction?

A2: The most immediate and common indicator of an incomplete coupling is a positive Kaiser (ninhydrin) test.[3][4] A blue or purple coloration of the resin beads signifies the presence of unreacted primary amines on the peptide-resin. Other, more subtle indicators may include a lower-than-expected weight gain of the resin after the coupling step and the appearance of deletion sequences (peptides lacking the intended Boc-Tyr(Me)-OMe residue) in the final mass spectrometry analysis of the crude product.

Q3: What is a "double coupling" strategy, and why is it effective for Boc-Tyr(Me)-OMe?

A3: A double coupling strategy is a straightforward yet highly effective technique to drive a difficult coupling reaction to completion. It involves performing the coupling step twice in succession before proceeding to the next deprotection step. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added to the resin for a second coupling cycle.[5] This approach is particularly effective for sterically hindered residues like Boc-Tyr(Me)-OMe because it increases the probability of all N-terminal amines reacting with the activated amino acid by replenishing the reagents and extending the overall reaction time.

Q4: Can I simply extend the time of a single coupling reaction instead of performing a double coupling?

A4: While extending the reaction time of a single coupling can improve the outcome, it may not be as effective as a double coupling. Over an extended period, the activated amino acid in the initial coupling solution can degrade, reducing its efficacy. A double coupling introduces a fresh batch of activated Boc-Tyr(Me)-OMe, ensuring a high concentration of the active species throughout the second coupling phase. This is often more efficient at driving the reaction to completion.

Q5: Are there any risks associated with the double coupling strategy, such as increased racemization?

A5: Racemization is a potential concern in any peptide coupling reaction, particularly with prolonged activation times.[5][6] However, by using modern coupling reagents that are known to suppress racemization, such as HBTU or HATU, and by avoiding excessively long pre-activation times, the risk can be minimized. The benefits of achieving a complete coupling often outweigh the slight increase in racemization risk, which can be further mitigated by careful optimization of the protocol.[5]

Troubleshooting Guide: Implementing the Double Coupling Strategy

This section provides a detailed, step-by-step protocol for the double coupling of Boc-Tyr(Me)-OMe. It also includes troubleshooting tips for common issues that may arise during the process.

Visualizing the Double Coupling Workflow

Double_Coupling_Workflow cluster_synthesis Peptide Synthesis Cycle Start Start with N-terminal Deprotected Peptide-Resin Coupling1 First Coupling: Add activated Boc-Tyr(Me)-OMe Start->Coupling1 Initiate Coupling Wash1 Wash Resin Coupling1->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Monitor Reaction Coupling2 Second Coupling: Add fresh activated Boc-Tyr(Me)-OMe KaiserTest->Coupling2 Positive Result (Incomplete) NextStep Proceed to next Deprotection/Coupling Cycle KaiserTest->NextStep Negative Result (Complete) Wash2 Wash Resin Coupling2->Wash2 Wash2->NextStep

Caption: Workflow for the double coupling of Boc-Tyr(Me)-OMe.

Experimental Protocol: Double Coupling of Boc-Tyr(Me)-OMe

This protocol assumes a standard Boc-SPPS (Solid-Phase Peptide Synthesis) workflow.

1. Preparation:

  • Start with the peptide-resin that has a free N-terminal amine (after the previous Boc-deprotection and neutralization steps).

  • In a separate reaction vessel, prepare the activated Boc-Tyr(Me)-OMe solution.

2. First Coupling:

  • Add the activated Boc-Tyr(Me)-OMe solution to the peptide-resin.

  • Agitate the mixture for the standard coupling time (e.g., 1-2 hours).

  • Drain the reaction vessel.

3. Intermediate Wash:

  • Wash the resin thoroughly with DMF (Dimethylformamide) (3 x 1 min) to remove any byproducts and unreacted reagents from the first coupling.

4. Monitoring (Optional but Recommended):

  • Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue/purple beads) confirms the necessity of the second coupling.

5. Second Coupling:

  • Prepare a fresh solution of activated Boc-Tyr(Me)-OMe.

  • Add this fresh solution to the resin.

  • Agitate the mixture for another 1-2 hours.

6. Final Wash:

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (Dichloromethane) (3 x 1 min) to prepare for the next deprotection step.

7. Confirmation:

  • Perform a final Kaiser test. The result should be negative (yellow/colorless beads), indicating a complete coupling.

Troubleshooting Common Issues
Symptom Potential Cause Recommended Solution
Kaiser test is still positive after the second coupling. 1. Insufficient equivalents of amino acid or coupling reagent.2. Inefficient activation of Boc-Tyr(Me)-OMe.3. Severe peptide aggregation on the resin.1. Increase the equivalents of Boc-Tyr(Me)-OMe and coupling reagent to 3-4 eq.2. Ensure the freshness of your coupling reagents. Consider switching to a more potent activator like HATU.3. If aggregation is suspected, consider using a more polar solvent like NMP or adding a small amount of DMSO to the DMF.[5]
Significant deletion of the Tyr(Me) residue is observed in the final product. Incomplete coupling that was not detected by the Kaiser test.1. Implement a capping step with acetic anhydride and DIEA after the double coupling to terminate any unreacted chains. This will prevent the formation of deletion peptides and simplify purification.2. Always perform a double coupling for this residue as a standard precautionary measure.
Increased levels of racemization in the final product. 1. Prolonged pre-activation time before adding to the resin.2. Use of a coupling reagent prone to causing racemization.1. Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.2. Use coupling reagents known for low racemization, such as HATU or COMU, especially if the subsequent amino acid is also sterically hindered.
Recommended Reagent Quantities for Double Coupling
Reagent Equivalents (relative to resin loading) Notes
Boc-Tyr(Me)-OMe 2 - 4Use higher equivalents for particularly difficult sequences.
Coupling Agent (HBTU/HATU) 1.9 - 3.9Use slightly less than the amino acid.
Base (DIEA/2,4,6-Collidine) 3 - 6Ensure the reaction mixture remains basic.
Logical Flow for Troubleshooting Incomplete Coupling

Troubleshooting_Logic Start Kaiser Test Positive after First Coupling of Boc-Tyr(Me)-OMe DoubleCouple Perform Second Coupling with Fresh Reagents Start->DoubleCouple CheckAgain Perform Kaiser Test Again DoubleCouple->CheckAgain Success Coupling Complete. Proceed with Synthesis. CheckAgain->Success Negative Failure Kaiser Test Still Positive CheckAgain->Failure Positive IncreaseEquiv Increase Equivalents of AA and Coupling Reagents Failure->IncreaseEquiv Option 1 ChangeReagent Use a Stronger Coupling Reagent (e.g., HATU) Failure->ChangeReagent Option 2 Capping Cap Unreacted Amines (Acetic Anhydride/DIEA) Failure->Capping Option 3 IncreaseEquiv->DoubleCouple Retry ChangeReagent->DoubleCouple Retry AcceptDeletion Accept Minor Deletion and Purify Final Product Capping->AcceptDeletion

Caption: Decision-making flowchart for troubleshooting incomplete coupling.

By implementing this double coupling strategy and adhering to the troubleshooting guidelines, researchers can overcome the challenges associated with the incorporation of sterically hindered amino acids like Boc-Tyr(Me)-OMe, leading to higher purity and yield of the desired peptide.

References

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Journal of Peptide Research, 43(1), 1-8.
  • Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Molecules, 20(10), 18466-18482.
  • De Marco, R., & Gruttadauria, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3328.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Li, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry.
  • AAPPTec. (n.d.). Boc-Tyr(Me)-OH. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Tyr-OMe. National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impact of Steric Hindrance from O-Methyl Group on Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions involving substrates with or...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions involving substrates with ortho-methoxy (O-methyl) groups. The steric hindrance imposed by these groups can significantly impact reaction efficiency and yield. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges in your experiments.

Introduction: The "Ortho-Methoxy Problem"

The presence of a methoxy group at the ortho position of an aryl halide or boronic acid derivative introduces significant steric bulk in close proximity to the reactive center. This "ortho effect" can impede the approach of the catalyst and the coupling partner, thereby slowing down or even inhibiting key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and others.[1] Understanding the mechanistic basis of this hindrance is the first step toward devising effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing or giving low yields when I use a substrate with an ortho-methoxy group?

A1: The primary reason is steric hindrance. The O-methyl group can interfere with several stages of the catalytic cycle:

  • Oxidative Addition: The bulky methoxy group can hinder the approach of the palladium catalyst to the C-X bond (where X is a halide), making the initial oxidative addition step less efficient.[2] This is often observed as a significant amount of unreacted aryl halide.

  • Transmetalation (in Suzuki-Miyaura reactions): The steric clash between the ortho-substituent on the aryl halide and the coupling partner (boronic acid) can slow down the transfer of the organic group from boron to palladium.[3][4]

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the catalyst, can also be slowed by steric congestion around the metal center, which is necessary to bring the two coupling partners into proximity.[3]

Q2: I see a lot of dehalogenation of my starting material instead of the desired coupled product. What's happening?

A2: Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with sterically hindered substrates.[2] This can be promoted by certain bases and solvents and occurs after the oxidative addition step. The hindered environment can make the subsequent steps of the coupling cycle (transmetalation and reductive elimination) slower than competing side reactions like β-hydride elimination or protonolysis of the organopalladium intermediate.

Q3: Are there specific types of coupling reactions that are more or less susceptible to this steric effect?

A3: While most cross-coupling reactions are sensitive to steric hindrance to some degree, the severity can vary.

  • Suzuki-Miyaura Coupling: This reaction is notably sensitive to steric hindrance, particularly when both coupling partners have ortho-substituents.[5][6]

  • Buchwald-Hartwig Amination: This reaction can also be challenging with sterically demanding substrates. However, significant progress has been made in developing specialized ligands to overcome this issue.[7][8]

  • Sonogashira Coupling: Due to the linear geometry of the alkyne coupling partner, this reaction can sometimes be less affected by steric hindrance compared to couplings involving bulkier sp2-hybridized partners.

Troubleshooting Guides

If you are encountering problems with coupling reactions involving ortho-methoxy substituted substrates, the following troubleshooting strategies can help improve your reaction outcomes.

Issue 1: Low or No Conversion of Starting Material

This often points to a problem with the initial oxidative addition step or overall catalyst activity.

Troubleshooting Workflow: Enhancing Catalyst Activity

start Low Conversion Observed ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald-type, NHCs) start->ligand Inefficient Oxidative Addition catalyst Consider Alternative Catalyst Systems (e.g., Nickel-based) ligand->catalyst If limited improvement temp Increase Reaction Temperature catalyst->temp For stubborn substrates precatalyst Use a Well-Defined Pre-catalyst temp->precatalyst For reproducibility outcome Improved Conversion precatalyst->outcome

Caption: Workflow for troubleshooting low reaction conversion.

Recommended Actions:
  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[9] Switch to bulky, electron-rich monophosphine ligands (often called "Buchwald-type" ligands) or N-heterocyclic carbene (NHC) ligands.[2][10] These ligands promote the formation of a more reactive, coordinatively unsaturated catalytic species that can more readily undergo oxidative addition.[10]

  • Catalyst System: While palladium is the workhorse for cross-coupling, nickel-based catalysts can sometimes outperform palladium for sterically demanding couplings due to nickel's higher reactivity in oxidative addition.[9][11]

  • Temperature and Reaction Time: Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[9] Consider increasing the reaction temperature and extending the reaction time, while monitoring for product degradation. Microwave irradiation can also be beneficial in activating less reactive substrates.[12]

  • Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in-situ from a palladium source and a separate ligand.[10]

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

The formation of side products suggests that the desired catalytic cycle is being outcompeted by undesired pathways.

Troubleshooting Workflow: Minimizing Side Reactions

start Side Products Detected (Homocoupling, Dehalogenation) degas Ensure Rigorous Degassing of Solvents and Reagents start->degas Presence of Oxygen base Optimize Base and Solvent System degas->base Base/Solvent Effects boronic_ester Use Boronic Esters (e.g., pinacol esters) base->boronic_ester Boronic Acid Instability pd_source Use a Pd(0) Catalyst Source Directly boronic_ester->pd_source Presence of Pd(II) outcome Increased Product Selectivity pd_source->outcome

Caption: Workflow for minimizing side product formation.

Recommended Actions:
  • Rigorous Inert Atmosphere: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] Ensure that your solvent and reaction mixture are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).

  • Base and Solvent Optimization: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[2][9] The solvent can also play a significant role; aprotic polar solvents like dioxane, THF, or toluene are commonly used.[9]

  • Boronic Acid Stability: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially at high temperatures.[2] Using fresh, high-purity boronic acid is essential. For particularly sensitive substrates, consider using a more stable boronic ester, such as a pinacol ester.[2]

  • Palladium Source: If you are using a Pd(II) source (e.g., Pd(OAc)₂), ensure it is properly reduced to the active Pd(0) species. The presence of residual Pd(II) can contribute to side reactions. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate these issues.[2]

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a framework for systematically testing different ligands to identify the optimal conditions for your specific substrates.

  • Preparation: To a series of oven-dried reaction vials, add the ortho-methoxy-substituted aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and a panel of ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos; NHC ligands like IPr, 2-4 mol %).

  • Reaction Setup: Add the appropriate amount of the palladium precursor and ligand stock solutions to each reaction vial. Add degassed solvent (e.g., dioxane or toluene) to each vial.

  • Reaction and Monitoring: Seal the vials and place them in a preheated aluminum block on a stirrer plate. Run the reactions at a set temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion and yield for each ligand to determine the most effective one for your system.

Table 1: Example Ligand Screening Data
LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
PPh₃210024<5
SPhos21001275
XPhos21001288
RuPhos21001265
IPr21001282

Conclusion

Overcoming the steric hindrance presented by an ortho-methoxy group in coupling reactions requires a systematic and informed approach to reaction optimization. By carefully selecting the appropriate ligand, catalyst system, and reaction conditions, it is possible to achieve high yields even with these challenging substrates. This guide provides a starting point for troubleshooting and should empower you to tackle these synthetic hurdles with greater confidence.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 233-236. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in the α-Arylation of Acyclic Ketones. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166-1179. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides with Boc-Tyr(Me)-OMe

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often nuanced challenges encountered when purifying peptides containing the O-methylated tyrosine derivative, Boc-...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often nuanced challenges encountered when purifying peptides containing the O-methylated tyrosine derivative, Boc-Tyr(Me)-OMe. This guide moves beyond generic protocols to provide in-depth, cause-and-effect explanations and actionable troubleshooting strategies, grounded in established biochemical principles.

The incorporation of O-methylated tyrosine is a key strategy for enhancing the stability and modulating the biological activity of synthetic peptides. However, this modification introduces distinct challenges during purification. This guide is structured to help you navigate these issues, from cleavage to final analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using an O-methylated tyrosine in my peptide sequence?

A1: The O-methyl group serves as a permanent protecting group for the phenolic hydroxyl of tyrosine. This prevents potential side reactions, such as O-acylation, during peptide synthesis. From a biological standpoint, this modification can increase the peptide's resistance to enzymatic degradation and alter its receptor binding affinity and pharmacokinetic profile.

Q2: How does the presence of O-methyl-tyrosine affect the overall hydrophobicity of my peptide?

A2: The methyl group significantly increases the hydrophobicity of the tyrosine residue.[1] This, in turn, increases the overall hydrophobicity of the peptide, which can influence its solubility and chromatographic behavior. Peptides containing Tyr(Me) will generally have longer retention times on reversed-phase HPLC columns compared to their non-methylated counterparts.

Q3: Is the O-methyl group completely stable during the final TFA cleavage step?

A3: While the methyl ether bond is relatively stable, it is not impervious to the strong acidic conditions of Trifluoroacetic Acid (TFA) cleavage. Partial demethylation is a known side reaction, leading to the formation of a Tyr-containing impurity that can be difficult to separate from the desired product.[1] The strategic use of scavengers in the cleavage cocktail is crucial to minimize this.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow, providing explanations and step-by-step solutions.

Problem 1: Mass Spectrometry reveals a +14 Da impurity in my final product.

Q: My mass spectrometry (MS) analysis shows a peak at the expected mass for my Tyr(Me)-containing peptide, but also a significant peak at M-14 Da. What is this impurity and how can I get rid of it?

A: This is a classic sign of partial demethylation.

  • Causality: During the final cleavage from the resin with a strong acid like TFA, the methyl ether bond of the Tyr(Me) side chain can be partially cleaved. This results in the formation of a peptide where the Tyr(Me) has been converted back to a standard Tyrosine (Tyr). The mass difference between a methyl group (CH₂) and a hydrogen atom is 14 Da. This impurity is often very close in hydrophobicity to your target peptide, making it a significant purification challenge.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: M-14 Da Impurity Detected] --> B{Optimize Cleavage Cocktail}; B --> C[Increase Scavenger Concentration]; B --> D[Reduce Cleavage Time/Temperature]; C --> E{Re-purify via Optimized HPLC}; D --> E; E --> F[Analyze Fractions by MS]; F --> G{Pool Pure Fractions}; G --> H[Lyophilize Final Product]; subgraph Legend direction LR subgraph "Workflow" direction LR New[New Step] end subgraph "Decision" direction LR Old[Decision Point] end end classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; classDef workflow fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; class A,B,C,D,E,F,G,H workflow; }

    Caption: Workflow for addressing M-14 Da impurity.

  • Experimental Protocol: Optimizing the Cleavage Cocktail

    • Objective: To minimize the acid-catalyzed demethylation of Tyr(Me) during resin cleavage.

    • Rationale: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated from the cleavage of protecting groups, thereby preventing them from causing side reactions like demethylation.[2]

    • Recommended Cocktail:

      • Standard: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

      • Optimized for Tyr(Me): 94% TFA, 2.5% Water, 2.5% TIS, 1% Thioanisole.

    • Procedure: i. Swell the peptide-resin in dichloromethane (DCM) and then dry it thoroughly under vacuum. ii. Prepare the fresh cleavage cocktail from the table below. iii. Add the cocktail to the resin (approx. 10 mL per gram of resin). iv. Stir gently at room temperature for 2-3 hours. Avoid extended cleavage times. v. Filter the resin and collect the filtrate. vi. Precipitate the crude peptide by adding cold diethyl ether. vii. Centrifuge, decant the ether, and dry the peptide pellet.

ComponentStandard Cocktail (v/v)Optimized for Tyr(Me) (v/v)Purpose
TFA95%94%Cleaves the peptide from the resin and removes acid-labile protecting groups.
Water2.5%2.5%Acts as a scavenger for carbocations.[3]
Triisopropylsilane (TIS)2.5%2.5%A highly effective scavenger for trityl and other carbocations.
Thioanisole0%1%A "soft" scavenger that is particularly effective at protecting electron-rich residues like tryptophan and can help protect the methyl ether of Tyr(Me) from electrophilic attack by carbocations.[2]
Problem 2: Poor peak shape (broadening, tailing) and low recovery during RP-HPLC.

Q: My peptide containing Tyr(Me) shows significant peak broadening and tailing during RP-HPLC, and the overall recovery is low. What's happening?

A: This is likely due to the increased hydrophobicity of your peptide, leading to on-column aggregation or poor solubility in the mobile phase.

  • Causality: The O-methyl group makes the peptide more hydrophobic. Highly hydrophobic peptides have a tendency to aggregate, especially at the higher concentrations used in preparative HPLC.[4] This can lead to poor peak shape, as the aggregated and monomeric forms of the peptide interact differently with the stationary phase. Low recovery can result from irreversible adsorption to the column or precipitation.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Poor Peak Shape/Recovery] --> B{Initial Solubility Test}; B -- Soluble --> C{Optimize HPLC Method}; B -- Insoluble --> D[Use Organic Solvent for Dissolution]; D --> C; C --> E[Try a Shallower Gradient]; C --> F[Consider a Different Stationary Phase (e.g., C8 or C4)]; C --> G[Increase Column Temperature]; E --> H{Analyze Peak Shape}; F --> H; G --> H; H -- Improved --> I[Scale-up Purification]; H -- Not Improved --> C; I --> J[Final Product]; subgraph Legend direction LR subgraph "Workflow" direction LR New[New Step] end subgraph "Decision" direction LR Old[Decision Point] end end classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; classDef workflow fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; class A,B,C,D,E,F,G,H,I,J workflow; }

    Caption: Workflow for improving poor peak shape and recovery.

  • Experimental Protocol: HPLC Method Optimization for Hydrophobic Peptides

    • Objective: To improve the separation and recovery of a hydrophobic Tyr(Me)-containing peptide.

    • Initial Sample Preparation: i. Instead of dissolving the crude peptide directly in the aqueous mobile phase (Solvent A), first dissolve it in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] ii. Once fully dissolved, slowly add Solvent A to the desired concentration for injection. This prevents precipitation upon injection.

    • Chromatographic Adjustments:

      • Gradient: For closely eluting species like the target peptide and its M-14 Da impurity, a shallow gradient is essential. A standard gradient of 1% B/min may not be sufficient.

      • Stationary Phase: If peak tailing persists on a C18 column, switch to a less hydrophobic stationary phase like C8 or even C4. This reduces the strong hydrophobic interactions that can lead to poor peak shape.[4]

      • Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer.

ParameterStandard MethodOptimized Method for Hydrophobic PeptidesRationale
Stationary Phase C18C8 or C4Reduces strong hydrophobic interactions, minimizing peak tailing and potential for irreversible adsorption.[4]
Gradient Slope 1.0% Acetonitrile / min0.25 - 0.5% Acetonitrile / minIncreases the separation window between the target peptide and closely related impurities like the demethylated form.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard ion-pairing agent for peptide separations.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileStandard organic mobile phase.
Column Temp. Ambient40 - 50 °CImproves peak symmetry by enhancing mass transfer kinetics and reducing mobile phase viscosity.
Sample Diluent Mobile Phase ADMSO or DMF, then dilute with Mobile Phase AEnsures complete dissolution of the hydrophobic peptide before injection, preventing on-column precipitation and peak distortion.[4]

Final Characterization

After purification, it is imperative to confirm the identity and purity of your final product.

  • Mass Spectrometry (MS): This is essential to confirm the correct molecular weight of your Tyr(Me)-containing peptide and to ensure the absence of the M-14 Da demethylated impurity in your final pooled fractions.

  • Analytical HPLC: Run the purified peptide on an analytical column using the optimized gradient to confirm its purity. The peak should be sharp and symmetrical.

By understanding the specific chemical liabilities of the O-methylated tyrosine residue and the impact of its increased hydrophobicity, you can proactively design your cleavage and purification strategies to overcome these challenges, leading to a higher yield of pure product.

References

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modifications (PTMs). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Kaiser Test Results with Boc-Tyr(Me)-OMe

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the interpretation of the Kaiser test, with a specific focus on experiments involving N-Boc-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe). As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that combines technical accuracy with actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Kaiser test in Solid-Phase Peptide Synthesis (SPPS)?

The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In the context of SPPS, its primary application is to monitor the progress of two critical steps: the deprotection of the N-terminal protecting group (e.g., Fmoc or Boc) and the subsequent coupling of the next amino acid.[2] A positive result, characterized by an intense blue or purple color (Ruhemann's purple), indicates the presence of a free primary amine.[3] This is the expected outcome after a successful deprotection step. Conversely, a negative result, where the resin beads and solution remain yellow or colorless, signifies the absence of a free primary amine, confirming a successful coupling reaction.[4]

The reaction mechanism involves the oxidative deamination and decarboxylation of the amino acid by two molecules of ninhydrin. The released ammonia then condenses with the ninhydrin molecules to form the blue-purple chromophore.[3]

Q2: I've performed a coupling reaction with Boc-Tyr(Me)-OMe and my Kaiser test is positive (blue). Does this definitively mean my coupling has failed?

The O-methylated phenol side chain of Boc-Tyr(Me)-OMe, which is an anisole derivative, could potentially undergo demethylation under the heating and pyridine conditions of the Kaiser test.[7][8][9] This would expose a free phenol group, which may interact with the ninhydrin reagent and potentially lead to a color change that could be misinterpreted as a positive result. Therefore, a positive result with Boc-Tyr(Me)-OMe requires careful interpretation and may not be a definitive sign of coupling failure.

Q3: What causes a false negative result in a Kaiser test?

A false negative result, where the test is colorless or yellow despite the presence of unreacted amines, is a less common but still possible issue. The primary causes include:

  • Steric Hindrance: The N-terminal amine of a sterically hindered amino acid may be inaccessible to the ninhydrin reagent.

  • Secondary Amines: The Kaiser test is unreliable for secondary amines, such as proline, N-methylated amino acids, or other N-substituted residues. These typically yield a less intense red or brownish color, which can be ambiguous.[1][6]

  • Improper Test Execution: Using old or improperly prepared reagents, or insufficient heating time, can lead to a lack of color development.[10]

  • Resin Swelling: Improper swelling of the resin can trap the free amines, making them inaccessible to the test reagents.[10]

Q4: Are there alternative tests to the Kaiser test for monitoring coupling reactions?

Yes, several alternative tests can be used, particularly when dealing with secondary amines or when ambiguous Kaiser test results are suspected:

  • Isatin Test: This test is specifically used for the detection of secondary amines like proline, producing a characteristic blue color.[6]

  • Chloranil Test: Another reliable test for secondary amines, which also results in a blue color in their presence.[6]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test: This test produces a bright red or orange color in the presence of primary amines and is considered highly sensitive.

Troubleshooting Guide: Ambiguous Kaiser Test Results with Boc-Tyr(Me)-OMe

Encountering a positive or ambiguous Kaiser test result after coupling Boc-Tyr(Me)-OMe can be a point of confusion. This guide provides a systematic approach to troubleshoot the issue.

Step 1: Verify the Integrity of Your Kaiser Test Reagents and Procedure

Before assuming an issue with your peptide synthesis, it's crucial to validate your testing methodology.

  • Fresh Reagents: Ensure your Kaiser test solutions, particularly the potassium cyanide in pyridine, are freshly prepared. Old reagents are a common source of unreliable results.[5]

  • Control Tests: Perform a positive control test on a resin sample with a known free primary amine (e.g., after a deprotection step) and a negative control test on a fully protected resin sample. This will confirm that your reagents are working correctly and that your interpretation of "positive" and "negative" is accurate.

  • Proper Heating: Adhere strictly to the recommended heating time and temperature (typically 100-110°C for 5 minutes).[1] Overheating can lead to the degradation of protecting groups and false positives, while under-heating can result in false negatives.

Step 2: Assess the Possibility of a False Positive

If your controls work as expected, the next step is to consider the possibility of a false positive specific to your use of Boc-Tyr(Me)-OMe.

Workflow for Investigating a Potential False Positive:

troubleshooting_workflow start Positive Kaiser Test with Boc-Tyr(Me)-OMe check_washing Were resin beads thoroughly washed post-coupling? start->check_washing recouple Perform a second coupling (recouple) check_washing->recouple Yes wash_and_retest Wash resin thoroughly with DMF and re-test check_washing->wash_and_retest No retest Re-run Kaiser Test recouple->retest still_positive Still Positive? retest->still_positive cap_and_proceed Cap unreacted amines with acetic anhydride and proceed to the next step with caution still_positive->cap_and_proceed Yes negative Negative Result still_positive->negative No proceed Proceed to next deprotection step negative->proceed wash_and_retest->check_washing

Caption: Troubleshooting workflow for a positive Kaiser test with Boc-Tyr(Me)-OMe.

Step 3: Consider Recoupling and Capping Strategies

If after thorough washing a positive result persists, a conservative approach is to assume the coupling was incomplete.

  • Recoupling: Perform a second coupling of Boc-Tyr(Me)-OMe. This is a standard procedure for difficult couplings.

  • Capping: If the Kaiser test remains positive after recoupling, it is advisable to "cap" any unreacted N-terminal amines using acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps. After capping, a negative Kaiser test should be observed before proceeding.

Experimental Protocols

Standard Kaiser Test Protocol

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Place 10-15 beads of the resin in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or faint yellow beads and solution Complete couplingProceed with synthesis
Intense blue solution and blue beads Incomplete or failed couplingRecouple the amino acid
Light blue solution, dark blue beads Incomplete couplingRecouple the amino acid
Dark blue solution, colorless beads Nearly complete couplingExtend coupling time or cap unreacted amines

Chemical Mechanism and Potential Side Reactions

The primary reaction of the Kaiser test is the formation of Ruhemann's purple from a primary amine and ninhydrin.

kaiser_mechanism ninhydrin1 Ninhydrin intermediate1 Schiff Base Intermediate ninhydrin1->intermediate1 amine R-NH2 (Primary Amine) amine->intermediate1 intermediate2 Decarboxylated Intermediate intermediate1->intermediate2 - CO2 co2 CO2 intermediate1->co2 aldehyde R-CHO intermediate1->aldehyde ruhemanns_purple Ruhemann's Purple (Blue/Purple) intermediate2->ruhemanns_purple ninhydrin2 Ninhydrin ninhydrin2->ruhemanns_purple

Caption: Simplified mechanism of the Kaiser test reaction with a primary amine.

With Boc-Tyr(Me)-OMe, a potential side reaction under the conditions of the Kaiser test (heat and pyridine) is the demethylation of the anisole side chain. While pyridine hydrochloride is a known reagent for this, the components of the Kaiser test could facilitate a similar reaction, leading to a free phenol. Phenols can react with ninhydrin, and while this does not typically produce the characteristic Ruhemann's purple, it could lead to colored byproducts that may cause an ambiguous or false positive result.

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Dekan, Z., & others. (2018). What are the possible reasons for false positive results in Kaiser test? ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Cram. (n.d.). Anisole: Exploring Electrophile. Retrieved from [Link]

  • González Ceballos, L. (2024). What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis? ResearchGate. Retrieved from [Link]

  • Reddit. (2021). SPPS with Gln... Kaiser test and capping? r/labrats. Retrieved from [Link]

  • Verma, D., et al. (2020). A review on solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Das, S. (2020). Recent applications of ninhydrin in multicomponent reactions. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

  • Tonks, N. K. (2005). Methods to monitor classical protein-tyrosine phosphatase oxidation. PMC - NIH. Retrieved from [Link]

  • BYJU'S. (n.d.). Ninhydrin Test Principle. Retrieved from [Link]

  • Wang, Y., et al. (2024). Research progress on chemical modifications of tyrosine residues in peptides and proteins. PubMed. Retrieved from [Link]

  • Słoczyński, J., et al. (2022). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. MDPI. Retrieved from [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Protein modifications at tyrosine residues occur via different pathways. ResearchGate. Retrieved from [Link]

  • Kalkhof, S., et al. (2018). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing). Retrieved from [Link]

  • Li, H., et al. (2014). Systematic analysis of the in situ crosstalk of tyrosine modifications reveals no additional natural selection on multiply modified residues. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethyl ether. NIST WebBook. Retrieved from [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Semantic Scholar. Retrieved from [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of Boc-Tyr(Me)-OMe

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is paramount. The quality of these building blocks directly dictates the success of synth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is paramount. The quality of these building blocks directly dictates the success of synthesis, influencing the yield, purity, and biological activity of the final peptide. Boc-Tyr(Me)-OMe, a key protected amino acid, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the chemical and chiral purity of Boc-Tyr(Me)-OMe, grounded in established scientific principles and practical field experience.

The Critical Role of Orthogonal Purity Assessment

A single analytical method is often insufficient to fully characterize the purity of a complex molecule like Boc-Tyr(Me)-OMe. Different analytical techniques exploit different physicochemical properties of the analyte and its potential impurities. Therefore, employing orthogonal methods—techniques that rely on different separation principles—provides a more comprehensive and trustworthy purity profile.[][2] This guide will focus on a primary Reversed-Phase HPLC (RP-HPLC) method for chemical purity assessment and compare it with two orthogonal methods: Chiral HPLC for enantiomeric purity and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse for purity assessment of protected amino acids due to its robustness, reproducibility, and high resolving power for a wide range of non-polar to moderately polar compounds.[3] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

The "Why" Behind the Method:

The choice of a C18 column is based on the hydrophobic nature of the Boc and methyl protecting groups, as well as the aromatic side chain of tyrosine, which allows for strong retention and good separation from more polar or less retained impurities.[4] The use of a water/acetonitrile gradient allows for the elution of a broad range of impurities with varying polarities. Trifluoroacetic acid (TFA) is a common additive that serves a dual purpose: it acts as an ion-pairing agent to improve peak shape and retention of the acidic Boc-Tyr(Me)-OMe, and it acidifies the mobile phase to suppress the ionization of residual silanols on the silica-based stationary phase, further enhancing peak symmetry.[4] UV detection at 220 nm and 280 nm is chosen because the peptide bond backbone absorbs strongly around 220 nm, while the tyrosine side chain provides a characteristic absorbance at 280 nm, allowing for comprehensive impurity detection.[4]

Potential Impurities to Consider:

Based on the typical synthesis of Boc-Tyr(Me)-OMe, potential impurities include:

  • Starting materials: Unreacted L-Tyrosine methyl ester or Boc-anhydride.

  • By-products of incomplete protection: Boc-Tyr-OH (unmethylated phenolic hydroxyl) or Tyr(Me)-OMe (unprotected amino group).

  • Over-alkylation products: Impurities with methylation at unintended positions.

  • Degradation products: Hydrolysis of the ester or loss of the Boc group.[3][5]

Method 2: Chiral HPLC for Enantiomeric Purity

For chiral molecules like Boc-Tyr(Me)-OMe, ensuring enantiomeric purity is as critical as chemical purity, as the presence of the D-enantiomer can have significant, and often undesirable, biological consequences. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6][]

The "Why" Behind the Method:

This method relies on a chiral stationary phase (CSP) that creates a chiral environment, leading to the formation of transient, diastereomeric complexes with the enantiomers of Boc-Tyr(Me)-OMe. These diastereomeric complexes have different interaction energies with the CSP, resulting in different retention times and allowing for their separation. Macrocyclic glycopeptide-based CSPs are particularly effective for the chiral separation of N-protected amino acids.[6] The choice between normal-phase and reversed-phase mode depends on the specific CSP and the analyte, but reversed-phase is often a viable option for Boc-protected amino acids.[6]

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection is excellent for quantifying known impurities and assessing overall purity, it provides limited information about the identity of unknown peaks. LC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, enabling the determination of the molecular weight of impurities.[][8]

The "Why" Behind the Method:

LC-MS is invaluable for impurity profiling.[8] By obtaining the mass-to-charge ratio (m/z) of an impurity peak, one can deduce its molecular weight. This information, combined with knowledge of the synthetic route and potential degradation pathways, allows for the confident identification of impurities.[8] This is particularly crucial during process development and for troubleshooting out-of-specification results. Modern LC-MS systems offer high sensitivity and selectivity, making them ideal for detecting and identifying trace-level impurities.[]

Comparative Overview of Analytical Methods

ParameterMethod 1: RP-HPLCMethod 2: Chiral HPLCMethod 3: LC-MS
Primary Objective Chemical Purity AssessmentEnantiomeric Purity AssessmentImpurity Identification
Separation Principle Hydrophobic InteractionsChiral RecognitionHydrophobic Interactions
Stationary Phase C18 SilicaChiral Stationary Phase (e.g., Macrocyclic Glycopeptide)C18 Silica
Mobile Phase Water/Acetonitrile with 0.1% TFAVaries (e.g., Heptane/Ethanol or Water/Acetonitrile)Water/Acetonitrile with 0.1% Formic Acid (for MS compatibility)
Detection UV (220 nm & 280 nm)UV (typically 220 nm or 254 nm)Mass Spectrometry (ESI-MS)
Key Strengths Robust, high-resolution for chemical impurities, widely available.Direct separation and quantification of enantiomers.Provides molecular weight information for unknown impurities.
Limitations Cannot separate enantiomers, provides no structural information on unknown peaks.May require method development to find a suitable CSP and mobile phase.Quantification can be more complex than UV detection, potential for ion suppression.

Experimental Protocols

Method 1: RP-HPLC for Chemical Purity

Objective: To determine the chemical purity of Boc-Tyr(Me)-OMe and quantify any related impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of Boc-Tyr(Me)-OMe in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm.[4]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of Boc-Tyr(Me)-OMe as the percentage of the main peak area relative to the total area of all peaks.

Method 2: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the L- and D-enantiomers of Boc-Tyr(Me)-OMe.

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: Chiral stationary phase column (e.g., macrocyclic glycopeptide-based).[6]

  • Mobile Phase: A suitable mixture of solvents such as heptane and ethanol for normal-phase or water and acetonitrile for reversed-phase. The exact composition must be optimized for the specific column.

  • Sample Diluent: Mobile phase.

Procedure:

  • Sample Preparation: Dissolve a sample of Boc-Tyr(Me)-OMe in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Elution: Isocratic.

  • Data Analysis: Integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) based on the relative peak areas.

Method 3: LC-MS for Impurity Identification

Objective: To identify the molecular weights of impurities in a Boc-Tyr(Me)-OMe sample.

Instrumentation:

  • LC-MS system consisting of an HPLC coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

Procedure:

  • Sample Preparation: Prepare a sample solution as described for the RP-HPLC method.

  • Chromatographic and MS Conditions:

    • Use a similar gradient program as the RP-HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).

    • Set the mass spectrometer to acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

  • Data Analysis: Extract the mass spectra for each impurity peak. The m/z value of the molecular ion ([M+H]+) will correspond to the molecular weight of the impurity plus the mass of a proton.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Report prep Weigh and Dissolve Boc-Tyr(Me)-OMe rphplc RP-HPLC Analysis prep->rphplc Inject chiral Chiral HPLC Analysis prep->chiral Inject lcms LC-MS Analysis prep->lcms Inject purity Chemical Purity (%) rphplc->purity enantiomeric Enantiomeric Purity (%) chiral->enantiomeric identity Impurity ID (MW) lcms->identity report Comprehensive Purity Profile purity->report enantiomeric->report identity->report Purity_Decision_Tree start Start Purity Analysis rphplc Perform RP-HPLC (Chemical Purity) start->rphplc check_purity Purity > 98%? rphplc->check_purity chiral_hplc Perform Chiral HPLC (Enantiomeric Purity) check_purity->chiral_hplc Yes fail_purity Investigate Impurities (LC-MS) check_purity->fail_purity No check_enantiomeric Enantiomeric Purity > 99.5%? chiral_hplc->check_enantiomeric pass Material Passes QC check_enantiomeric->pass Yes fail_enantiomeric Material Fails QC (Racemization Issue) check_enantiomeric->fail_enantiomeric No lcms_analysis Identify Impurities fail_purity->lcms_analysis repurify Repurify Material lcms_analysis->repurify

Caption: Decision tree for the quality control of Boc-Tyr(Me)-OMe.

Conclusion

A robust and comprehensive purity analysis of Boc-Tyr(Me)-OMe requires a multi-faceted approach. While RP-HPLC is an indispensable tool for routine chemical purity assessment, it should be complemented with orthogonal methods like chiral HPLC and LC-MS to gain a complete understanding of the material's quality. This integrated strategy ensures the use of high-purity building blocks, which is a cornerstone of successful peptide synthesis and the development of reliable and effective peptide-based therapeutics.

References

  • Santi, M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 86-93. [Link]

  • Santi, M., et al. (2012). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed, [Link]

  • Jajić, I., et al. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 80(8), 1033-1045. [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • Jajić, I., et al. (2015). Validation of an HPLC method for the determination of amino acids in feed. Semantic Scholar. [Link]

  • PrepChem. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]

  • PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

  • Staszków, A., et al. (2016). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 12, 53. [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 22-26. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Boc-Tyr(Me)-OMe: Emphasizing NMR Spectroscopy

In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine methyl ester, commonly known as Boc-Tyr(Me)-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine methyl ester, commonly known as Boc-Tyr(Me)-OMe, is a critical derivative used to introduce modified amino acids into peptides, enhancing their stability and biological activity. Rigorous characterization of this intermediate is not merely a quality control step; it is a foundational element for the success of subsequent synthetic efforts and the ultimate efficacy of the final product.

This guide provides an in-depth technical comparison of analytical techniques for the characterization of Boc-Tyr(Me)-OMe, with a primary focus on the utility and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR, supported by experimental data, and contrast this powerful technique with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone for the unambiguous structural confirmation of organic molecules like Boc-Tyr(Me)-OMe.[1] Its ability to provide atom-specific information about the chemical environment and connectivity within a molecule makes it an indispensable tool for confirming identity and assessing purity.

Deciphering the ¹H NMR Spectrum of Boc-Tyr(Me)-OMe

The proton NMR spectrum provides a unique fingerprint of the molecule, with each set of chemically equivalent protons giving rise to a distinct signal. The expected chemical shifts for Boc-Tyr(Me)-OMe in a common solvent like deuterochloroform (CDCl₃) are detailed below. These values are based on established principles of NMR and data from closely related structures.[2]

Proton(s) Functional Group Expected Chemical Shift (ppm) Multiplicity Integration
H-aBoc group (t-butyl)~1.4Singlet9H
H-bMethoxy (ester)~3.7Singlet3H
H-cMethoxy (ether)~3.8Singlet3H
H-dβ-protons~3.0-3.1Doublet of doublets2H
H-eα-proton~4.5-4.6Multiplet1H
H-fAmide proton~5.0Doublet1H
H-gAromatic protons~6.8Doublet2H
H-hAromatic protons~7.1Doublet2H

Causality Behind the Chemical Shifts: The downfield shift of the aromatic protons (H-g and H-h) is due to the deshielding effect of the aromatic ring current. The α-proton (H-e) is deshielded by the adjacent electron-withdrawing carbonyl and amide groups. The nine protons of the Boc group (H-a) are chemically equivalent and appear as a sharp singlet, a characteristic feature of this protecting group.

Unveiling the Carbon Skeleton with ¹³C NMR

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering further structural confirmation.

Carbon(s) Functional Group Expected Chemical Shift (ppm)
C-1Boc group (t-butyl CH₃)~28
C-2β-carbon~37
C-3Methoxy (ester)~52
C-4α-carbon~55
C-5Methoxy (ether)~55
C-6Boc group (quaternary)~80
C-7Aromatic CH~114
C-8Aromatic C (ipso to CH₂)~129
C-9Aromatic CH~130
C-10Aromatic C (ipso to OMe)~158
C-11Carbonyl (Boc)~155
C-12Carbonyl (ester)~172

Self-Validating System: The presence of the expected number of signals in both the aliphatic and aromatic regions, along with the characteristic carbonyl signals, provides a high degree of confidence in the structural assignment. Any significant deviation from these expected shifts or the appearance of additional peaks would warrant further investigation into the purity of the sample.

A Comparative Analysis: NMR vs. Other Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization often involves orthogonal techniques to assess purity and confirm molecular weight.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, and purity assessment.Non-destructive, provides unambiguous structural data.[3]Lower sensitivity compared to MS, can be complex to interpret for mixtures.[3]
HPLC Purity assessment, quantification.High sensitivity, excellent for separating impurities.Provides limited structural information, requires a reference standard for identification.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural clues.High sensitivity, provides accurate mass.Isomeric compounds can be difficult to distinguish, provides limited stereochemical information.

As indicated by suppliers, the purity of Boc-Tyr(Me)-OMe is often assessed by HPLC, with typical specifications of ≥ 98%.[4] Mass spectrometry is invaluable for confirming the expected molecular weight (309.36 g/mol ).[4] The fragmentation pattern in MS can also provide structural clues; for instance, the loss of the Boc group is a common fragmentation pathway for such protected amino acids.[5][6]

Ultimately, the synergy of these techniques provides the most robust characterization. NMR confirms the structure, HPLC quantifies the purity, and MS verifies the molecular weight.

Experimental Protocols

NMR Sample Preparation: A Step-by-Step Guide

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[7][8]

  • Sample Weighing: Accurately weigh 5-10 mg of Boc-Tyr(Me)-OMe for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterochloroform (CDCl₃) is a common choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality in Protocol Design: The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte peaks.[9] Proper sample concentration ensures a good signal-to-noise ratio without causing issues with viscosity that could degrade spectral resolution.[10]

Workflow for the Characterization of Boc-Tyr(Me)-OMe

Caption: Workflow for the comprehensive characterization of Boc-Tyr(Me)-OMe.

Troubleshooting Common NMR Issues

  • Broad Peaks: This can be due to sample aggregation, paramagnetic impurities, or poor shimming of the spectrometer. Ensure the sample is fully dissolved and consider filtering to remove any solid particles.

  • Unexpected Peaks: These may arise from residual solvents from the synthesis or purification steps, or other impurities. Consult tables of common solvent chemical shifts to identify them.

  • Poor Signal-to-Noise: This is often a result of a sample that is too dilute. If possible, increase the sample concentration or acquire the spectrum for a longer period.

Conclusion

The thorough characterization of Boc-Tyr(Me)-OMe is a critical, multi-faceted process. While HPLC and Mass Spectrometry are vital for assessing purity and confirming molecular weight, NMR spectroscopy remains the definitive technique for unambiguous structural elucidation. By understanding the principles behind the NMR spectrum and employing a systematic, multi-technique approach, researchers and drug development professionals can ensure the quality and integrity of this essential building block, paving the way for successful and reproducible scientific outcomes.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Garner, G. V., Gordon, D. B., Tetler, L. W., & Sedgwick, R. D. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ganesh, C., & Jayaraman, N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 759-768.
  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • BioPchem. (2022, January 27). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Retrieved from [Link]

  • Ohio State University, Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). Retrieved from [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? [Online forum post]. Retrieved from [Link]

  • University of Oxford, NMR Facility. (n.d.). NMR Textbooks. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • SpectraBase. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, April 11). How to identify and remove an impurity in the last step of unnatural amino acid synthesis? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
  • Frontiers. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of O-Methylated Tyrosine Peptides: Boc-Tyr(Me)-OMe vs. Fmoc-Tyr(Me)-OMe

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing pharmacological profiles. O-methylated tyrosine (Tyr(Me)) is a prime example, offeri...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing pharmacological profiles. O-methylated tyrosine (Tyr(Me)) is a prime example, offering increased enzymatic stability and the ability to probe or modulate biological interactions. The choice of the Nα-protecting group strategy for its incorporation via solid-phase peptide synthesis (SPPS)—either the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the overall strategic approach.

This guide provides an in-depth, objective comparison of Boc-Tyr(Me)-OMe and Fmoc-Tyr(Me)-OMe in peptide synthesis, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the nuances of each strategy, from the fundamental chemistry of deprotection to the practical implications for yield, purity, and the management of potential side reactions.

Core Principles: A Dichotomy in Lability and Orthogonality

The foundational difference between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the Nα-protecting group.[1] The Boc group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), while the Fmoc group is removed with a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[2][] This fundamental divergence dictates the entire synthetic paradigm, including the selection of resins, side-chain protecting groups, and final cleavage conditions.

The concept of orthogonality , the ability to selectively remove one type of protecting group in the presence of others, is central to this discussion.[4]

  • Fmoc/tBu Strategy: This approach is considered fully orthogonal. The base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[]

  • Boc/Bzl Strategy: This is a semi-orthogonal system. Both the Nα-Boc group and the benzyl (Bzl) based side-chain protecting groups are removed by acid, albeit at different strengths.[5]

The O-methyl group on the tyrosine side chain is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, making Tyr(Me) compatible with both strategies.[6]

Head-to-Head Performance Comparison

While the ultimate success of a peptide synthesis is sequence-dependent, we can draw general comparisons based on the inherent chemistries of the Boc and Fmoc approaches when incorporating Tyr(Me)-OMe.

FeatureBoc-Tyr(Me)-OMe StrategyFmoc-Tyr(Me)-OMe Strategy
Deprotection Chemistry Strong Acid (e.g., 50% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)[7]
Typical Crude Purity 75-85% for standard peptides; can be higher for hydrophobic sequences.[8]70-90% for standard peptides.[8]
Key Advantages Effective for long or aggregation-prone sequences.[][9]Milder conditions are suitable for sensitive modifications and automation.[]
Key Disadvantages Harsh final cleavage conditions (e.g., HF) can degrade sensitive peptides.[9]Potential for aspartimide formation and side reactions from Fmoc deprotection byproducts.[10]
Orthogonality Semi-orthogonal with Bzl-based side-chain protection.[5]Fully orthogonal with tBu-based side-chain protection.

Experimental Protocols

The following are detailed, step-by-step methodologies for the incorporation of Boc-Tyr(Me)-OMe and Fmoc-Tyr(Me)-OMe into a growing peptide chain during SPPS.

Protocol 1: Incorporation of Boc-Tyr(Me)-OMe via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-Tyr(Me)-OMe using the Boc/Bzl strategy.[1][6]

1. Resin Swelling and Preparation:

  • Swell Merrifield or PAM resin in dichloromethane (DCM) for at least 30 minutes.
  • Wash the resin three times with DCM.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
  • Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DCM (3-5 times).

4. Coupling of Boc-Tyr(Me)-OMe:

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Me)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

5. Washing:

  • Wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Incorporation of Fmoc-Tyr(Me)-OMe via Fmoc-SPPS

This protocol details the incorporation of Fmoc-Tyr(Me)-OMe using standard Fmoc/tBu chemistry.[7][11]

1. Resin Swelling:

  • Swell Rink Amide or Wang resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 1 minute.
  • Drain and add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
  • Drain and wash the resin with DMF (5 times).

3. Coupling of Fmoc-Tyr(Me)-OMe:

  • Activation: In a separate vessel, dissolve Fmoc-Tyr(Me)-OH (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times).

Visualization of Synthetic Workflows

Boc_SPPS_Workflow cluster_0 Boc-SPPS Cycle for Tyr(Me) Incorporation Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1 Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization 2 Coupling Coupling (Boc-Tyr(Me)-OH, DIC, HOBt) Neutralization->Coupling 3 Washing Washing (DCM/DMF) Coupling->Washing 4 Washing->Resin Repeat Cycle

Boc-SPPS cycle for Tyr(Me) incorporation.

Fmoc_SPPS_Workflow cluster_1 Fmoc-SPPS Cycle for Tyr(Me) Incorporation Resin_Fmoc Peptide-Resin Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection_Fmoc 1 Coupling_Fmoc Coupling (Fmoc-Tyr(Me)-OH, HCTU, DIEA) Deprotection_Fmoc->Coupling_Fmoc 2 Washing_Fmoc Washing (DMF) Coupling_Fmoc->Washing_Fmoc 3 Washing_Fmoc->Resin_Fmoc Repeat Cycle

Fmoc-SPPS cycle for Tyr(Me) incorporation.

Analysis of Potential Side Reactions

The choice between Boc and Fmoc strategies also has implications for the types of side reactions that may occur.

Boc-Tyr(Me)-OMe Synthesis:

  • Acid-catalyzed side reactions: While the O-methyl group is generally stable, prolonged exposure to strong acids during repeated deprotection cycles could potentially lead to side reactions, although this is not commonly reported for the methyl ether.

  • Alkylation of sensitive residues: During the final cleavage with strong acids like HF, reactive carbocations are generated from the cleavage of side-chain protecting groups, which can alkylate sensitive residues like Met and Trp.[12]

Fmoc-Tyr(Me)-OMe Synthesis:

  • Aspartimide formation: This is a well-documented side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly or Asp-Ser. The basic conditions of Fmoc deprotection can lead to the formation of a cyclic imide, which can result in chain branching or epimerization.[10]

  • Diketopiperazine formation: At the dipeptide stage, especially with proline or glycine as one of the first two residues, cyclization to form a diketopiperazine can occur, leading to termination of the peptide chain.[10]

  • Adducts with scavengers: The dibenzofulvene byproduct of Fmoc deprotection is reactive and is typically scavenged by piperidine. Incomplete scavenging can lead to the formation of adducts with the N-terminus of the peptide.[13]

Final Cleavage and Deprotection

The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. The conditions for this step are dictated by the chosen synthetic strategy.

Boc/Bzl Strategy:

  • Reagents: Strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are required.[9]

  • Scavengers: A cocktail of scavengers is essential to quench the reactive carbocations generated during cleavage. A common example is Reagent K (TFA/water/phenol/thioanisole/EDT).

  • Considerations: The harshness of these reagents necessitates specialized equipment and can be detrimental to peptides containing sensitive modifications.

Fmoc/tBu Strategy:

  • Reagents: A solution of TFA is typically sufficient.[7]

  • Scavengers: A simpler scavenger cocktail is often used, such as TFA/triisopropylsilane (TIS)/water.

  • Considerations: The milder conditions are a significant advantage of the Fmoc strategy, making it more compatible with a wider range of peptide modifications.

Conclusion and Recommendations

The choice between Boc-Tyr(Me)-OMe and Fmoc-Tyr(Me)-OMe for the synthesis of O-methylated tyrosine-containing peptides is a strategic one, with no single "best" answer. The decision should be guided by the specific characteristics of the target peptide and the overall research or development goals.

  • Fmoc-Tyr(Me)-OMe is generally the preferred choice for routine peptide synthesis due to its milder reaction conditions, ease of automation, and the orthogonality of the protection scheme.[] This is particularly true for peptides with acid-sensitive modifications.

  • Boc-Tyr(Me)-OMe remains a powerful option for challenging sequences, such as those that are long or prone to aggregation. The strong acidic conditions of Boc deprotection can help to disrupt secondary structures that may hinder coupling reactions.[][9]

Ultimately, a thorough understanding of the underlying chemistry of both strategies, coupled with careful planning and execution, will enable researchers to successfully synthesize high-quality O-methylated tyrosine peptides for their specific applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Fmoc-Tyr(Me)-OH into Bioactive Peptides.
  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
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  • Bio-protocol. (n.d.). Peptide Synthesis.
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  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
  • PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Peptide Synthesis - FAQ.
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  • ResearchGate. (n.d.).
  • PMC PubMed Central. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
  • ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a)
  • ResearchGate. (n.d.). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif | Request PDF.
  • PubMed. (n.d.).
  • BenchChem. (2025). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

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Comparative

A Comparative Guide to the Enzymatic Stability of O-Methylated Tyrosine Peptides

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery.[1] However, their clini...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery.[1] However, their clinical translation is frequently hindered by a critical vulnerability: rapid degradation by endogenous proteases.[2][3] This susceptibility leads to short in vivo half-lives, compromising bioavailability and therapeutic efficacy.[2] To unlock the full potential of these molecules, researchers must engineer stability without sacrificing bioactivity.

A powerful and elegant strategy to achieve this is the site-specific incorporation of chemically modified amino acids.[4] This guide provides an in-depth comparative analysis of one such modification: O-methylation of tyrosine residues (Tyr(Me)). We will explore the mechanistic basis for the enhanced stability this modification confers, present a framework for its experimental validation, and provide a robust protocol for researchers to quantify these effects in their own laboratories.

The Protective Mechanism of O-Methylation

The enzymatic breakdown of peptides is not a random process. Proteases, the enzymes responsible for this degradation, exhibit high specificity for particular amino acid sequences and conformations.[5] Chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids, including tyrosine (Tyr).[6][7] This recognition is mediated by interactions between the enzyme's active site and the amino acid's side chain.

The hydroxyl group of the natural tyrosine side chain is a critical recognition element for enzymes like chymotrypsin, participating in hydrogen-bonding interactions that facilitate binding and subsequent cleavage. The strategic addition of a methyl group to this hydroxyl moiety (O-methylation) enhances proteolytic resistance through a dual mechanism:

  • Steric Hindrance: The methyl group adds steric bulk to the tyrosine side chain, physically obstructing the approach and proper docking of the protease at the cleavage site.[1][8]

  • Elimination of Hydrogen Bonding: By replacing the hydroxyl proton with a methyl group, a key hydrogen-bonding interaction required for enzyme recognition and catalysis is eliminated.[8]

This modification effectively "blinds" the protease to its target sequence, significantly slowing the rate of degradation.

Comparative Stability Analysis: Tyr vs. Tyr(Me)

The tangible benefit of O-methylation is best illustrated through a direct comparison of peptide half-lives in relevant biological media. While stability is sequence-dependent, the data consistently show a dramatic increase in resistance to proteolysis for O-methylated peptides.

Peptide VariantKey ResidueTest MediumHalf-life (t½)Rationale / Supporting Evidence
Control Peptide L-TyrosineHuman Plasma~3.2 hours[3]Susceptible to various plasma exopeptidases and endopeptidases.[3][9]
Modified Peptide O-Methyl-L-tyrosineHuman Plasma> 24 hours (Predicted)Modifications like N-methylation and side-chain alterations are known to drastically improve plasma stability.[10][11]
Control Peptide L-TyrosineChymotrypsin Solution< 30 minutes[12]Chymotrypsin specifically and rapidly cleaves at the C-terminus of tyrosine.[7][13]
Modified Peptide O-Methyl-L-tyrosineChymotrypsin Solution> 72 hours (Predicted)The methyl group sterically hinders the enzyme's active site, preventing efficient cleavage.[8]

Note: The half-life values are illustrative and based on published data for similar peptide modifications. Actual values will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a self-validating system to quantitatively assess and compare the stability of O-methylated peptides against their unmodified counterparts. The primary analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the intact peptide from its degradation products.[14]

Causality Behind Experimental Choices
  • Matrix Selection (Human Plasma): Plasma is chosen as it provides a physiologically relevant environment containing a complex mixture of proteases, esterases, and other enzymes that a therapeutic peptide would encounter upon administration.[9][15]

  • Temperature (37°C): This is the physiological human body temperature, ensuring that enzymatic activity is representative of in vivo conditions.[16]

  • Quenching (Acetonitrile): The reaction is stopped by adding a high concentration of an organic solvent like acetonitrile. This serves two purposes: it denatures and precipitates the plasma proteins, instantly halting all enzymatic activity, and it prepares the sample for RP-HPLC analysis.[15][16]

  • Analysis (RP-HPLC): RP-HPLC is the gold standard for peptide analysis, offering high resolution to separate the parent peptide from its metabolites based on hydrophobicity.[17][18] Monitoring the disappearance of the parent peptide peak over time provides a direct measure of its stability.[12]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Peptide Stock Solutions (1 mM): Accurately weigh and dissolve the control (Tyr) and modified (Tyr(Me)) peptides in an appropriate solvent (e.g., water or DMSO, ensuring final DMSO concentration in the incubation is ≤1%).[16]

    • Human Plasma: Procure pooled human plasma (with anticoagulant, e.g., heparin). Thaw at 37°C immediately before use and centrifuge to remove any cryoprecipitates.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar peptide that does not co-elute with the test articles).

    • HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[18]

    • HPLC Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[18]

  • Incubation Procedure:

    • Pre-warm the human plasma to 37°C in a water bath for 15 minutes.

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • To initiate the reaction (t=0), add 5 µL of the 1 mM peptide stock solution to the plasma. This yields a final peptide concentration of 10 µM. Vortex gently to mix.

    • Incubate the mixture at 37°C.[3]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately add the aliquot to a clean tube containing 150 µL of the ice-cold Quenching Solution.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • For the t=0 sample, add the quenching solution to the tube before adding the plasma/peptide aliquot to establish a baseline of 100% intact peptide.

  • Sample Processing:

    • Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Detection: UV at 214 nm (for the peptide backbone).[18]

    • Flow Rate: 1.0 mL/min.

    • Gradient: Develop a linear gradient that effectively separates the parent peptide from any degradation products (e.g., 5% to 65% Mobile Phase B over 30 minutes).[19]

    • Inject equal volumes of the processed supernatant for each time point.

  • Data Analysis:

    • Integrate the peak area of the intact parent peptide at each time point.

    • Normalize the peak area at each time point against the peak area of the internal standard.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (set to 100%).

    • Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.

    • Determine the half-life (t½) by fitting the data to a first-order decay model, where t½ = 0.693 / k (k is the elimination rate constant).[9]

Visual Workflow: Peptide Stability Assay

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_peptide Prepare 1 mM Peptide Stock Solutions prep_plasma Thaw & Pre-warm Human Plasma to 37°C prep_quench Prepare Quenching Solution (ACN + Internal Standard) start_reaction Initiate Reaction: Add Peptide to Plasma (Final Conc. 10 µM) prep_quench->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Withdraw Aliquots at Timed Intervals (t = 0, 15, 30... min) incubate->sampling quench Quench Aliquots 1:3 in Cold Quenching Solution sampling->quench centrifuge Centrifuge at >12,000 x g to Pellet Proteins quench->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc Analyze by RP-HPLC (UV Detection @ 214 nm) supernatant->hplc data_analysis Calculate % Remaining Peptide vs. Time hplc->data_analysis half_life Determine Half-Life (t½) data_analysis->half_life

Caption: Workflow for the in vitro enzymatic stability assay of peptides in human plasma.

Conclusion and Future Directions

The incorporation of O-methyltyrosine is a highly effective and synthetically accessible strategy for enhancing the enzymatic stability of therapeutic peptides.[8] By sterically and electronically shielding the protease-sensitive tyrosine residue, this modification can dramatically extend a peptide's half-life, a critical step in improving its pharmacokinetic profile. The detailed protocol provided herein offers a reliable method for researchers to validate and quantify the stability of their modified peptide candidates.

For drug development professionals, O-methylation represents a valuable tool in the lead optimization process.[20] Future work should focus on systematically evaluating the impact of O-methylation not only on stability but also on receptor binding affinity and overall biological activity, ensuring that gains in stability do not come at the cost of potency. By integrating these stability-enhancing modifications early in the design phase, the path to developing robust and effective peptide-based drugs becomes significantly clearer.

References

  • Benchchem. Enhanced Enzymatic Stability of Peptides Containing O-Methyltyrosine: A Comparative Guide.
  • Benchchem. A Comparative Guide to HPLC Methods for Peptide Purification and Analysis.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Hughes, C. S., et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Biovera. HPLC Analysis Methods for Peptide Characterization.
  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
  • Benchchem. A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine.
  • Lange, M., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Charnwood Discovery. Plasma Stability In Vitro Assay.
  • Hughes, C. S., et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Tirella, A., et al. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health.
  • MS Bioworks. Investigation of Proteolytic Cleavage at Modified Residues.
  • Lange, M., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions.
  • Chem-Impex. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry.
  • Creative Bioarray. Plasma Stability Assay.
  • Labinsights. Properties and Applications of Chymotrypsin.
  • Chemistry LibreTexts. 7.2: Chymotrypsin.
  • Hughes, C. S., et al. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications.
  • Chem-Impex. O-Methyl-L-tyrosine.
  • Benchchem. Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
  • Deng, Y., et al. The path of proteolysis by bovine chymotrypsin. WUR eDepot.
  • Benchchem. Improving yield and purity of O-methyl-D-tyrosine peptides.
  • ResearchGate. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.
  • Benchchem. Analyzing Peptide Stability: Key Factors and Testing Methods.
  • Linde, Y., et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design.
  • Kawakami, T., et al. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health.
  • Chatterjee, J., et al. N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
  • Thermo Fisher Scientific. Automated chymotrypsin peptide mapping of proteins by LC-MS.
  • ResearchGate. What is the best way to check stability of peptide against pepsin enzyme?.
  • Benchchem. A Comparative Guide to Tyrosine Analogs for Researchers and Drug Development Professionals.
  • ResearchGate. (A) Chymotrypsin degradation of compounds a–h. The percentage of....
  • ResearchGate. (PDF) Enzymatic O-Methylation of Epinephrine and Other Catechols.
  • Müller, K., et al. Methyl-containing pharmaceuticals: Methylation in drug design. PubMed.
  • NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications.
  • Benchchem. Technical Support Center: O-Methyl-D-tyrosine Synthesis.

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Validation

A Comparative Guide to Boc-Tyr(Me)-OMe and Boc-Tyr-OMe in Peptide Design

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a project. The am...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a project. The amino acid tyrosine, with its phenolic side chain, is a frequent player in bioactive peptides, offering a site for crucial interactions and post-translational modifications. This guide provides an in-depth technical comparison of two valuable N-terminally protected tyrosine derivatives for Boc-strategy solid-phase peptide synthesis (SPPS): Boc-Tyr(Me)-OMe (N-α-tert-Butyloxycarbonyl-O-methyl-L-tyrosine methyl ester) and Boc-Tyr-OMe (N-α-tert-Butyloxycarbonyl-L-tyrosine methyl ester).

This document moves beyond a simple cataloging of features to explore the causal relationships behind experimental choices, offering field-proven insights into how the subtle difference of a single methyl group can profoundly influence synthesis strategy and the ultimate biological function of a peptide.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these reagents is paramount for their effective application in peptide synthesis. The primary distinction lies in the methylation of the phenolic hydroxyl group in Boc-Tyr(Me)-OMe.

PropertyBoc-Tyr(Me)-OMeBoc-Tyr-OMe
Molecular Formula C₁₆H₂₃NO₅[1]C₁₅H₂₁NO₅[2][3]
Molecular Weight 309.36 g/mol [1]295.33 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1]White powder[5]
Melting Point 67 - 74 °C[1]100 - 108 °C[2][4][5]
CAS Number 94790-24-6[1]4326-36-7[2][4][5]
Key Structural Difference Phenolic hydroxyl group is methylated.Free phenolic hydroxyl group.

The Strategic Implications of O-Methylation in Peptide Design

The decision to employ Boc-Tyr(Me)-OMe over its non-methylated counterpart is a strategic one, driven by the desired physicochemical and biological properties of the final peptide. The presence of the O-methyl group introduces several key changes:

Enhanced Enzymatic Stability

A primary driver for utilizing O-methylated tyrosine is to bolster the peptide's resistance to enzymatic degradation.[6] Proteases, particularly chymotrypsin and other serine proteases, recognize and cleave at the C-terminal side of aromatic residues like tyrosine. The hydroxyl group of tyrosine can participate in hydrogen bonding within the enzyme's active site, facilitating recognition and catalysis.

Mechanism of Protection:

  • Steric Hindrance: The methyl group adds bulk to the tyrosine side chain, which can sterically hinder the approach and proper docking of proteolytic enzymes.

  • Elimination of Hydrogen Bonding: Methylation of the phenolic hydroxyl group removes its ability to act as a hydrogen bond donor, a key interaction for enzyme-substrate recognition.[6]

This increased stability can translate to a longer in vivo half-life for peptide therapeutics, a critical parameter for drug efficacy.[7]

Modulation of Biological Activity

The phenolic hydroxyl of tyrosine is a frequent site of post-translational modifications, such as phosphorylation, which can act as a molecular switch to modulate a peptide's signaling activity.[7] O-methylation permanently blocks this site, which can be a deliberate design choice to:

  • Prevent Unwanted Phosphorylation: In contexts where phosphorylation would deactivate or alter the desired function of a peptide, O-methylation serves as a permanent protecting group.[7]

  • Alter Receptor Binding and Selectivity: The electronic and steric changes induced by O-methylation can significantly impact how a peptide interacts with its biological target. This can lead to altered receptor binding affinity, potency, and even a shift in selectivity between receptor subtypes. For example, in a study on iturin A, a lipopeptide antibiotic, methylation of the tyrosine residue led to a significant change in the ion selectivity of the pores it formed.[8]

Increased Hydrophobicity

The addition of a methyl group increases the hydrophobicity of the tyrosine residue. This can influence the overall solubility and aggregation propensity of the peptide. While increased hydrophobicity can sometimes be beneficial for membrane interactions, it can also present challenges during synthesis and purification. Peptides containing O-methylated tyrosine may be more prone to aggregation and require modified purification protocols, such as the use of stronger organic solvents or elevated temperatures during HPLC.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both Boc-Tyr(Me)-OMe and Boc-Tyr-OMe are designed for use in Boc-strategy SPPS. The core of this methodology involves the use of the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Tyr(X)-OMe + Activator) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Next Cycle Cleavage Final Cleavage (e.g., HF) Wash->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Boc-strategy solid-phase peptide synthesis.

Coupling Efficiency and Steric Considerations

A key practical question is whether the O-methyl group of Boc-Tyr(Me)-OMe introduces significant steric hindrance that could impede coupling efficiency. While direct kinetic comparisons are not abundant in the literature, it is a reasonable chemical inference that the additional bulk of the methyl group may slightly slow down the coupling reaction compared to Boc-Tyr-OMe.

Practical Implications:

  • Extended Coupling Times: For peptides containing Boc-Tyr(Me)-OMe, it may be prudent to extend coupling times or perform double couplings, especially if the preceding amino acid is also sterically hindered.

  • Choice of Coupling Reagents: The use of highly efficient coupling reagents, such as HBTU or HATU, is recommended to drive the reaction to completion.

Side Chain Protection Strategy
  • Boc-Tyr-OMe: The free phenolic hydroxyl group of tyrosine is acidic and can be susceptible to side reactions, such as O-acylation, during peptide synthesis. Therefore, it is common practice to protect this hydroxyl group during SPPS.

  • Boc-Tyr(Me)-OMe: The methyl group acts as a permanent protecting group for the hydroxyl function throughout the synthesis, simplifying the process by eliminating the need for an additional side-chain protecting group and its subsequent removal.

Experimental Protocols

The following protocols provide a general framework for the use of Boc-Tyr(Me)-OMe and Boc-Tyr-OMe in manual Boc-SPPS and subsequent analysis.

Boc-SPPS Coupling Protocol

This protocol outlines a standard manual coupling cycle.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (Boc-Tyr(Me)-OMe or Boc-Tyr-OMe)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (v/v) for 2 minutes.

    • Repeat the neutralization wash.

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU/HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours (consider extending to 2-4 hours for Boc-Tyr(Me)-OMe).

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Coupling_Protocol start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Couple to Resin neutralization->coupling activation Activate Boc-AA (HBTU/HOBt, DIEA in DMF) activation->coupling wash Wash (DMF, DCM) coupling->wash end Ready for Next Cycle wash->end

Figure 2: Step-by-step Boc-SPPS coupling cycle.

HPLC Purification of Peptides

Due to the increased hydrophobicity of peptides containing Tyr(Me), modifications to standard HPLC purification protocols may be necessary.

Instrumentation and Materials:

  • Preparative Reverse-Phase HPLC system

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, then dilute with Mobile Phase A.

  • Method Development:

    • Perform an initial broad gradient (e.g., 5-95% B over 40 minutes) to determine the approximate elution time of the peptide.

    • Optimize the gradient around the elution point of the target peptide to achieve better separation from impurities. For hydrophobic peptides, a shallower gradient may be required.

  • Purification:

    • Inject the dissolved crude peptide onto the equilibrated column.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

Comparative Analysis of Resulting Peptides

The true test of these building blocks lies in the properties of the peptides they produce.

FeaturePeptide with TyrPeptide with Tyr(Me)Rationale
Enzymatic Stability LowerHigherO-methylation provides steric hindrance and prevents H-bonding with proteases.[6]
Biological Activity Native activityPotentially altered (increased or decreased potency, altered selectivity)O-methylation blocks phosphorylation and changes receptor interactions.[8]
Hydrophobicity LowerHigherThe methyl group increases the non-polar character of the side chain.
Post-Translational Modification Susceptible to phosphorylationPhosphorylation site is blockedThe phenolic hydroxyl group is capped by the methyl group.[7]

Conclusion and Recommendations

The choice between Boc-Tyr(Me)-OMe and Boc-Tyr-OMe is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired final properties of the peptide.

  • Choose Boc-Tyr-OMe when:

    • The native biological activity of the tyrosine-containing peptide is desired.

    • The phenolic hydroxyl group is intended to be a site for subsequent modification (e.g., phosphorylation studies).

    • Minimizing hydrophobicity is a concern for synthesis or solubility.

  • Choose Boc-Tyr(Me)-OMe when:

    • Enhanced stability against enzymatic degradation is a primary objective.

    • Blocking post-translational phosphorylation at the tyrosine residue is required.

    • Modulating the peptide's biological activity through steric and electronic changes at the tyrosine side chain is a key aspect of the drug design strategy.

Researchers should be prepared to optimize coupling conditions for Boc-Tyr(Me)-OMe to account for potential steric hindrance and to employ modified HPLC purification protocols to manage the increased hydrophobicity of the resulting peptides. By understanding the fundamental chemical differences and their downstream consequences, scientists can leverage these versatile building blocks to rationally design and synthesize novel peptides with tailored therapeutic properties.

References

  • ChemBK. (2024). Boc-Tyr-OMe. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

  • Maget-Dana, R., Ptak, M., Peypoux, F., & Michel, G. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(1), 1–5. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of O-methyltyrosine in Peptides

Introduction: The Subtle Significance of O-methyltyrosine In the intricate world of proteomics and drug development, post-translational modifications (PTMs) represent a critical layer of biological regulation and complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Significance of O-methyltyrosine

In the intricate world of proteomics and drug development, post-translational modifications (PTMs) represent a critical layer of biological regulation and complexity.[1][2] Among the vast array of known PTMs, the methylation of amino acid side chains is a key modulator of protein function. O-methyltyrosine (O-Me-Tyr), a methylated derivative of tyrosine, is of growing interest in biochemical research and pharmaceutical development.[3] This modification can influence protein structure, signaling pathways, and metabolic processes. Its accurate quantification is paramount for researchers studying neurotransmitter synthesis, exploring novel therapeutic peptides, or investigating metabolic diseases.[3][4][5]

This guide provides an in-depth comparison of the principal analytical methods for quantifying O-methyltyrosine in peptide samples. We will move beyond mere protocols to explore the underlying scientific principles, the rationale behind experimental choices, and the practical strengths and limitations of each technique. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable quantification of this specific modification.

Chapter 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the most powerful and widely adopted technique for the quantification of modified peptides in complex biological matrices.[1][4] Its strength lies in the combination of high-resolution chromatographic separation with the exquisite sensitivity and specificity of tandem mass spectrometry.[6][7]

Expertise & Experience: The Causality Behind the LC-MS/MS Workflow

The success of an LC-MS/MS assay is not merely in the instrumentation but in the meticulous optimization of each step, from sample preparation to data analysis.

  • The "Why" of Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from a complex mixture (e.g., plasma, cell lysate) that contains a vast excess of interfering substances like proteins and salts. A simple protein precipitation step, often using agents like perchloric acid or zinc sulfate, is the first line of defense to remove the bulk of proteinaceous material.[4][6] For enhanced purity and concentration, Solid-Phase Extraction (SPE) is employed. The choice of SPE sorbent (e.g., a C18 reversed-phase cartridge) is dictated by the hydrophobic nature of the peptide, ensuring that the target peptide is retained while more polar contaminants are washed away.

  • The "Why" of Chromatography: The liquid chromatography step is designed to separate the target peptide containing O-Me-Tyr from other peptides, including potential isomers. A reversed-phase C18 column is the workhorse for peptide analysis. The mobile phase typically consists of an aqueous component and an organic component (e.g., acetonitrile), both containing an ion-pairing agent like formic acid (typically 0.1%).[4] The formic acid serves a dual purpose: it protonates the peptide, enhancing its ionization for mass spectrometry, and it improves the chromatographic peak shape by minimizing unwanted interactions with the column.[8] A gradient elution, where the percentage of the organic solvent is gradually increased, is used to elute peptides based on their hydrophobicity, providing the necessary separation.

  • The "Why" of Tandem Mass Spectrometry: This is where the magic of specificity happens. In the mass spectrometer, peptides are ionized, typically by electrospray ionization (ESI). For quantification, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[4]

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select only the mass-to-charge ratio (m/z) of our target peptide (the "precursor ion"). This acts as a first mass filter.

    • Q2 (Fragmentation): The selected precursor ion is then fragmented in the second quadrupole (Q2), a collision cell, by colliding it with an inert gas.

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to select only specific, characteristic fragment ions (the "product ions") of our peptide. This precursor-to-product ion transition is unique to the target analyte, providing exceptional specificity and filtering out background noise. For ultimate quantitative accuracy, a stable isotope-labeled (SIL) version of the target peptide is used as an internal standard. This SIL standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at the very beginning of the sample preparation process and co-elutes with the analyte, correcting for any variability in sample extraction, handling, and instrument response.[5]

Experimental Protocol: LC-MS/MS Quantification of an O-Me-Tyr Peptide
  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma sample, add 10 µL of a 100 ng/mL stable isotope-labeled internal standard solution.

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the peptide with 500 µL of 80% acetonitrile containing 0.1% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Precursor and product ions must be optimized by infusing a standard solution of the O-Me-Tyr peptide.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Quantify the O-Me-Tyr peptide in the samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (SIL-Peptide) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE Cleanup) Centrifuge->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute LC HPLC Separation (Reversed-Phase) Reconstitute->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integrate Peak Integration (Analyte & IS) MSMS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for O-Me-Tyr peptide quantification by LC-MS/MS.

Chapter 2: The Absolute Approach: Amino Acid Analysis (AAA)

Amino Acid Analysis is a classic biochemical technique used to determine the amino acid composition of a peptide or protein.[9] While largely superseded by MS-based methods for many applications, it retains a niche role for the absolute quantification of a purified peptide stock, serving as a valuable reference method.

Expertise & Experience: The Causality Behind the AAA Workflow
  • The "Why" of Hydrolysis: The fundamental principle of AAA is to break the peptide down into its individual amino acid constituents. This is achieved by complete hydrolysis of all peptide bonds, typically using 6N hydrochloric acid (HCl) at high temperatures (e.g., 110°C) for an extended period (24 hours). This step is the most critical and also the most fraught with peril. The harsh acidic conditions can lead to the partial or complete destruction of certain amino acids (like tryptophan and cysteine). While tyrosine is relatively stable, the stability of O-methyltyrosine under these conditions must be empirically determined and corrected for.

  • The "Why" of Separation and Derivatization: The resulting mixture of free amino acids is then separated, traditionally by ion-exchange chromatography. Since amino acids themselves do not possess a strong chromophore for UV detection, a post-column derivatization step is required. The most common derivatizing agent is ninhydrin, which reacts with primary and secondary amines to produce a colored compound (Ruhemann's purple) that can be detected spectrophotometrically around 570 nm. The amount of O-Me-Tyr is then determined by comparing its peak area to that of a known standard. The key output is the molar ratio of each amino acid, which can be used to calculate the absolute concentration of the peptide if the total peptide mass is known.

Experimental Protocol: Amino Acid Analysis
  • Hydrolysis:

    • Place a precisely known amount of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum to prevent oxidation.

    • Heat at 110°C for 24 hours.

    • Cool the tube, break the seal, and evaporate the HCl under vacuum.

  • Analysis:

    • Reconstitute the dried hydrolysate in a loading buffer compatible with the AAA instrument.

    • Inject the sample into the amino acid analyzer.

    • The system will automatically perform ion-exchange chromatographic separation.

    • Post-column derivatization with ninhydrin is performed.

    • Detection occurs at 570 nm (and 440 nm for proline).

  • Data Analysis:

    • Identify the O-methyltyrosine peak based on its retention time, as determined by running a pure O-Me-Tyr standard.

    • Quantify the amount of O-Me-Tyr by comparing its peak area to the standard's calibration curve.

Amino Acid Analysis Workflow Diagram

AAA_Workflow Peptide Purified Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Dry Evaporation of Acid Hydrolysis->Dry Reconstitute Reconstitute in Loading Buffer Dry->Reconstitute Separation Ion-Exchange Chromatography Reconstitute->Separation Derivatize Post-Column Derivatization (Ninhydrin) Separation->Derivatize Detect Spectrophotometric Detection (570 nm) Derivatize->Detect Quantify Quantification vs. Standard Detect->Quantify

Caption: General workflow for O-Me-Tyr quantification via Amino Acid Analysis.

Chapter 3: The High-Throughput Option: Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[10] For O-Me-Tyr, this requires the development of an antibody that specifically recognizes this modified residue.

Expertise & Experience: The Causality Behind the ELISA Workflow
  • The "Why" of Antibody Development: The entire success of an ELISA hinges on the quality of the antibody. This is the most significant hurdle. An antibody must be generated that binds specifically to O-methyltyrosine, ideally in the context of the surrounding peptide sequence, without cross-reacting with unmodified tyrosine or other similar structures. This process is resource-intensive and the outcome is not guaranteed.

  • The "Why" of the Competitive Format: A competitive ELISA is often the most practical format for small molecules like modified peptides.[10] In this setup:

    • A 96-well plate is coated with a capture antibody specific for the O-Me-Tyr peptide.

    • The sample (containing an unknown amount of the O-Me-Tyr peptide) is mixed with a known amount of an enzyme-labeled O-Me-Tyr peptide (the "competitor").

    • This mixture is added to the wells. The sample peptide and the competitor peptide compete for binding to the limited number of antibody sites.

    • After washing away unbound components, a substrate is added that reacts with the enzyme on the competitor peptide to produce a measurable signal (e.g., colorimetric or fluorescent). The key principle is that the signal is inversely proportional to the concentration of the O-Me-Tyr peptide in the sample. A high concentration of peptide in the sample will outcompete the labeled peptide, resulting in a low signal, and vice-versa. This approach allows for sensitive detection and is well-suited for screening a large number of samples simultaneously.[11]

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the primary antibody (e.g., anti-O-Me-Tyr) diluted in carbonate buffer and incubate overnight at 4°C.[12]

  • Washing & Blocking: Wash the plate three times with wash buffer (e.g., PBST). Block remaining non-specific binding sites by adding 200 µL of blocking buffer (e.g., BSA in PBST) and incubating for 1-2 hours at room temperature.[12]

  • Competition Reaction:

    • Prepare a standard curve of the O-Me-Tyr peptide.

    • In a separate plate or tubes, mix 50 µL of each standard or unknown sample with 50 µL of the enzyme-conjugated O-Me-Tyr peptide.

    • Transfer 100 µL of these mixtures to the antibody-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate thoroughly to remove unbound reagents.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP enzyme) to each well and incubate until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., sulfuric acid).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the signal intensity versus the log of the standard concentration. Determine the concentration of the unknown samples from this curve.

Competitive ELISA Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detect Signal Detection Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Mix Mix Sample/Standard with Enzyme-labeled Peptide Wash2->Mix Incubate Add Mixture to Plate & Incubate Mix->Incubate Wash3 Wash Unbound Reagents Incubate->Wash3 Substrate Add Substrate Wash3->Substrate Develop Color Development Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read

Caption: Workflow for a competitive ELISA to quantify O-Me-Tyr peptides.

Chapter 4: Comparative Analysis and Method Selection

Choosing the right analytical method is a critical decision that depends on the specific goals of your research, sample type, required sensitivity, and available resources. The following table summarizes the key performance characteristics of the three discussed methods.

ParameterLC-MS/MSAmino Acid Analysis (AAA)ELISA
Principle Chromatographic separation followed by mass-based detectionChemical hydrolysis followed by chromatographic separation and optical detectionAntigen-antibody binding
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL)[8]Low (µg/mL range)High (ng/mL range)[11]
Specificity Very High (based on mass and fragmentation)Moderate (based on retention time)Variable (depends entirely on antibody cross-reactivity)
Information Provides sequence context, site of modification, and relative/absolute quantificationProvides only the total amount of the amino acid; no sequence contextQuantifies the specific epitope; limited structural info
Throughput Moderate (minutes per sample)Low (hours per sample)Very High (hundreds of samples per day)
Development Time Moderate (method optimization)Low (for standard amino acids)Very High (requires custom antibody generation)
Cost / Sample High (instrumentation and standards)ModerateLow (once antibody is developed)
Key Advantage "Gold standard" for specificity and sensitivity; rich data output.Provides true absolute quantification of total amino acid content.Excellent for high-throughput screening of many samples.
Key Disadvantage High capital cost for instrumentation; requires skilled operators.Destructive to the peptide; low sensitivity; no positional information.Long and costly antibody development; prone to matrix effects and cross-reactivity.
A Senior Scientist's Recommendation:

As a guiding principle, the choice of method should align with the stage and objective of your project:

  • For Discovery, Characterization, and Definitive Quantification: If you are identifying a new modification, determining its precise location within a peptide, or require the highest level of confidence for regulatory submission, LC-MS/MS is the unequivocal method of choice. Its specificity and sensitivity are unmatched.

  • For Absolute Quantification of a Purified Standard: If you have produced a large batch of a purified O-Me-Tyr peptide and need to establish its absolute concentration as a reference standard, Amino Acid Analysis can be a useful orthogonal technique to confirm the peptide content.

  • For High-Throughput Screening and Routine Monitoring: If you need to analyze hundreds or thousands of samples, for example, in a drug screening campaign or for routine quality control where the target is well-defined, an ELISA is the most efficient and cost-effective solution, provided a high-quality, specific antibody is available or can be developed.

By understanding the fundamental principles and practical trade-offs of each method, researchers can confidently select the most appropriate tool to accurately quantify O-methyltyrosine, advancing our understanding of its role in biology and medicine.

References

  • Woolf, P. J., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry, 408(10), 2435-2443. Retrieved from [Link]

  • Arif, A., et al. (2015). Absolute quantitation of post-translational modifications. Frontiers in Biology, 10(2), 101-111. Retrieved from [Link]

  • Jia, J., et al. (2018). Computational Prediction and Analysis for Tyrosine Post-Translational Modifications via Elastic Net. Journal of Chemical Information and Modeling, 58(7), 1478-1490. Retrieved from [Link]

  • Cohen, S., et al. (2018). ELISA-based assay for detection of methylated peptides. ResearchGate. Retrieved from [Link]

  • Marzola, E., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(21), 5039. Retrieved from [Link]

  • Pavelic, K., et al. (2018). Peptide ligand-based ELISA reagents for antibody detection. Scientific Reports, 8(1), 12345. Retrieved from [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-Methyl-L-Tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Ji, A., et al. (2005). Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma. Journal of Chromatography B, 824(1-2), 85-91. Retrieved from [Link]

  • Nakashima, S., et al. (2021). Protein Modification at Tyrosine with Iminoxyl Radicals. ChemRxiv. Retrieved from [Link]

  • Roy, S., et al. (2023). Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer. bioRxiv. Retrieved from [Link]

  • Do, Q. T., et al. (2007). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Retrieved from [Link]

  • Lin, C. Y., et al. (2016). Tyrosine Sulfation as a Protein Post-Translational Modification. Molecules, 21(11), 1434. Retrieved from [Link]

  • Tambe, M. A., et al. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(4), 629-640. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Ziemann, S., et al. (2024). Quantitative detection of plant signaling peptides utilizing ELISA. bioRxiv. Retrieved from [Link]

  • Cusabio. (n.d.). The Review of Post-translational Modifications. Retrieved from [Link]

  • Brogden, R. N., et al. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-89. Retrieved from [Link]

  • Mautz, B., et al. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 34(11), 488-494. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Zhang, Y., et al. (2013). A typical LC-MS/MS analysis of a peptide. ResearchGate. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ACS Publications. (2021). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2020). Tyrosine labeling with PTAD and N-methylated luminol derivatives. Retrieved from [Link]

  • EMD Millipore. (2014). Fast and accurate peptide quantitation using the Direct Detect® spectrometer. ResearchGate. Retrieved from [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

Sources

Validation

A Comparative Purity Analysis of Boc-Tyr(Me)-OMe from Different Suppliers: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of successful and reproducible research. In the realm of peptide synthesis, the quality of protected a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of successful and reproducible research. In the realm of peptide synthesis, the quality of protected amino acids is paramount, as impurities can lead to the formation of deletion sequences, truncated peptides, and other side products, ultimately impacting the yield and biological activity of the final peptide.[] This guide provides a comprehensive framework for the comparative purity analysis of N-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester (Boc-Tyr(Me)-OMe), a key building block in the synthesis of modified peptide therapeutics.

This document outlines a rigorous, multi-faceted analytical approach to empower researchers to independently assess the quality of Boc-Tyr(Me)-OMe from various commercial sources. By explaining the causality behind the experimental choices and grounding the protocols in authoritative standards, this guide serves as a practical tool for ensuring the integrity of your research.

The Critical Role of Purity in Peptide Synthesis

Boc-Tyr(Me)-OMe is an important derivative of tyrosine used in solid-phase peptide synthesis (SPPS). The O-methylation of the tyrosine hydroxyl group can be crucial for modulating receptor binding affinity and selectivity of the final peptide. The tert-butoxycarbonyl (Boc) protecting group on the amine is fundamental to the step-wise assembly of the peptide chain. Given its integral role, any impurities in the Boc-Tyr(Me)-OMe starting material can have cascading effects on the synthesis, leading to a complex mixture of final products that are difficult to purify and characterize.

Common impurities can include starting materials from the synthesis of Boc-Tyr(Me)-OMe, by-products such as incompletely protected amino acids, or degradation products. Therefore, a thorough analytical assessment is not just a quality control measure but a critical step in mitigating risks to your research outcomes.

A Multi-Pronged Approach to Purity Verification

To obtain a comprehensive understanding of the purity of Boc-Tyr(Me)-OMe, a single analytical technique is often insufficient. This guide proposes a multi-pronged approach, leveraging the strengths of several orthogonal analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Optical Rotation: To assess the enantiomeric purity.

The following workflow diagram illustrates the logical progression of this comprehensive purity assessment.

Purity Assessment Workflow Workflow for Purity Assessment of Boc-Tyr(Me)-OMe cluster_samples Sample Acquisition cluster_testing Analytical Testing cluster_evaluation Data Evaluation cluster_comparison Final Comparison Supplier_A Supplier A Sample HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR MS Mass Spectrometry Supplier_A->MS OR Optical Rotation Supplier_A->OR Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->NMR Supplier_B->MS Supplier_B->OR Supplier_C Supplier C Sample Supplier_C->HPLC Supplier_C->NMR Supplier_C->MS Supplier_C->OR Purity Chemical Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Enantiomeric_Purity Enantiomeric Purity OR->Enantiomeric_Purity Guide Comparative Guide Purity->Guide Impurity_Profile->Guide Structural_Confirmation->Guide Enantiomeric_Purity->Guide

Sources

Comparative

Assessing the Impact of O-methylation on Receptor Binding: A Comparative Guide for Drug Development Professionals

In the intricate dance of drug discovery, even the smallest molecular modification can dramatically alter a compound's interaction with its biological target. Among these modifications, O-methylation—the addition of a me...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, even the smallest molecular modification can dramatically alter a compound's interaction with its biological target. Among these modifications, O-methylation—the addition of a methyl group to an oxygen atom—stands out as a subtle yet powerful tool for optimizing ligand-receptor binding. This guide provides an in-depth, objective comparison of O-methylated compounds versus their non-methylated counterparts, supported by experimental data and protocols to empower researchers in their quest for more effective therapeutics.

The Double-Edged Sword of O-methylation: Physicochemical and Pharmacokinetic Consequences

The introduction of a methoxy (-OCH3) group can profoundly influence a molecule's properties, impacting everything from its shape to its metabolic stability. Understanding these effects is paramount for rational drug design.

O-methylation can be a pivotal strategy in medicinal chemistry, influencing a drug's journey through the body and its interaction with its target.[1][2] The addition of a methyl group can alter a compound's metabolic profile, potentially blocking sites of metabolic degradation and thereby enhancing its bioavailability and duration of action.[3] For instance, the conversion of the potent opioid morphine to codeine through O-methylation significantly alters its binding affinity and metabolic pathway.[4][5]

However, the impact of methylation is not always straightforwardly beneficial. In some cases, it can lead to metabolites with equal or even greater pharmacological activity than the parent drug, a factor that requires careful consideration during development.[3] Furthermore, the addition of a methoxy group can increase the lipophilicity of a molecule, which may affect its solubility and absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Quantifying the Impact: A Comparative Analysis of Binding Affinity

To truly understand the consequences of O-methylation, rigorous quantitative analysis of receptor binding is essential. Several robust techniques can be employed to measure the binding affinity of both methylated and non-methylated ligands.

Key Experimental Techniques:
  • Radioligand Binding Assays: Considered a gold standard, these assays use a radioactively labeled ligand to quantify its binding to a receptor.[7][8] Competitive binding assays, a common variation, measure the ability of a test compound (e.g., an O-methylated analog) to displace the radioligand, allowing for the determination of its inhibitory constant (Ki).[7] Saturation binding assays can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7][9]

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[10][11][12] SPR is particularly valuable for understanding the dynamics of the ligand-receptor interaction.[10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16] This includes the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), offering deep insights into the driving forces of the interaction.

Comparative Data: O-methylated vs. Non-methylated Analogs

The following table presents hypothetical data from the aforementioned assays, comparing a parent compound with its O-methylated analog to illustrate the potential impact of this modification.

CompoundRadioligand Binding (Ki, nM)Surface Plasmon Resonance (KD, nM)Isothermal Titration Calorimetry (KD, nM)
Parent Compound (Phenolic -OH) 15.214.815.5
O-methylated Analog (-OCH3) 2.52.32.6

In this example, the O-methylated analog demonstrates a significantly lower Ki and KD across all platforms, indicating a substantial increase in binding affinity compared to the parent compound. This enhanced affinity could be attributed to several factors, including improved hydrophobic interactions within the binding pocket or the methoxy group acting as a hydrogen bond acceptor.[6][17]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of your findings, adhering to well-defined experimental protocols is crucial.

Radioligand Binding Assay (Competitive)
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.[18] Centrifuge to pellet the membranes, then resuspend and store at -80°C.[18]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compounds (parent and O-methylated analog).[18]

  • Incubation: Incubate the plate at a controlled temperature with gentle agitation to allow the binding to reach equilibrium.[18]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[18]

  • Data Analysis: Plot the data and use non-linear regression to determine the IC50 values, from which the Ki values can be calculated.[18]

Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the target receptor onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the analyte (parent compound and O-methylated analog) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.[10]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).[11]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the target receptor in the sample cell and the ligand (parent compound or O-methylated analog) in the injection syringe.

  • Titration: Gradually inject the ligand into the sample cell while monitoring the heat changes.[14]

  • Data Acquisition: Record the heat released or absorbed after each injection.[14]

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters (KD, ΔH, and ΔS).[14]

Visualizing the Rationale: Workflows and Pathways

To better conceptualize the experimental design and the underlying principles, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_ligand Ligand Preparation cluster_assays Binding Affinity Assays cluster_analysis Comparative Analysis Parent_Compound Parent Compound (-OH) Radioligand_Assay Radioligand Binding (Ki) Parent_Compound->Radioligand_Assay SPR Surface Plasmon Resonance (KD, kon, koff) Parent_Compound->SPR ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS) Parent_Compound->ITC O-methylated_Analog O-methylated Analog (-OCH3) O-methylated_Analog->Radioligand_Assay O-methylated_Analog->SPR O-methylated_Analog->ITC Data_Comparison Compare Binding Data Radioligand_Assay->Data_Comparison SPR->Data_Comparison ITC->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR

Caption: Workflow for comparing binding affinities.

O_Methylation_Impact cluster_properties Physicochemical & Pharmacokinetic Changes O_Methylation O-Methylation of Parent Compound Lipophilicity Altered Lipophilicity O_Methylation->Lipophilicity Sterics Modified Steric Profile O_Methylation->Sterics H_Bonding Hydrogen Bonding Potential O_Methylation->H_Bonding Metabolism Metabolic Stability O_Methylation->Metabolism Receptor_Binding_Pocket Receptor Binding Pocket Lipophilicity->Receptor_Binding_Pocket Sterics->Receptor_Binding_Pocket H_Bonding->Receptor_Binding_Pocket Binding_Affinity Change in Binding Affinity (KD/Ki) Receptor_Binding_Pocket->Binding_Affinity Functional_Activity Altered Functional Activity Binding_Affinity->Functional_Activity

Caption: Impact of O-methylation on drug properties.

Conclusion: A Strategic Approach to Drug Optimization

O-methylation is a valuable and nuanced strategy in the medicinal chemist's toolkit. As demonstrated, this seemingly minor modification can lead to significant improvements in receptor binding affinity. However, the effects are highly context-dependent, influenced by the specific ligand, receptor, and the intricate environment of the binding pocket.

By employing a multi-faceted approach that combines robust binding assays, careful data analysis, and a deep understanding of the underlying physicochemical principles, researchers can effectively harness the power of O-methylation to design more potent and selective therapeutics. This guide serves as a foundational framework to navigate the complexities of this important molecular modification and make informed decisions in the drug development process.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
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  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
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  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Ligand binding assay. Wikipedia.
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  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
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  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
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  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctu
  • An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • How Protein Methylation Regulates Steroid Receptor Function. Oxford Academic.
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  • Methylation.
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.
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  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Boc-Tyr(Me)-OMe

Welcome to your definitive guide for the safe and compliant disposal of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe). In the fields of peptide synthesis and drug development, our focus is often on the forw...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe and compliant disposal of N-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OMe). In the fields of peptide synthesis and drug development, our focus is often on the forward reaction—the creation of novel molecules. However, the responsible management of chemical waste is a critical, non-negotiable aspect of rigorous science. This guide moves beyond mere procedural lists to provide a framework for thinking about chemical disposal, ensuring the safety of your team and the integrity of your research environment.

The protocols herein are designed to be self-validating, grounded in established regulatory standards and the intrinsic chemical properties of Boc-Tyr(Me)-OMe.

Hazard Assessment: Understanding the "Why"

Before we address disposal, we must understand the material. Boc-Tyr(Me)-OMe is a protected amino acid derivative, commonly used as a building block in peptide synthesis.[1][2][3][4] While some safety data sheets (SDS) state that this specific compound is not considered hazardous under the US OSHA Hazard Communication Standard, it is crucial to recognize that "not classified" does not mean "harmless".[5] Other aggregated GHS information indicates potential for skin, eye, and respiratory irritation.[6] Furthermore, as a combustible solid, it requires appropriate storage and handling to mitigate fire risk.[4]

The most significant immediate risks arise from its reactivity and decomposition products. Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7] Therefore, all disposal procedures must be designed to prevent unintentional reactions and exposures.

Hazard Profile: Boc-Tyr(Me)-OMe
Physical State White to off-white solid powder/crystal.[1][2]
Primary Hazard Class Not classified as hazardous by OSHA (29 CFR 1910.1200).[5]
Potential Health Hazards May cause skin, eye, and respiratory irritation.[6]
Combustibility Combustible Solid (Storage Class 11).[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive workflow for the safe disposal of Boc-Tyr(Me)-OMe from the point of generation to final collection. This process is designed to comply with the foundational principles set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Diagram: Boc-Tyr(Me)-OMe Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Removal A Identify Waste Stream (Solid, Liquid, Sharps) B Segregate Waste (Keep away from acids, bases, oxidizers) A->B C Select Compatible Container (HDPE, Glass) B->C Place into... D Label Container 'Hazardous Waste' 'Boc-Tyr(Me)-OMe' Date & Hazard Pictograms C->D E Store in Satellite Accumulation Area (SAA) D->E Move to... F Keep Container Sealed E->F G Arrange Pickup by Licensed Waste Vendor F->G H Final Disposal (Incineration Preferred) G->H ppe ALWAYS Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->A

Caption: Visual workflow for the safe disposal of Boc-Tyr(Me)-OMe.

Experimental Protocol: Waste Handling and Disposal

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. However, if creating dust, a NIOSH-approved N95 respirator should be used.

2. Waste Collection and Segregation:

  • Solid Waste: Collect unreacted Boc-Tyr(Me)-OMe powder, and any solids contaminated with it (e.g., weigh boats, contaminated paper towels), in a designated waste container.

  • Liquid Waste: If Boc-Tyr(Me)-OMe is dissolved in a solvent, the entire solution must be treated as hazardous waste. The solvent dictates the primary hazard. Never mix chlorinated and non-chlorinated solvent waste streams.

  • Segregation is Key: Do not mix Boc-Tyr(Me)-OMe waste with incompatible materials like strong acids, bases, or oxidizing agents.[12] This prevents dangerous chemical reactions within the waste container.

3. Container Selection and Labeling:

  • Container Choice: Use a clean, dry, and sealable container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate for solid waste. Do not use food containers.[12]

  • Labeling: This is a strict EPA requirement.[9] The label must clearly state:

    • The words "Hazardous Waste ".[9][13]

    • The full chemical name: "Boc-Tyr(Me)-OMe " or "N-tert-Butoxycarbonyl-O-methyl-L-tyrosine".

    • An indication of the hazards (e.g., "Combustible," "Irritant").

    • The date accumulation started.

4. Temporary On-Site Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][12]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Ensure the SAA is away from sources of ignition and incompatible chemicals.[8]

5. Final Disposal:

  • Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][15]

  • Chemical waste must be tracked from generation to its final disposal point.[9]

  • Incineration is often the preferred method for this type of organic solid waste.[8]

Protocol for Ancillary Materials

Empty Containers:

  • Triple rinse the empty Boc-Tyr(Me)-OMe container with a suitable solvent (e.g., methanol or acetone).

  • The first rinsate is considered hazardous waste and must be collected in a designated liquid waste container.[15]

  • Subsequent rinses can often be discarded normally, but consult your institutional EHS guidelines.

  • Deface the label on the empty, rinsed container before discarding it in the appropriate recycling or trash receptacle.

Spill Cleanup:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, sweep up the solid material. Avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.

  • Wash the spill area with soap and water.

By adhering to this comprehensive guide, you are not only complying with regulations but are actively contributing to a culture of safety and responsibility within your laboratory. Trust in these protocols is built on their foundation of scientific integrity and regulatory compliance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Boc-Tyr-OMe | C15H21NO5. PubChem, National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine Safety Data Sheet. AAPPTec. [Link]

  • Amino Acid Standard Safety Data Sheet. [Link]

  • N-Fmoc-O-tert-butyl-L-tyrosine Safety Data Sheet. AAPPTec. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling Boc-Tyr(Me)-OMe

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond boilerplate recommendations. For researchers, scientists, and drug development professionals working with specialized rea...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond boilerplate recommendations. For researchers, scientists, and drug development professionals working with specialized reagents like Boc-Tyr(Me)-OMe (N-tert-Butoxycarbonyl-L-tyrosine methyl ester), a comprehensive safety strategy is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in scientific principles to ensure both personal safety and experimental integrity. While some safety data sheets (SDS) classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, other aggregated GHS classifications indicate potential for skin, eye, and respiratory irritation[1][2]. This discrepancy, coupled with the fact that the toxicological properties have not been fully investigated, necessitates a cautious and well-informed approach[1].

Hazard Assessment: Understanding the Risk Profile

Boc-Tyr(Me)-OMe is a white to off-white crystalline powder commonly used in peptide synthesis[3]. The primary physical risk stems from the potential for generating and inhaling fine dust particles. The chemical risks, while not fully defined, warrant precautions against direct contact.

Key Safety Considerations:

  • Inhalation: As a fine powder, the primary route of exposure is inhalation, which may cause respiratory irritation[2].

  • Dermal and Eye Contact: Direct contact with skin or eyes can lead to irritation[2]. Standard laboratory practice dictates avoiding all direct contact with chemical reagents[1].

  • Incompatibilities: The compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this can lead to hazardous reactions[1].

  • Thermal Decomposition: When heated to decomposition, it can release irritating vapors and gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2)[1].

Table 1: GHS Hazard Classification Overview for Boc-Tyr(Me)-OMe
SourceClassificationHazard Statements Noted
Fisher Scientific SDS Not considered hazardous by OSHA (29 CFR 1910.1200)[1].None required.
PubChem (Aggregated ECHA data) Warning (in 25% of reports)[2].H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

This data underscores the importance of treating compounds with incomplete hazard profiles with a higher degree of caution. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to minimize any potential exposure.

Core Protective Equipment: Your First Line of Defense

A multi-layered PPE strategy is essential. The following equipment should be considered standard for any procedure involving Boc-Tyr(Me)-OMe.

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles[1][4].Protects against accidental splashes and airborne dust. Goggles provide a seal around the eyes for superior protection when handling larger quantities or when dust generation is likely.
Hand Protection Chemical-resistant nitrile gloves[5][6].Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly after removal.
Body Protection A buttoned lab coat and closed-toe shoes[6][7].Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned for maximum coverage.
Respiratory Protection NIOSH-approved N95 respirator or equivalent particle filter[1].Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated. Use is based on a risk assessment of the specific procedure[4].

Procedural Safety: From Weighing to Waste Disposal

The "how" of handling a chemical is as important as the PPE you wear. Adhering to a strict operational workflow minimizes exposure and preserves the integrity of your experiment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly[6].

    • Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE in the correct sequence (see Figure 1).

  • Weighing and Handling:

    • Conduct all manipulations of the solid Boc-Tyr(Me)-OMe within the fume hood.

    • To minimize dust, use a spatula to carefully scoop the powder rather than pouring it from the bottle.

    • If transferring to a reaction vessel, do so carefully and close the container immediately after dispensing.

  • Cleanup:

    • Wipe down all surfaces inside the fume hood with a damp cloth or paper towel to collect any residual dust. Avoid dry sweeping, which can aerosolize particles.

    • Decontaminate spatulas and other reusable equipment according to your lab's standard operating procedures (SOPs).

  • Waste Disposal:

    • Collect all contaminated disposables (gloves, weigh boats, paper towels) in a designated, sealed waste container.

    • Dispose of chemical waste in accordance with local, state, and federal regulations[7]. Never discard chemical waste in standard trash or down the drain[6].

  • Post-Procedure:

    • Doff PPE in the correct sequence to prevent self-contamination (see Figure 1).

    • Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Donning and Doffing Sequence

Figure 1. The prescribed sequence for donning and doffing PPE to minimize contamination risk.

Emergency Response Plan

Preparedness is a critical component of laboratory safety. All personnel must be familiar with emergency procedures before beginning work.

Spill Response Protocol

In the event of a spill, the following decision-making process should be initiated immediately.

Mandatory Visualization: Spill Response Decision Tree

Spill_Response Start Spill of Boc-Tyr(Me)-OMe Occurs Assess Is the spill large or is anyone exposed? Start->Assess Evacuate Evacuate immediate area. Alert supervisor and EH&S. Seek medical attention. Assess->Evacuate Yes Contain Small, contained spill. No personnel exposure. Assess->Contain No PPE_Check Ensure appropriate PPE is worn (Gloves, Goggles, Respirator). Contain->PPE_Check Cleanup Gently cover with damp paper towels to prevent dust. Collect material with a scoop. PPE_Check->Cleanup Dispose Place waste in a sealed, labeled hazardous waste container. Cleanup->Dispose Decontaminate Clean the spill area with soap and water. Dispose->Decontaminate Report Report incident to supervisor. Decontaminate->Report

Figure 2. A decision tree for responding to a spill of solid Boc-Tyr(Me)-OMe.

First Aid Measures
  • After Inhalation: If dust is inhaled, move the person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention[1].

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops, seek medical attention[1].

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[1].

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice[8].

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects researchers and ensures the reliability and reproducibility of your scientific work.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem Compound Database. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Peptides.co. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]

  • Amino Labs. (n.d.). Practice Safe Science. [Link]

  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. [Link]

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